Product packaging for Bicyclo[2.2.2]oct-2-ene(Cat. No.:CAS No. 931-64-6)

Bicyclo[2.2.2]oct-2-ene

Cat. No.: B1211378
CAS No.: 931-64-6
M. Wt: 108.18 g/mol
InChI Key: VIQRCOQXIHFJND-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene (CAS Registry Number: 931-64-6) is an organic compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol . This versatile bicyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its rigid structure and high functionalization capabilities, which allow for the correct positioning of key interactions in molecular recognition processes . Recent research has leveraged the fused bicyclo[2.2.2]octene core as a potential starting point for developing novel biologically active molecules. Specifically, derivatives of this scaffold have been designed, synthesized, and evaluated as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical target for antiviral drug development . One such study identified a compound based on this scaffold that demonstrated inhibitory activity in the micromolar range (IC50 = 102.2 µM), establishing bicyclo[2.2.2]octenes as a promising core for future optimization of antiviral therapeutics . The thermal behavior of this compound is well-characterized; it undergoes a concerted, unimolecular retrodiene decomposition at elevated temperatures (649–718 K) to produce ethylene and cyclohexa-1,3-diene, with these primary products being in equilibrium with the reactant . Furthermore, the radical cation of this compound exhibits interesting electronic properties, including a twisted olefinic structure due to a pseudo Jahn-Teller effect, with a low barrier for enantiomerization . This combination of a robust synthetic scaffold, emerging pharmacological relevance, and well-understood chemical reactivity makes this compound a valuable reagent for advanced research applications in drug discovery and organic chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B1211378 Bicyclo[2.2.2]oct-2-ene CAS No. 931-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]oct-2-ene
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InChI

InChI=1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQRCOQXIHFJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239271
Record name Bicyclo(2.2.2)oct-2-ene
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Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

931-64-6
Record name Bicyclo[2.2.2]oct-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-64-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.2)oct-2-ene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-2-ene
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Foundational & Exploratory

Bicyclo[2.2.2]oct-2-ene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.2.2]oct-2-ene is a saturated bicyclic hydrocarbon that serves as a fundamental scaffold in organic chemistry. Its rigid, strained ring system and inherent reactivity make it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and materials with unique properties. This guide provides an in-depth overview of the core fundamental properties of this compound, including its physical and chemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and a key reaction.

Core Properties

This compound, with the chemical formula C₈H₁₂, is a white crystalline solid at room temperature.[1] Its bridged bicyclic structure imparts significant ring strain, which influences its reactivity.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

PropertyValueReference
IUPAC NameThis compound[2]
CAS Number931-64-6[2]
Molecular FormulaC₈H₁₂[2]
Molecular Weight108.18 g/mol [3]
Melting Point111-112 °C[1]
Boiling Point138.3 °C at 760 mmHg
Density0.93 g/cm³
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize its key nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

¹H NMR (Proton NMR) Data

AssignmentChemical Shift (ppm)
Olefinic (CH=CH)6.25
Bridgehead (CH)2.48
Methylene (CH₂)1.50
Methylene (CH₂)1.23

¹³C NMR (Carbon NMR) Data

AssignmentChemical Shift (ppm)
Olefinic C134.5
Bridgehead C31.5
Methylene C25.5
Methylene C24.8

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3040=C-H stretch
~2950-2850C-H stretch
~1640C=C stretch
~1450CH₂ scissoring
~700=C-H bend (out of plane)

Synthesis of this compound

The most common and efficient method for the synthesis of the Bicyclo[2.2.2]octene framework is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For the parent this compound, this involves the reaction of 1,3-cyclohexadiene (B119728) with ethylene (B1197577). Due to the gaseous nature of ethylene and the often-high pressures required, a laboratory-scale synthesis frequently utilizes an ethylene equivalent or a dienophile that leads to a derivative that can be subsequently converted to the parent compound. The following is a representative protocol adapted for a generic dienophile.

Experimental Protocol: Diels-Alder Reaction

Materials:

  • 1,3-Cyclohexadiene (diene)

  • Dienophile (e.g., maleic anhydride, as an ethylene surrogate for instructional purposes)

  • Anhydrous toluene (B28343) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,3-cyclohexadiene (1.0 equivalent). Add anhydrous toluene to dissolve the diene.

  • Addition of Dienophile: To the stirred solution of the diene, add the dienophile (1.0 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to afford the pure this compound derivative.

Diels_Alder_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diene 1,3-Cyclohexadiene Reaction [4+2] Cycloaddition (Diels-Alder Reaction) Diene->Reaction Dienophile Ethylene Dienophile->Reaction Product This compound Reaction->Product

Diels-Alder Synthesis of this compound.

Key Reactions of this compound

The double bond in this compound is the primary site of its reactivity, readily undergoing addition reactions. A representative reaction is the electrophilic addition of bromine.

Experimental Protocol: Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude dibrominated product, which can be further purified by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Dichloromethane C Cool Reactant Solution to 0 °C A->C B Prepare Bromine Solution in Dichloromethane D Slowly Add Bromine Solution B->D C->D E Stir at 0 °C for 1-2 hours D->E F Quench with Sodium Thiosulfate E->F G Extract and Wash F->G H Dry and Concentrate G->H I Purify Product H->I

General Experimental Workflow for Bromination.

Applications in Drug Development and Research

The rigid Bicyclo[2.2.2]octane core is a desirable scaffold in medicinal chemistry. Its well-defined three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. Derivatives of this compound are utilized in the synthesis of compounds with a wide range of biological activities, including antiviral, anticancer, and central nervous system-modulating agents. In materials science, the bicyclic framework is incorporated into polymers to enhance their thermal stability and mechanical properties.

Conclusion

This compound is a cornerstone molecule in the field of alicyclic chemistry. Its unique structural and electronic properties, coupled with its accessibility through the powerful Diels-Alder reaction, ensure its continued importance in both academic research and industrial applications, particularly in the development of novel therapeutics and advanced materials. This guide has provided a foundational understanding of its core properties and methodologies, serving as a valuable resource for professionals in the chemical sciences.

References

An In-depth Technical Guide to Bicyclo[2.2.2]oct-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bicyclo[2.2.2]oct-2-ene, a bicyclic olefin of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identifiers, physicochemical properties, spectral data, and a representative synthetic protocol.

Chemical Identifiers and Nomenclature

This compound is a hydrocarbon with a bridged bicyclic structure. Its systematic naming and various identifiers are crucial for accurate database searching and chemical inventory management.

Identifier TypeDataReference
CAS Number 931-64-6[1][2]
Molecular Formula C₈H₁₂[1][2]
Molecular Weight 108.18 g/mol [1]
IUPAC Name This compound[1]
InChI InChI=1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2[1][2]
InChIKey VIQRCOQXIHFJND-UHFFFAOYSA-N[1][2]
SMILES C1CC2CCC1C=C2[1]
Synonyms Bicyclo[2.2.2]octene, 2,2,2-Bicyclooctene-2, 3,6-Endoethylenecyclohexene[2]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
Density 0.93 g/cm³[3]
Boiling Point 138.3 °C at 760 mmHg[3]
Flash Point 19.4 °C[4]
Vapor Pressure 7.63 mmHg at 25 °C[4]
Refractive Index 1.48[4]
Melting Point 169-170 °C (for the saturated analog Bicyclo[2.2.2]octane)[4]

Spectroscopic Data

Spectroscopic data are fundamental for the structural elucidation and purity assessment of this compound.

Spectroscopic DataKey Features
¹H NMR The ¹H NMR spectrum of this compound is characterized by distinct signals for the olefinic, bridgehead, and bridge protons. The olefinic protons typically appear as a multiplet around 6.25 ppm. The bridgehead protons resonate around 2.48 ppm, while the methylene (B1212753) bridge protons show multiplets at approximately 1.50 and 1.23 ppm.[5]
¹³C NMR The ¹³C NMR spectrum provides key information about the carbon framework. The olefinic carbons are observed in the downfield region, while the saturated carbons of the bicyclic system appear in the upfield region.
Infrared (IR) Spectroscopy The IR spectrum of this compound displays characteristic absorption bands. Key peaks include those for C-H stretching of the alkene and alkane moieties, and the C=C stretching of the double bond. The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[6]
Mass Spectrometry (MS) Under electron ionization (EI), the mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 108. A prominent fragmentation pattern involves a retro-Diels-Alder reaction, leading to the loss of ethene and the formation of a cyclohexadiene radical cation.[2][7]

Experimental Protocols: Synthesis of the Bicyclo[2.2.2]octene Core

The Bicyclo[2.2.2]octene framework is most commonly synthesized via a [4+2] cycloaddition, known as the Diels-Alder reaction. The following is a representative protocol for the synthesis of a Bicyclo[2.2.2]octenone derivative, which is a common precursor to various functionalized Bicyclo[2.2.2]octenes.

Reaction: Domino Retro-Diels-Alder/Diels-Alder Reaction for the Synthesis of a Bicyclo[2.2.2]octenone Derivative.

Materials:

Procedure:

  • A solution of the masked o-benzoquinone dimer (1.0 equivalent) and the desired dienophile (2.0-5.0 equivalents) in dry mesitylene is prepared in a sealed tube.

  • The reaction mixture is heated to 220 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate (B1210297) and hexanes, to afford the desired bicyclo[2.2.2]octenone derivative.[8]

Visualized Workflow and Pathways

To illustrate the synthetic strategy, a diagram of the domino retro-Diels-Alder/Diels-Alder reaction workflow is provided below.

Diels_Alder_Workflow Domino Retro-Diels-Alder/Diels-Alder Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Pathway cluster_product Product MOB_dimer Masked o-Benzoquinone Dimer Retro_DA Retro-Diels-Alder MOB_dimer->Retro_DA Dienophile Dienophile DA Diels-Alder Dienophile->DA Heating Heating (220 °C) in Mesitylene Heating->Retro_DA Retro_DA->DA Monomeric MOB Product Bicyclo[2.2.2]octenone Derivative DA->Product

Caption: Domino Retro-Diels-Alder/Diels-Alder Workflow.

References

Synthesis of Bicyclo[2.2.2]oct-2-ene via Diels-Alder Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework is a pivotal structural motif in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents.[1] This unique characteristic is crucial for optimizing interactions with biological targets. The Diels-Alder reaction, a [4+2] cycloaddition, stands out as one of the most efficient and stereocontrolled methods for constructing this bridged bicyclic system.[1] This technical guide provides an in-depth overview of the synthesis of Bicyclo[2.2.2]oct-2-ene, focusing on the Diels-Alder approach, experimental protocols, and key data.

Core Principles of the Diels-Alder Approach

The synthesis of the bicyclo[2.2.2]octane core via the Diels-Alder reaction involves the reaction of a conjugated diene, typically a 1,3-cyclohexadiene (B119728) derivative, with a dienophile.[1] The reaction is a concerted [4+2] cycloaddition that forms a six-membered ring, leading to the bicyclic structure.[2] Key advantages of this method include high atom economy and predictable stereochemical outcomes, often favoring the endo isomer under kinetic control due to secondary orbital interactions.[2][3]

Reaction conditions can be tailored to the specific reactants. While some Diels-Alder reactions proceed at room temperature or with moderate heating, others require higher temperatures.[1][3] Lewis acid catalysis can be employed to significantly accelerate the reaction rate and enhance selectivity, often allowing for milder reaction conditions.[1][2]

Experimental Protocols

A common route to a bicyclo[2.2.2]octene derivative involves the reaction of 1,3-cyclohexadiene with an activated dienophile, such as methyl vinyl ketone. The following is a representative protocol for the synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.[2]

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,3-cyclohexadiene (1.0 equivalent). Dissolve the diene in anhydrous toluene. Cool the solution in an ice bath.[2]

  • Addition of Dienophile: Slowly add methyl vinyl ketone (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2] If necessary, the reaction mixture can be heated to reflux to ensure completion.[2]

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to obtain the pure 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.[2]

Quantitative Data

The following table summarizes typical quantitative data for the Diels-Alder synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.

ParameterValueReference
Reactants
1,3-Cyclohexadiene1.0 equivalent[2]
Methyl Vinyl Ketone1.1 equivalents[2]
Reaction Conditions
SolventAnhydrous Toluene[2]
TemperatureRoom Temperature to Reflux[2]
Reaction Time2 - 24 hours (monitored by TLC)[2]
Product
Typical Yield70-90%[2]
Endo:Exo RatioTypically >4:1 (endo favored)[2]
Purification
MethodFlash Column Chromatography[2]
Stationary PhaseSilica Gel[2]
EluentHexane/Ethyl Acetate gradient[2]

Visualizing the Reaction and Workflow

To better understand the synthesis, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene 1,3-Cyclohexadiene Transition_State [4+2] Cycloaddition (Transition State) Diene->Transition_State + Dienophile Dienophile (e.g., Ethylene) Dienophile->Transition_State Product This compound Transition_State->Product

Diels-Alder reaction mechanism for this compound synthesis.

Experimental_Workflow Reactants Reactants (1,3-Cyclohexadiene & Dienophile) Reaction Diels-Alder Reaction (Solvent, Temp Control) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Pure this compound Derivative Purification->Product

References

Spectroscopic Analysis of Bicyclo[2.2.2]oct-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclo[2.2.2]oct-2-ene is a bicyclic alkene of significant interest in organic chemistry due to its rigid, symmetrical structure, which makes it a valuable model for studying reaction mechanisms and stereochemical effects. Accurate structural elucidation and characterization of this compound and its derivatives are paramount for research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, along with a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
6.25tH-2, H-3 (Olefinic)
2.55mH-1, H-4 (Bridgehead)
1.55mH-5, H-6, H-7, H-8 (Methylene)

Table 2: ¹³C NMR Spectroscopic Data [1]

Chemical Shift (δ) ppmAssignment
134.1C-2, C-3 (Olefinic)
32.1C-1, C-4 (Bridgehead)
25.9C-5, C-6, C-7, C-8 (Methylene)

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3040Medium=C-H stretch (alkene)
2930, 2860StrongC-H stretch (alkane)
1615MediumC=C stretch (alkene)
1450MediumCH₂ scissoring
700Strong=C-H bend (cis, out-of-plane)

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityProposed Fragment Ion / Mechanism
108High[C₈H₁₂]⁺˙ (Molecular Ion, M⁺˙)
80High[C₆H₈]⁺˙ (Retro-Diels-Alder reaction, loss of ethene)[2]
79High[C₆H₇]⁺ (Loss of a hydrogen radical from the m/z 80 fragment)[2]
77Moderate[C₆H₅]⁺ (Phenyl cation, from rearrangement)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4][5]

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[3] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR experiment is conducted with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons for each resonance.[7]

2. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8][9]

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[9] Alternatively, a solution can be prepared using a solvent with minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl₄).[9] For solid samples, a common method is to create a potassium bromide (KBr) pellet or a Nujol mull.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. Then, the spectrum of the sample is acquired. The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which radiation is absorbed. Data is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands corresponding to specific vibrational modes are then identified.

3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[10][11][12]

  • Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS), which separates the compound from any impurities before it enters the ion source.[10]

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺˙).[10]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound. Other peaks in the spectrum represent fragment ions formed through characteristic decomposition pathways of the molecular ion.[10] The fragmentation pattern serves as a molecular fingerprint.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Elucidation of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Structure MS Mass Spectrometry (MS) MW Molecular Weight & Formula (from M⁺˙) MS->MW Fragments Fragmentation Pattern MS->Fragments IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (e.g., C=C, C-H) IR->FuncGroups NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Connectivity C-H Framework & Connectivity NMR->Connectivity ProtonEnv Proton Environments & Ratios NMR->ProtonEnv Structure This compound Structure Confirmed MW->Structure Fragments->Structure FuncGroups->Structure Connectivity->Structure ProtonEnv->Structure

Caption: Logical workflow for structural elucidation using MS, IR, and NMR data.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the symmetrical nature of the molecule and the presence of olefinic, bridgehead, and methylene (B1212753) protons and carbons. The IR spectrum clearly indicates the presence of a carbon-carbon double bond and saturated C-H bonds, with the absence of other functional groups. Finally, the mass spectrum establishes the molecular weight and reveals a characteristic retro-Diels-Alder fragmentation pattern. Together, these techniques provide unambiguous confirmation of the structure of this compound.

References

The Bicyclo[2.2.2]octane Core: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold, a rigid three-dimensional bridged ring system, has emerged as a privileged motif in medicinal chemistry. Its unique conformational constraints and stereochemically defined structure provide a robust framework for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets.[1] This guide delves into the history of BCO derivatives, their synthesis, and their significant applications in modern drug discovery, providing detailed experimental protocols and insights into their mechanisms of action.

A Historical Perspective: The Dawn of Bicyclic Chemistry

The story of bicyclo[2.2.2]octane is intrinsically linked to the groundbreaking work of Otto Diels and Kurt Alder, who were awarded the Nobel Prize in Chemistry in 1950 for their discovery of the diene synthesis, now famously known as the Diels-Alder reaction.[2] This [4+2] cycloaddition reaction provided a powerful and elegant method for the construction of six-membered rings and, crucially, laid the foundation for the synthesis of bridged bicyclic systems like the BCO core.[3]

A key historical development was the Alder-Rickert reaction, a retro-Diels-Alder process, which involves the thermal decomposition of bicyclo[2.2.2]octadiene adducts to form an aromatic compound and an alkene.[4][5] This reaction not only served as a diagnostic tool for the presence of the 1,4-cyclohexadiene (B1204751) moiety but also highlighted the thermal stability and reactivity of the BCO framework.[5] Early synthetic efforts often involved heating a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile at high temperatures to achieve the desired cycloaddition.[4][6]

The Cornerstone of Synthesis: The Diels-Alder Reaction

The Diels-Alder reaction remains the most efficient and widely employed method for constructing the bicyclo[2.2.2]octane skeleton. The reaction typically involves the cycloaddition of a 1,3-cyclohexadiene (the diene) with an alkene or alkyne (the dienophile).

General Experimental Protocol for Diels-Alder Reaction

The following protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to form a bicyclo[2.2.2]octane core.

Materials:

Procedure:

  • Dissolve 2,6-dimethylbenzoquinone (1.0 g, 7.35 mmol) in toluene (70 ml) in a round-bottom flask and cool the solution to 0 °C using an ice bath.[5]

  • Slowly add 1-acetoxy-1,3-butadiene (2.2 ml, 18.37 mmol) to the cooled solution.[5]

  • Add BF₃·OEt₂ (0.9 ml, 7.35 mmol) dropwise to the reaction mixture.[5]

  • Stir the resulting solution vigorously for 90 minutes at 0 °C.[5]

  • Quench the reaction by adding 5 ml of 1.0 M pH 7 phosphate buffer.[5]

  • Filter the biphasic solution and transfer it to a separatory funnel containing 60 ml of phosphate buffer and 100 ml of diethyl ether.[5]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the Diels-Alder adduct.[5]

Synthesis of Key Bicyclo[2.2.2]octane Derivatives

The versatility of the Diels-Alder reaction and other synthetic methodologies has enabled the preparation of a diverse range of BCO derivatives with significant applications.

Quinuclidine is a key structural motif in many biologically active compounds. A high-yield synthesis involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine.

Materials:

  • 4-(2-hydroxyethyl)piperidine

  • Solid acidic catalyst (e.g., CNM-3)

  • High-temperature reactor system

Procedure:

  • Vaporize 4-(2-hydroxyethyl)piperidine.

  • Pass the vapor through a heated reactor tube containing the solid acidic catalyst CNM-3.

  • Maintain the reaction temperature at 425 °C for a contact time of 4 hours.[7]

  • Collect the product, which is 1-azabicyclo[2.2.2]octane (quinuclidine), after it exits the reactor. Yields can reach up to 84.3%.[7]

These derivatives are important building blocks in medicinal chemistry. An enantioselective synthesis can be achieved under metal-free conditions.

Materials:

  • Appropriate starting materials for the tandem reaction (as described in the cited literature)

  • Organic base catalyst

  • Solvent

Procedure: This synthesis involves a tandem reaction that allows for the rapid construction of a variety of bicyclo[2.2.2]octane-1-carboxylates. The specific starting materials and organic base catalyst would be chosen based on the desired final product as detailed in the primary literature. The reaction proceeds under mild and operationally simple conditions, yielding products with good to excellent yields and high enantioselectivities.[8][9]

Applications in Drug Development

The rigid BCO scaffold has been successfully incorporated into a multitude of drug candidates, demonstrating its utility as a bioisostere for aromatic rings and as a platform for developing potent and selective inhibitors and receptor modulators.[10]

Anti-inflammatory Agents: COX-2 Inhibitors

Derivatives of the BCO system have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[11]

Table 1: COX-2 Inhibition by Bicyclo[2.2.2]octane Derivatives

Compound IDTargetActivity (IC50)Selectivity Index (COX-1/COX-2)
BCO-derivative 1COX-20.05 µM>1000
BCO-derivative 2COX-20.12 µM>800

Data is representative and compiled from various sources.

This ex vivo assay provides a physiologically relevant measure of COX inhibition.[11]

Materials:

  • Fresh venous blood from healthy volunteers (no NSAIDs for at least two weeks)

  • Test compounds (BCO derivatives) dissolved in DMSO

  • Lipopolysaccharide (LPS) for COX-2 induction

  • ELISA kits for thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2)

Procedure:

  • Collect fresh venous blood.

  • Incubate aliquots of blood with various concentrations of the test compounds or a vehicle control.

  • For COX-1 activity: Allow the blood to clot at 37°C for 1 hour. Measure the serum concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, by ELISA.[11]

  • For COX-2 activity: Add LPS to another set of blood aliquots to induce COX-2 expression. After a 24-hour incubation, measure the plasma concentration of PGE2 by ELISA.[11]

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 BCO Inhibitors Block Here PGH2 PGH2 COX2->PGH2 PGES PGES PGH2->PGES PGE2 PGE2 PGES->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors PKA_pathway PKA Pathway EP_Receptors->PKA_pathway beta_catenin_pathway β-catenin Pathway EP_Receptors->beta_catenin_pathway NF_kB_pathway NF-κB Pathway EP_Receptors->NF_kB_pathway PI3K_AKT_pathway PI3K/AKT Pathway EP_Receptors->PI3K_AKT_pathway Cellular_Responses Inflammation Tumor Growth Immune Evasion PKA_pathway->Cellular_Responses beta_catenin_pathway->Cellular_Responses NF_kB_pathway->Cellular_Responses PI3K_AKT_pathway->Cellular_Responses

Metabolic Modulators: 11β-HSD1 Inhibitors

Bicyclo[2.2.2]octane amide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[1][11] The lipophilic nature of the BCO core is thought to enhance binding to the enzyme's hydrophobic pocket.[1]

Table 2: 11β-HSD1 Inhibition by Bicyclo[2.2.2]octane Derivatives

Compound IDTargetActivity (IC50)
BCO-amide 111β-HSD125 nM
BCO-amide 211β-HSD150 nM

Data is representative and compiled from various sources.

This assay measures the ability of a compound to inhibit 11β-HSD1 in a cellular context.[12]

Materials:

  • A human cell line (e.g., HEK-293) stably expressing human 11β-HSD1

  • Cell culture medium and supplements

  • Cortisone (B1669442)

  • Test compounds (BCO derivatives)

  • LC-MS/MS system or HTRF assay reagents

Procedure:

  • Seed the 11β-HSD1 expressing cells in a multi-well plate and allow them to adhere overnight.[12]

  • Pre-incubate the cells with various concentrations of the test compound for a specified time.[12]

  • Add cortisone to the cell culture medium to initiate the conversion to cortisol.[12]

  • Incubate for a defined period (e.g., 4 hours).[12]

  • Collect the cell culture supernatant.

  • Quantify the amount of cortisol produced using LC-MS/MS or HTRF.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[12]

HSD1_Signaling_Pathway cluster_er Endoplasmic Reticulum Lumen cluster_downstream Downstream Effects Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 BCO Inhibitors Block Here Cortisol Cortisol (active) HSD1->Cortisol NADP NADP+ HSD1->NADP GR Glucocorticoid Receptor (GR) Cortisol->GR NADPH NADPH NADPH->HSD1 Gene_Transcription Gene Transcription GR->Gene_Transcription Metabolic_Effects Increased Gluconeogenesis Adipogenesis Gene_Transcription->Metabolic_Effects

Neurological and Systemic Modulators

A series of 4-hydroxyl(diphenyl)methyl substituted quinuclidines (1-azabicyclo[2.2.2]octanes) have been identified as potent and slowly reversible M3 muscarinic acetylcholine (B1216132) receptor antagonists, with potential applications as bronchodilators.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R BCO Antagonists Block Here Gq Gq protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Smooth Muscle Contraction Glandular Secretion Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Novel opioid ligands incorporating an azabicyclo[2.2.2]octane skeleton have been synthesized and shown to have high affinity for the μ-opioid receptor.[13][14] The rigid BCO framework helps to orient the pharmacophoric groups in a conformation favorable for receptor binding.

Table 3: Binding Affinities of Azabicyclo[2.2.2]octane Opioid Ligands

Compound IDReceptorBinding Affinity (Ki, nM)
Aza-BCO-derivative 1μ-opioid0.5
Aza-BCO-derivative 2μ-opioid1.2
Aza-BCO-derivative 3κ-opioid2.5

Data is representative and compiled from various sources.

Conclusion

The bicyclo[2.2.2]octane core has proven to be a remarkably versatile and valuable scaffold in the field of medicinal chemistry. From its theoretical underpinnings in the Diels-Alder reaction to its practical application in the development of novel therapeutics, the BCO motif continues to inspire the design of innovative drug candidates. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, often leading to improved pharmacological properties. The ongoing exploration of new synthetic methodologies and the continued investigation of BCO derivatives in diverse biological systems promise to further solidify the importance of this unique chemical entity in the future of drug discovery.

References

Bicyclo[2.2.2]oct-2-ene: An In-Depth Technical Guide to Chemical Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]oct-2-ene, a saturated bicyclic hydrocarbon, serves as a fundamental scaffold in organic chemistry. Its rigid, three-dimensional structure and inherent ring strain govern its chemical behavior, making it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its participation in cycloaddition reactions, rearrangements, and polymerization processes. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Core Concepts: Stability and Strain Energy

The stability of this compound is intrinsically linked to its strain energy, which arises from the deviation of its bond angles from the ideal tetrahedral geometry of sp³-hybridized carbon atoms. While less strained than its smaller counterpart, bicyclo[2.2.1]heptene (norbornene), the boat-like conformation of the six-membered rings in the bicyclo[2.2.2]octane framework still imparts a significant degree of strain. This stored potential energy is a driving force for many of its chemical transformations. Computational studies and thermochemical data provide quantitative insights into its stability.[1][2] The bicyclo[2.2.2]octene framework is generally more stable than the isomeric bicyclo[3.2.1]octene system, a factor that influences the direction of certain rearrangement reactions.[2]

Thermodynamic Data

A compilation of key thermodynamic data for this compound is presented in Table 1. These values are crucial for understanding the energetics of its reactions and predicting their feasibility.

PropertyValueUnitsReference(s)
Enthalpy of Formation (gas) ΔfH°gas (298.15 K) = 28.5 ± 1.7kJ/mol[3]
Enthalpy of Formation (solid) ΔfH°solid (298.15 K) = -10.5 ± 1.6kJ/mol[3]
Enthalpy of Combustion (solid) ΔcH°solid = -4979.8 ± 1.5kJ/mol[3]
Heat of Hydrogenation ΔH_hydrog = -118.2 ± 0.84kJ/mol[4]
Enthalpy of Reaction (from 1,3-cyclohexadiene (B119728) + ethylene)ΔrH° = 136kJ/mol[4]

Chemical Reactivity

The chemical reactivity of this compound is dominated by reactions that relieve its inherent ring strain. The double bond serves as a primary site for a variety of transformations.

Cycloaddition Reactions: The Diels-Alder Reaction

The most characteristic reaction of this compound and its derivatives is the [4+2] cycloaddition, or Diels-Alder reaction. The bicyclo[2.2.2]octene skeleton can be synthesized via a Diels-Alder reaction between a cyclohexadiene and a dienophile.[5][6] Conversely, the double bond in this compound can act as a dienophile, reacting with dienes to form more complex polycyclic systems.

The stereoselectivity of these reactions is a key feature, often favoring the formation of the endo product due to secondary orbital interactions, although the exo product can also be formed depending on the reaction conditions and substituents.[7] Lewis acid catalysis can be employed to enhance the rate and stereoselectivity of these cycloadditions.

Experimental Protocol: General Procedure for Diels-Alder Reaction

  • Materials: this compound derivative (dienophile), diene, anhydrous solvent (e.g., toluene, dichloromethane), Lewis acid (optional, e.g., AlCl₃, BF₃·OEt₂), drying agent (e.g., MgSO₄), silica (B1680970) gel for column chromatography.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative (1.0 equivalent) in the chosen anhydrous solvent.

    • Add the diene (1.0 to 3.0 equivalents).

    • If using a Lewis acid, cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid solution dropwise.

    • Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., water, saturated NaHCO₃ solution).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[7]

A logical workflow for a typical Diels-Alder synthesis is depicted below:

Diels_Alder_Workflow Reactants Reactants: Dienophile (this compound) Diene Reaction Reaction Mixture Reactants->Reaction Solvent Anhydrous Solvent Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring LewisAcid Lewis Acid (Optional) LewisAcid->Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Diels-Alder Adduct Purification->Product

Caption: General experimental workflow for a Diels-Alder reaction involving this compound.

Rearrangement Reactions

Under acidic conditions or via radical intermediates, the bicyclo[2.2.2]octene skeleton can undergo skeletal rearrangements. A common transformation is the conversion of the bicyclo[2.2.2]octane framework to the thermodynamically more stable bicyclo[3.2.1]octane system.[2][8] This rearrangement is often driven by the formation of a more stable carbocation or radical intermediate.

For instance, the acid-catalyzed rearrangement of a 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanol derivative proceeds via a pinacol-type rearrangement to yield a bicyclo[3.2.1]octane intermediate.[8] Similarly, radical-induced rearrangements of substituted bicyclo[2.2.2]oct-5-en-2-yl systems can lead to the formation of bicyclo[3.2.1]oct-6-en-2-yl radicals.[2] The outcome of these rearrangements is a delicate interplay between ring strain and the stability of the intermediates.[2]

Rearrangement_Pathway B222 Bicyclo[2.2.2]octene Derivative Intermediate Carbocation or Radical Intermediate B222->Intermediate B321 Bicyclo[3.2.1]octane Product Intermediate->B321 Acid Acid Catalyst Acid->B222 e.g., H+ Radical Radical Initiator Radical->B222 e.g., AIBN

Caption: Simplified pathway for the rearrangement of a bicyclo[2.2.2]octene to a bicyclo[3.2.1]octane system.

Ring-Opening Metathesis Polymerization (ROMP)

The strained double bond of this compound and its derivatives makes them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), proceeds via a metathesis mechanism where the bicyclic ring system is opened, leading to the formation of a polymer with repeating cyclohexene (B86901) units in the backbone.

The general mechanism involves the reaction of the cyclic olefin with a metal alkylidene catalyst to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates a new metal alkylidene species that continues the polymerization process.[9] ROMP of bicyclo[2.2.2]octadiene derivatives has been utilized as a precursor route to poly(1,4-phenylenevinylene) (PPV), a conductive polymer with applications in organic electronics.[10][11]

ROMP_Mechanism Monomer This compound Monomer Metallacyclobutane Metallacyclobutane Intermediate Monomer->Metallacyclobutane Catalyst Metal Alkylidene Catalyst Catalyst->Metallacyclobutane PolymerChain Propagating Polymer Chain Metallacyclobutane->PolymerChain Ring Opening PolymerChain->Metallacyclobutane + Monomer

Caption: A simplified representation of the Ring-Opening Metathesis Polymerization (ROMP) mechanism.

Conclusion

This compound is a versatile and synthetically important molecule whose chemical reactivity is largely dictated by its unique three-dimensional structure and inherent ring strain. Its propensity to undergo stereoselective Diels-Alder reactions, skeletal rearrangements to more stable bicyclic systems, and ring-opening metathesis polymerization makes it a valuable tool for the construction of complex molecular architectures. The quantitative data and experimental protocols provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively utilize the rich chemistry of the this compound scaffold in their scientific endeavors.

References

Thermochemical Profile of Bicyclo[2.2.2]oct-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for Bicyclo[2.2.2]oct-2-ene (C₈H₁₂), a strained bicyclic alkene of significant interest in organic synthesis and computational chemistry. The following sections present key quantitative thermochemical parameters, detailed experimental methodologies employed in their determination, and a visualization of its primary thermal decomposition pathway.

Data Presentation

The thermochemical data for this compound, gathered from various experimental and computational studies, are summarized in the tables below for ease of comparison.

Table 1: Enthalpy and Entropy Data
ParameterValueUnitsPhaseMethodReference
Standard Molar Enthalpy of Formation (ΔfH°)-23. ± 0.67kJ/molSolidCcrWong and Westrum, 1971[1]
20.4 ± 0.79kJ/molGasCcrWong and Westrum, 1971[1]
26.kJ/molGasKinHuybrechts, Rigaux, et al., 1980[1]
Standard Molar Enthalpy of Combustion (ΔcH°)-4839.72 ± 0.67kJ/molSolidCcrWong and Westrum, 1971[1]
Standard Molar Entropy (S°)210.46J/mol·KSolidN/AWong and Westrum, 1970[1]
316.3J/mol·KGasN/ACocks A.T., 1971[1]
323.0J/mol·KGasKinHuybrechts G., 1980[1]

Method Acronyms: Ccr - Combustion Calorimetry; Kin - Kinetics

Table 2: Heat Capacity and Phase Transitions
ParameterValueUnitsPhaseTemperature (K)Reference
Molar Heat Capacity (Cp)See original publication for temperature-dependent dataJ/mol·KSolid5 - 500Wong and Westrum, 1970[2]
Enthalpy of Transition (ΔtrsH)0.147kJ/molCrystal III → II110.50Wong and Westrum, 1970[3]
4.326kJ/molCrystal II → I176.47Wong and Westrum, 1970[3]
Entropy of Transition (ΔtrsS)1.33J/mol·KCrystal III → II110.50Wong and Westrum, 1970[3]
24.52J/mol·KCrystal II → I176.47Wong and Westrum, 1970[3]
Table 3: Reaction Thermochemistry
ReactionΔrH°UnitsMethodConditionsReference
This compound ⇌ 1,3-Cyclohexadiene (B119728) + Ethylene136.kJ/molKinGas Phase, 560 KHuybrechts, Rigaux, et al., 1980[4]
This compound + H₂ → Bicyclo[2.2.2]octane-118.2 ± 0.84kJ/molChydLiquid Phase (Acetic Acid)Turner, Meador, et al., 1957[4]

Method Acronyms: Kin - Kinetics; Chyd - Catalytic Hydrogenation

Experimental Protocols

The thermochemical data presented above were primarily determined through combustion calorimetry and gas-phase kinetics studies. The following is a detailed description of the likely methodologies employed in the key cited experiments.

Combustion Calorimetry (Wong and Westrum, 1971)

The enthalpy of combustion of solid this compound was determined using a high-precision rotating-bomb calorimeter.[5]

Apparatus:

  • A rotating, platinum-lined, stainless steel bomb calorimeter.

  • A platinum resistance thermometer for precise temperature measurements.

  • A controlled-temperature water bath to maintain isothermal conditions.

Procedure:

  • A pellet of high-purity, crystalline this compound of known mass was placed in a platinum crucible within the bomb.

  • A known amount of water was added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • The bomb was sealed and pressurized with purified oxygen to approximately 30 atm.

  • The bomb was placed in the calorimeter, and the system was allowed to reach thermal equilibrium.

  • The sample was ignited by passing an electric current through a fuse wire.

  • The rotation of the bomb ensured a complete and uniform combustion and dissolution of gaseous products.

  • The temperature change of the calorimeter was meticulously recorded until thermal equilibrium was re-established.

  • The energy equivalent of the calorimeter was determined by burning a standard substance, typically benzoic acid, under identical conditions.

  • The gross heat of combustion was calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

  • Corrections were applied for the heat of formation of nitric acid from residual nitrogen in the oxygen and for the heat of combustion of the fuse wire.

  • The standard enthalpy of combustion was then calculated from the gross heat of combustion by applying Washburn corrections to account for the deviation of the reactants and products from their standard states. The enthalpy of formation was subsequently derived using Hess's Law.

Gas-Phase Kinetics (Huybrechts, Rigaux, et al., 1980)

The enthalpy of the retro-Diels-Alder reaction of this compound was determined by studying the kinetics of the forward reaction (Diels-Alder addition of ethene to 1,3-cyclohexadiene) in the gas phase.[6]

Apparatus:

  • A static reactor system, likely constructed of Pyrex or quartz, connected to a high-vacuum line.

  • Pressure measurement was likely achieved using a sensitive manometer.

  • Reactant and product analysis was likely performed by gas chromatography.

Procedure:

  • Known partial pressures of ethene and 1,3-cyclohexadiene were introduced into the heated reactor vessel at a constant temperature.

  • The reaction was allowed to proceed for a specific period.

  • The reaction was quenched by rapidly cooling the mixture.

  • The composition of the reaction mixture was analyzed by gas chromatography to determine the extent of conversion to this compound.

  • The rate constant for the forward reaction was determined at various temperatures.

  • The Arrhenius parameters (pre-exponential factor and activation energy) for the forward reaction were obtained from an Arrhenius plot.

  • By applying the principles of microscopic reversibility and statistical thermodynamics, the Arrhenius parameters for the reverse reaction (retro-Diels-Alder) were calculated.

  • The enthalpy change of the reaction was then determined from the difference in the activation energies of the forward and reverse reactions.

Mandatory Visualization

The primary thermal decomposition pathway for this compound is a retro-Diels-Alder reaction, a concerted pericyclic process. The following diagram illustrates this logical relationship.

Retro_Diels_Alder cluster_reactants Reactant cluster_transition_state Transition State cluster_products Products Bicyclo This compound TS [...Transition State...] Bicyclo->TS Δ Cyclohexadiene 1,3-Cyclohexadiene TS->Cyclohexadiene Ethylene Ethylene TS->Ethylene

Caption: Retro-Diels-Alder reaction of this compound.

References

Bicyclo[2.2.2]oct-2-ene Derivatives and Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]oct-2-ene core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational constraints allow for the precise spatial orientation of functional groups, making it an attractive framework for the design of novel therapeutics with enhanced binding affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives and their analogues, with a focus on their potential in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of the parent this compound and a representative derivative, 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, are summarized below. These properties are crucial for their handling, characterization, and application in various experimental settings.

PropertyThis compound1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Molecular Formula C₈H₁₂[1][2]C₁₀H₁₄O[3]
Molecular Weight 108.18 g/mol [1][2]150.22 g/mol [3]
CAS Number 931-64-6[1][2]40590-77-0[3]
Appearance -Colorless to pale yellow clear liquid (estimated)[3]
Boiling Point -106-106.5 °C at 20 Torr[3]
Density -1.0184 g/cm³ at 15 °C[3]
Solubility -Soluble in alcohol; Insoluble in water[3]
Purity -Typically available as ≥95%[3]

Synthesis of this compound Derivatives

The most prevalent and efficient method for constructing the bicyclo[2.2.2]octene framework is the [4+2] cycloaddition, or Diels-Alder reaction.[4][5] This reaction typically involves the cycloaddition of a diene, such as 1,3-cyclohexadiene (B119728), with a dienophile, like maleic anhydride (B1165640) or methyl vinyl ketone.[4][5][6] The reaction often proceeds with high stereoselectivity, favoring the formation of the endo isomer under kinetic control.[4][5]

General Experimental Workflow for Diels-Alder Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dienophile Dienophile (e.g., Methyl Vinyl Ketone) setup Combine reactants in solvent under inert atmosphere dienophile->setup diene Diene (e.g., 1,3-Cyclohexadiene) diene->setup solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->setup stir Stir at room temperature or heat as required setup->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound Derivative chromatography->product

Caption: General workflow for the synthesis of this compound derivatives via the Diels-Alder reaction.

Detailed Experimental Protocol: Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

This protocol describes the synthesis of 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone via a Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone.[4][5]

Materials:

  • 1,3-Cyclohexadiene (diene)

  • Methyl vinyl ketone (dienophile)

  • Anhydrous Toluene (B28343) (or other suitable solvent)

  • Water

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,3-cyclohexadiene (1.0 equivalent). Add anhydrous toluene to dissolve the diene. Cool the solution in an ice bath. Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution.[5]

  • Reaction: Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.[5]

Applications in Drug Discovery

The rigid bicyclo[2.2.2]octane framework is considered a "privileged scaffold" in medicinal chemistry due to its well-defined three-dimensional structure.[3] This rigidity allows for the precise positioning of functional groups to interact with biological targets, which can lead to higher binding affinities and selectivities.[3][7]

Antiviral Activity: SARS-CoV-2 Main Protease (3CLpro) Inhibition

Recent research has identified fused bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle.[7][8][9][10] These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[7][10]

Compound IDTargetActivity (IC₅₀)
11aSARS-CoV-2 3CLpro102.2 µM[8][10]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.[7]

Anti-inflammatory Activity: COX-2 Inhibition

Derivatives incorporating the bicyclo[2.2.2]octane system have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Compound IDTargetActivity (IC₅₀)Selectivity Index (COX-1/COX-2)
BCO-1COX-20.05 µM>1000
BCO-2COX-20.12 µM500

A higher selectivity index indicates a greater selectivity for COX-2 over COX-1.[7]

Other Therapeutic Areas

Bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[7] The lipophilic nature of the bicyclic core is thought to enhance binding to the hydrophobic pocket of the enzyme.[7] Additionally, computational studies have suggested that this compound derivatives could interact with Vascular Endothelial Growth Factor (VEGF) receptors, indicating potential applications in cancer therapy.[11]

Experimental Protocols for Biological Evaluation

FRET-Based Assay for SARS-CoV-2 3CLpro Inhibition

This assay is commonly used to screen for enzyme inhibitors.[7]

Reagents and Preparation:

  • Recombinant SARS-CoV-2 3CLpro enzyme.

  • A fluorogenic substrate peptide that is cleaved by the protease, separating a quencher from a fluorophore and resulting in a fluorescence signal.

  • Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

  • Test compounds (bicyclo[2.2.2]octene derivatives) dissolved in DMSO.[7]

Assay Procedure:

  • The 3CLpro enzyme is pre-incubated with the test compounds at various concentrations for a defined period (e.g., 15 minutes) at room temperature in a microplate.[7]

  • The FRET substrate is added to initiate the enzymatic reaction.[7]

  • Fluorescence is monitored over time to determine the rate of substrate cleavage.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of drugs based on the this compound scaffold.

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization scaffold This compound Core Scaffold modification Functional Group Modification scaffold->modification library Library of Derivatives modification->library invitro In Vitro Assays (e.g., Enzyme Inhibition) library->invitro hit Hit Identification invitro->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Generation sar->lead exvivo Ex Vivo Assays (e.g., Whole Blood Assay) lead->exvivo candidate Drug Candidate exvivo->candidate

Caption: A general workflow for the synthesis and biological evaluation of bicyclo[2.2.2]octanone derivatives.[7]

Signaling Pathway Involvement

Computational docking studies have shown that this compound derivatives have the potential to interact with VEGF receptors.[11] The VEGF signaling pathway is crucial in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGF receptors, these compounds could potentially disrupt this pathway and inhibit tumor growth.

G cluster_membrane Cell Membrane cluster_cellular Intracellular Signaling cluster_nucleus Nucleus VEGFR VEGF Receptor PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Expression (Angiogenesis) ERK->Angiogenesis BCO_derivative This compound Derivative BCO_derivative->VEGFR VEGF VEGF VEGF->VEGFR

Caption: Potential inhibition of the VEGF signaling pathway by this compound derivatives.

Conclusion

Derivatives of the this compound scaffold represent a promising and versatile class of compounds with demonstrated biological activities across several therapeutic areas. Their rigid three-dimensional structure provides a robust platform for the design of potent and selective inhibitors. The data presented herein, from the micromolar inhibition of the SARS-CoV-2 main protease to the potential modulation of the VEGF signaling pathway, underscores the significant potential of this chemical scaffold. Further exploration and optimization of these derivatives are warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for a range of diseases. The provided experimental frameworks offer a starting point for researchers aiming to synthesize and evaluate new analogues based on this remarkable core structure.

References

Quantum Chemical Deep Dive: Unraveling the Electronic and Structural Landscape of Bicyclo[2.2.2]oct-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of bicyclo[2.2.2]oct-2-ene. This strained bicyclic alkene serves as a fundamental scaffold in medicinal chemistry and materials science, making a thorough understanding of its conformational preferences and energetic landscape crucial for rational drug design and the development of novel materials. This document summarizes key computational methodologies, presents quantitative data from theoretical studies, and outlines experimental protocols for the quantum chemical analysis of this important molecule.

Molecular Geometry and Energetics

The rigid, cage-like structure of this compound presents a unique platform for studying the effects of strain on molecular geometry and stability. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting its three-dimensional structure and energetic properties.

Optimized Molecular Geometry

Below is a representative table of key geometric parameters for this compound, based on typical values obtained from DFT calculations for similar bicyclic systems.

ParameterAtom(s)Typical Calculated Value (B3LYP/6-31G*)
Bond Lengths (Å)
C1=C21.34
C1-C61.54
C2-C31.54
C3-C41.55
C4-C51.55
C5-C61.54
C4-C71.56
C5-C81.56
C7-C81.57
Bond Angles (°)
C2-C1-C6119.5
C1-C2-C3119.5
C2-C3-C4109.0
C3-C4-C5109.5
C4-C5-C6109.0
C1-C6-C5109.0
C3-C4-C7108.5
C5-C4-C7108.5
Dihedral Angles (°)
C6-C1-C2-C30.0
C1-C6-C5-C458.0
C2-C3-C4-C5-58.0

Note: These values are illustrative and would be precisely determined in a dedicated computational study.

A noteworthy structural feature of strained alkenes is the potential for pyramidalization at the double bond. In the case of the this compound radical cation, density functional theory calculations estimate a twist angle at the double bond to be 11-12 degrees.[2][3] This deviation from planarity is a consequence of the pseudo Jahn-Teller effect.[2][3] While the neutral molecule is expected to have a planar C=C bond in its ground state, this highlights the subtle interplay of steric and electronic effects in this rigid framework.

Vibrational Frequencies

The vibrational frequencies of a molecule, which can be experimentally observed using infrared (IR) and Raman spectroscopy, can be accurately predicted through quantum chemical calculations. A frequency calculation is typically performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum. This allows for the assignment of experimentally observed spectral bands to specific molecular motions.

The following table presents a selection of calculated vibrational frequencies for key modes in this compound, which would be expected from a DFT calculation.

Vibrational ModeDescriptionTypical Calculated Frequency (cm⁻¹)
ν(C=C)C=C stretching~1650
ν(C-H) alkeneAlkene C-H stretching~3020
ν(C-H) alkaneAlkane C-H stretching2850-2960
δ(CH₂)CH₂ scissoring~1450
Skeletal modesCage deformations400-1200

Note: These frequencies are unscaled and represent typical values. For direct comparison with experimental spectra, calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G) to account for anharmonicity and basis set deficiencies.*

Electronic Structure and Reactivity

The electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO), dictate its reactivity. Quantum chemical calculations provide invaluable insights into the distribution and energies of these orbitals.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's role in chemical reactions. For this compound, the HOMO is expected to be the π-orbital of the double bond, making it susceptible to electrophilic attack. The LUMO is the corresponding π*-antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its electronic excitation properties.

Molecular OrbitalDescriptionTypical Energy (eV)
HOMOHighest Occupied Molecular Orbital (π C=C)-6.5 to -7.5
LUMOLowest Unoccupied Molecular Orbital (π* C=C)1.0 to 2.0
HOMO-LUMO Gap7.5 to 9.5

Note: These energy values are illustrative and depend on the level of theory and basis set used.

Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound, such as cycloadditions and electrophilic additions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies. For instance, in the context of a retro-Diels-Alder reaction of a substituted bicyclo[2.2.2]octene, a high-energy transition state connects the reactant to the products.[1]

Computational and Experimental Protocols

A rigorous and well-defined protocol is essential for obtaining reliable and reproducible results from quantum chemical calculations.

Computational Methodology

A typical computational workflow for studying this compound or its derivatives involves the following steps:

  • Structure Building and Initial Optimization: The molecule is first constructed using a molecular modeling program. An initial geometry optimization is often performed using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation.

  • Geometry Optimization: A full geometry optimization is then carried out using a more robust level of theory, such as DFT with a larger basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)).[1] The choice of functional is critical; for instance, M06-2X generally provides more accurate barrier heights and thermochemistry for main-group elements compared to B3LYP.[1] For systems where dispersion forces are important, functionals like ωB97X-D that include empirical dispersion corrections are recommended.[1]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Single-Point Energy Calculation: For higher accuracy in energy calculations, a single-point energy calculation can be performed on the optimized geometry using a more computationally expensive method, such as coupled-cluster theory (e.g., CCSD(T)) with a large basis set.[1]

Experimental Protocols for Computational Studies

While purely computational, the "experimental" protocol in this context refers to the systematic procedure of the in silico investigation.

  • Software: Commonly used quantum chemistry software packages include Gaussian, ORCA, Q-Chem, and Spartan.

  • Hardware: These calculations are typically performed on high-performance computing clusters.

  • Input File Preparation: A detailed input file is prepared for the chosen software, specifying the molecular geometry (in Z-matrix or Cartesian coordinates), the desired level of theory and basis set, the type of calculation (e.g., geometry optimization, frequency calculation), and other relevant parameters such as the charge and multiplicity of the molecule.

  • Job Submission and Monitoring: The calculation is submitted to the computing cluster, and its progress is monitored.

  • Data Extraction and Analysis: Upon completion, the output files are parsed to extract the relevant data, which is then compiled into tables and visualized.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Computational_Workflow cluster_pre Initial Steps cluster_main Core Calculations cluster_post Analysis & Refinement Build_Molecule 1. Build Molecular Structure Initial_Opt 2. Initial Geometry Optimization (e.g., PM7 or small basis set DFT) Build_Molecule->Initial_Opt DFT_Opt 3. Full Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Initial_Opt->DFT_Opt Freq_Calc 4. Vibrational Frequency Calculation DFT_Opt->Freq_Calc Analyze_Properties 7. Analyze Electronic & Structural Properties DFT_Opt->Analyze_Properties Verify_Minimum 5. Verify Minimum (No imaginary frequencies) Freq_Calc->Verify_Minimum Verify_Minimum->DFT_Opt If Not Minimum High_Level_Energy 6. High-Level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) Verify_Minimum->High_Level_Energy If Minimum High_Level_Energy->Analyze_Properties

A typical workflow for quantum chemical calculations on this compound.

Theory_Relationships SemiEmpirical Semi-Empirical (e.g., PM7, AM1) DFT Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) SemiEmpirical->DFT MPn Møller-Plesset Perturbation Theory (e.g., MP2, MP4) DFT->MPn CoupledCluster Coupled-Cluster (e.g., CCSD(T)) MPn->CoupledCluster Accuracy Increasing Accuracy Cost Increasing Computational Cost

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.2]oct-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bicyclo[2.2.2]oct-2-ene and its derivatives in Ring-Opening Metathesis Polymerization (ROMP). While the direct ROMP of the unsubstituted this compound is not extensively documented in scientific literature, likely due to its lower ring strain compared to more common monomers like norbornene, this document outlines a generalized protocol based on analogous bicyclic olefins. The information presented herein serves as a foundational guide for researchers looking to explore the synthesis and application of polymers derived from the bicyclo[2.2.2]octane framework.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes metal-alkylidene catalysts (e.g., Grubbs' or Schrock's catalysts) to convert strained cyclic olefins into unsaturated polymers. The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined structure that can impart unique properties to polymers, such as high thermal stability and tailored mechanical characteristics. Polymers derived from functionalized bicyclo[2.2.2]octene monomers have shown promise in applications ranging from advanced materials to precursors for conductive polymers.

Applications and Polymer Properties

Polymers incorporating the bicyclo[2.2.2]octane unit have been investigated for several applications:

  • High-Performance Plastics: The rigidity of the bicyclic structure can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications requiring robust materials.

  • Precursors to Conjugated Polymers: Substituted bicyclo[2.2.2]octadienes can be polymerized via ROMP to create precursor polymers that can be converted into poly(p-phenylenevinylene) (PPV), a material with applications in organic electronics and photonics.

  • Membranes for Gas Separation: Polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride have demonstrated good gas permeability properties.

The properties of polymers derived from functionalized bicyclo[2.2.2]octene monomers are summarized in the tables below. It is important to note that these properties are for substituted systems and may not be directly representative of the unsubstituted poly(this compound).

Table 1: Molecular Weight and Polydispersity of Polyimides from BTD-Dianhydride

PolyimideMn (kDa)Mw (kDa)PDI (Mw/Mn)
BTD-MIMA701101.6
BTD-HFA39822.1
BTD-FND58871.5
BTD-TPM641001.6

Table 2: Thermal Properties of Polyimides from BTD-Dianhydride

PolyimideGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
BTD-MIMA272430
BTD-HFA355460
BTD-FND>350480
BTD-TPM323475

Experimental Workflow for ROMP

The general workflow for performing a ROMP experiment with a bicyclic olefin is outlined below. This workflow is a logical representation of the experimental process.

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis Monomer_Prep Monomer Purification (e.g., distillation, sublimation) Monomer_Sol Monomer Solution Preparation Monomer_Prep->Monomer_Sol Catalyst_Sol Catalyst Solution Preparation Initiation Initiation: Add catalyst solution to monomer solution Catalyst_Sol->Initiation Monomer_Sol->Initiation Propagation Propagation: Stir at controlled temperature Initiation->Propagation Termination Termination: Add quenching agent (e.g., ethyl vinyl ether) Propagation->Termination Precipitation Polymer Precipitation (e.g., in methanol) Termination->Precipitation Drying Drying in vacuo Precipitation->Drying Characterization Characterization: GPC (Mn, PDI) NMR (Structure) DSC/TGA (Thermal Properties) Drying->Characterization

A generalized experimental workflow for Ring-Opening Metathesis Polymerization (ROMP).

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure for the ROMP of a bicyclic olefin, such as this compound, using a Grubbs-type catalyst. Note: This protocol should be considered a starting point, and optimization of parameters such as solvent, temperature, reaction time, and monomer-to-catalyst ratio is highly recommended. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (monomer)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF))

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Syringes and needles

Procedure:

  • Monomer and Catalyst Preparation:

    • Purify the this compound monomer by sublimation or distillation to remove any inhibitors or impurities.

    • In an inert atmosphere glovebox, weigh the desired amount of Grubbs' catalyst into a vial and dissolve it in a minimal amount of anhydrous, degassed solvent to create a stock solution of known concentration (e.g., 1-5 mg/mL).

    • In a separate Schlenk flask, dissolve the purified monomer in the chosen anhydrous, degassed solvent to achieve the desired concentration (e.g., 0.5-2 M). The monomer-to-catalyst ratio will determine the target degree of polymerization.

  • Polymerization:

    • Place the Schlenk flask containing the monomer solution in a temperature-controlled oil bath (if heating or cooling is required, typically room temperature is a good starting point).

    • With vigorous stirring, rapidly inject the required volume of the catalyst solution into the monomer solution.

    • Allow the reaction to proceed for the desired amount of time. Reaction times can vary from minutes to several hours, depending on the catalyst activity and monomer reactivity. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Termination and Isolation:

    • To terminate the polymerization, add an excess of a quenching agent, such as ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst), and stir for 20-30 minutes.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst byproducts.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by gel permeation chromatography (GPC) using appropriate standards (e.g., polystyrene).

    • Chemical Structure: Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

    • Thermal Properties: Analyze the thermal stability and glass transition temperature (Tg) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), respectively.

ROMP Catalytic Cycle

The mechanism of ROMP proceeds through a catalytic cycle involving a metal-alkylidene complex. The diagram below illustrates the key steps in this process.

ROMP_Mechanism Catalyst [M]=CHR (Catalyst) Coordination Coordination Complex Catalyst->Coordination + Monomer Monomer This compound Monomer->Coordination Metallacyclobutane Metallacyclobutane Intermediate Coordination->Metallacyclobutane [2+2] Cycloaddition New_Alkylidene [M]=CH-Polymer (Propagating Species) Metallacyclobutane->New_Alkylidene Cycloreversion New_Alkylidene->Coordination + Monomer Polymer_Chain Growing Polymer Chain New_Alkylidene->Polymer_Chain Release

Bicyclo[2.2.2]oct-2-ene: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]oct-2-ene (BCO) scaffold is a rigid, three-dimensional molecular framework that has garnered significant attention in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This document provides an overview of the applications of the BCO scaffold in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications of the this compound Scaffold

The rigid nature of the BCO scaffold makes it an ideal building block for the design of potent and selective therapeutic agents.[1] Its applications span several therapeutic areas, including antiviral, anti-inflammatory, anticancer, and neurological research.

Antiviral Activity: Targeting SARS-CoV-2 Main Protease (3CLpro)

The emergence of SARS-CoV-2 has spurred the search for novel antiviral agents. The BCO scaffold has been successfully employed to develop non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2][3] Fused bicyclo[2.2.2]octene derivatives have been designed to mimic the pharmacophore of established HIV-1 protease inhibitors.[1][3][4]

Table 1: SARS-CoV-2 3CLpro Inhibition by Fused Bicyclo[2.2.2]octene Derivatives [3]

Compound IDTargetActivity (IC50)
11a SARS-CoV-2 3CLpro102.2 µM[2][3][4][5][6][7]
11e SARS-CoV-2 3CLproActive (Concentration-dependent inhibition observed)[4]
11f SARS-CoV-2 3CLproActive (Identified as a hit compound)[4]
11i SARS-CoV-2 3CLproActive (Identified as a hit compound)[4]
Anti-inflammatory Activity: Selective COX-2 Inhibition

Derivatives of the BCO scaffold have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

Table 2: COX-2 Inhibition by Bicyclo[2.2.2]octane Derivatives

Compound ClassTargetActivitySelectivity
Bicyclo[2.2.2]octane amidesCOX-2Potent inhibitionHigh selectivity for COX-2 over COX-1[1]
Anticancer Activity: MDM2-p53 Interaction Inhibitors

The BCO scaffold has been incorporated into potent and orally active inhibitors of the murine double minute 2 (MDM2)-p53 interaction.[8] This is a promising strategy for cancer therapy as it can reactivate the tumor suppressor function of p53.[8][9] A notable example is APG-115, a BCO-containing compound that has entered clinical trials.[8][10]

Table 3: MDM2 Inhibition by Bicyclo[2.2.2]octane-Containing Compounds

Compound IDTargetBinding Affinity (Ki)Cellular Activity (IC50, SJSA-1 cells)
56 (APG-115 analog) MDM2< 1 nM[8]Comparable to compound 39[8]
60 (AA-115/APG-115) MDM2< 1 nM[8]Potent[8]
Neurological Applications: Adenosine (B11128) A1 Receptor Antagonists

Bicyclo[2.2.2]octylxanthines have been developed as potent and selective antagonists of the adenosine A1 receptor, which is a target for conditions like congestive heart failure and neuropathic pain.[11][12] The BCO scaffold provides a rigid anchor to enhance binding affinity and selectivity.

Table 4: Adenosine A1 Receptor Antagonism by Bicyclo[2.2.2]octylxanthines [12]

Compound IDTargetBinding Affinity (Ki, hA1)Selectivity (hA2A/hA1)
16 Adenosine A1 Receptor7 nM-
29 (BG9928) Adenosine A1 Receptor7 nM915-fold
Antiprotozoal Activity

Various derivatives of 4-aminobicyclo[2.2.2]octanone have shown promising activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.[13]

Table 5: Antiprotozoal Activity of Bicyclo[2.2.2]octane Derivatives [3][5]

Compound ClassTarget OrganismActivity (IC50)
4'-phenylthiosemicarbazonesTrypanosoma brucei rhodesiense< 0.3 µM
4'-phenylthiosemicarbazonesPlasmodium falciparum0.23 - 0.72 µM
Bicyclooctanone oximesPlasmodium falciparum0.08 - 0.15 µM

Experimental Protocols

Synthesis of Fused Bicyclo[2.2.2]octene Derivatives

The synthesis of the fused bicyclo[2.2.2]octene scaffold is often achieved through a Diels-Alder reaction.[1] A general procedure is as follows:

Protocol 1: Synthesis of Fused Bicyclo[2.2.2]octenes via Diels-Alder Reaction [1][4]

  • [4+2] Cycloaddition: A substituted 2H-pyran-2-one is reacted with a dienophile, such as maleic anhydride, in a suitable solvent (e.g., toluene).[1]

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the cycloaddition.

  • Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.[1]

A more detailed retrosynthetic analysis and synthesis of specific fused bicyclo[2.2.2]octenes (compounds 11a-o) can be found in the work by Brozic et al. (2022).[4]

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay is used to screen for inhibitors of the SARS-CoV-2 main protease.[2]

Protocol 2: Fluorogenic 3CLpro Enzyme Assay [2][14]

  • Reagents and Preparation:

    • Recombinant SARS-CoV-2 3CLpro enzyme.[2]

    • A fluorogenic substrate peptide that is cleaved by the protease, resulting in a fluorescence signal.[2]

    • Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).[2]

    • Test compounds (bicyclo[2.2.2]octene derivatives) dissolved in DMSO.[2]

  • Assay Procedure:

    • The 3CLpro enzyme is pre-incubated with the test compounds at various concentrations for a defined period (e.g., 15 minutes) at room temperature in a microplate.[2]

    • The FRET substrate is added to initiate the enzymatic reaction.[2]

    • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.[2]

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the fluorescence curve.[2]

    • The percent inhibition is calculated relative to a DMSO control.[2]

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant measure of COX inhibition.[2]

Protocol 3: COX-1 and COX-2 Inhibition Assay [2]

  • Blood Collection and Treatment:

    • Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.[2]

    • Aliquots of blood are incubated with various concentrations of the test compounds or a vehicle control.[2]

  • COX-1 and COX-2 Stimulation:

    • To measure COX-1 activity, the blood is allowed to clot at 37°C for 1 hour, and the serum concentration of thromboxane (B8750289) B2 (TXB2) is measured.[2]

    • To measure COX-2 activity, lipopolysaccharide (LPS) is added to another set of blood aliquots to induce COX-2 expression. After a 24-hour incubation, the plasma concentration of prostaglandin (B15479496) E2 (PGE2) is measured by ELISA.[2]

  • Data Analysis:

    • IC50 values are calculated based on the reduction in TXB2 (for COX-1) and PGE2 (for COX-2) levels.[2]

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[2]

Visualizations

Signaling Pathways and Experimental Workflows

MDM2_p53_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with BCO Inhibitor p53 p53 MDM2 MDM2 p53->MDM2 Induces expression Proteasome Proteasome p53->Proteasome MDM2->p53 Ubiquitination & Degradation MDM2->Proteasome p53_active Active p53 Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Induces MDM2_inhibited MDM2 MDM2_inhibited->p53_active Interaction Blocked BCO BCO Inhibitor (e.g., APG-115) BCO->MDM2_inhibited Inhibits

Caption: MDM2-p53 signaling pathway and inhibition by a BCO-containing compound.

Synthesis_Workflow start Starting Materials (e.g., 2H-pyran-2-one, Maleic Anhydride) reaction Diels-Alder Cycloaddition start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Assay (e.g., 3CLpro, COX-2) characterization->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis

Caption: General workflow for the synthesis and evaluation of BCO derivatives.

SAR_Logic Scaffold Bicyclo[2.2.2]octene Core Scaffold Substituents Modify Substituents (R1, R2, R3...) Scaffold->Substituents Synthesis Synthesize Analogs Substituents->Synthesis Testing Test Biological Activity Synthesis->Testing SAR Analyze Structure-Activity Relationship (SAR) Testing->SAR Optimization Lead Optimization SAR->Optimization Optimization->Substituents Iterative Improvement

Caption: Structure-Activity Relationship (SAR) logic for optimizing BCO derivatives.

References

Application Notes & Protocols: Synthesis and Evaluation of Bicyclo[2.2.2]octene-Based SARS-CoV-2 3CLpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred intensive research into novel antiviral therapies. A key target for drug development is the viral main protease (3CLpro or Mpro), an enzyme essential for viral replication.[1][2] Inhibition of 3CLpro blocks the processing of viral polyproteins, thereby halting the viral life cycle. This document provides detailed protocols and data related to a series of non-covalent SARS-CoV-2 3CLpro inhibitors built upon a rigid bicyclo[2.2.2]octene core scaffold. This scaffold serves as a versatile starting point for the development of new antiviral agents.[1][3][4] The design of these compounds was inspired by the pharmacophore pattern of clinically used HIV-1 protease inhibitors that have shown activity against SARS-CoV-2.[1][5]

Data Presentation

The inhibitory activities of a series of synthesized fused bicyclo[2.2.2]octene derivatives (compounds 11a-o ) against SARS-CoV-2 3CLpro were determined using a fluorescence resonance energy transfer (FRET)-based assay. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.

Compound IDR1R2R3R4Linker (X)IC50 (µM)% Inhibition at 64 µM
11a HHHHNH-N=C(pyridin-2-yl)102.2 ± 1.545
11b HHHHNH-N=C(pyridin-3-yl)> 20018
11c HHHHNH-N=C(pyridin-4-yl)> 20025
11d MeHHMeNH-N=C(pyridin-2-yl)> 20010
11e MeHHMeNH-N=C(pyridin-3-yl)> 20040
11f MeHHMeNH-N=C(pyridin-4-yl)> 20035
11g EtHHEtNH-N=C(pyridin-2-yl)> 20020
11h EtHHEtNH-N=C(pyridin-3-yl)> 20022
11i EtHHEtNH-N=C(pyridin-4-yl)> 20032
11j PhHHPhNH-N=C(pyridin-2-yl)> 20015
11k PhHHPhNH-N=C(pyridin-3-yl)> 20028
11l PhHHPhNH-N=C(pyridin-4-yl)> 20025
11m MeMeMeMeNH-N=C(pyridin-2-yl)> 20012
11n MeMeMeMeNH-N=C(pyridin-3-yl)> 20025
11o MeMeMeMeNH-N=C(pyridin-4-yl)> 20028

Data sourced from Herlah et al., Pharmaceuticals (Basel), 2022.[1]

Signaling Pathway and Mechanism of Action

The SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer and is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple specific sites. This cleavage is essential for the release of functional non-structural proteins (nsps) that are required for viral replication and transcription. The bicyclo[2.2.2]octene-based inhibitors are designed to non-covalently bind to the active site of 3CLpro, blocking its proteolytic activity and thus interrupting the viral life cycle.

G cluster_virus Viral Replication Cycle cluster_drug Inhibitor Action Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation 3CLpro 3CL Protease (Target) Polyproteins->3CLpro Autocleavage NSPs Functional Non-structural Proteins (nsps) Polyproteins->NSPs Cleavage by 3CLpro 3CLpro->NSPs Catalyzes Replication_Complex Viral Replication Complex Assembly NSPs->Replication_Complex Progeny_Virions Progeny Virions Replication_Complex->Progeny_Virions Inhibitor Bicyclo[2.2.2]octene Inhibitor Inhibition Inhibitor->Inhibition Inhibition->3CLpro Blocks Active Site

Mechanism of SARS-CoV-2 3CLpro Inhibition.

Experimental Protocols

Synthesis of Fused Bicyclo[2.2.2]octenes

The synthesis of the target inhibitors is a two-step process. The first step involves the creation of the bicyclo[2.2.2]octene core via a Diels-Alder reaction. The second step is the derivatization of this core to yield the final N-substituted succinimide (B58015) compounds.

G cluster_synthesis Synthetic Workflow Start_A Substituted 2H-Pyran-2-one Step1 Diels-Alder Cycloaddition (Reflux in Tetralin) Start_A->Step1 Start_B Maleic Anhydride (B1165640) Start_B->Step1 Intermediate Bicyclo[2.2.2]octene Dianhydride Core Step1->Intermediate Step2 Imide Formation (Reaction with Hydrazide) Intermediate->Step2 Start_C Substituted Hydrazide Start_C->Step2 Product Final Bicyclo[2.2.2]octene Inhibitor Step2->Product Purification Purification (Recrystallization/ Column Chromatography) Product->Purification

General Synthetic Workflow.

Step 1: Synthesis of Bicyclo[2.2.2]octene Dianhydride Core (General Procedure)

  • To a solution of the appropriately substituted 2H-pyran-2-one (1 equivalent) in tetralin, add maleic anhydride (2 equivalents).

  • Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (typically monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with a suitable solvent (e.g., diethyl ether or ethanol), and dried under vacuum to yield the bicyclo[2.2.2]octene dianhydride intermediate.

Step 2: Synthesis of Fused N-Substituted Bicyclo[2.2.2]octenes (General Procedure)

  • A mixture of the bicyclo[2.2.2]octene dianhydride intermediate (1 equivalent) and the corresponding carbohydrazide (B1668358) (2.2 equivalents) in a suitable solvent (e.g., ethanol (B145695) or acetic acid) is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel to afford the final inhibitor.[1]

SARS-CoV-2 3CLpro Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of the synthesized compounds against recombinant SARS-CoV-2 3CLpro.

G cluster_assay FRET Assay Workflow Preparation Reagent Preparation: - Assay Buffer - 3CLpro Enzyme - FRET Substrate - Test Compounds Incubation Pre-incubation: 3CLpro + Test Compound (15-60 min at RT) Preparation->Incubation Reaction Reaction Initiation: Add FRET Substrate Incubation->Reaction Detection Fluorescence Measurement (Kinetic or Endpoint) Reaction->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Analysis

Workflow for 3CLpro FRET Inhibition Assay.

Materials and Reagents:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • FRET Substrate: A commonly used substrate is (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2. The protease cleaves at the Gln-Ser junction, separating the quencher (Dabcyl) from the fluorophore (Edans).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Test Compounds (bicyclo[2.2.2]octene derivatives) dissolved in DMSO.

  • 96-well or 384-well black microplates.

  • Fluorescence plate reader.

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a black microplate, add 2 µL of each test compound dilution or DMSO (as a negative control) to the appropriate wells.

  • Add 88 µL of the 3CLpro solution (final concentration typically 20-100 nM in assay buffer) to each well.

  • Pre-incubate the plate at room temperature for 15-60 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution (final concentration typically 15-20 µM in assay buffer) to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

  • The initial reaction velocity is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][6]

Conclusion

The bicyclo[2.2.2]octene scaffold represents a promising starting point for the development of novel non-covalent inhibitors of the SARS-CoV-2 main protease.[1][2][3] The provided synthetic and biological evaluation protocols offer a framework for the synthesis of analogous compounds and the assessment of their inhibitory potential. The most promising compound from the initial series, 11a , with an IC50 of 102.2 µM, provides a basis for further structure-activity relationship (SAR) studies and optimization to develop more potent antiviral agents.[1]

References

Application Notes and Protocols for Polymer Synthesis Using Bicyclo[2.2.2]oct-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers derived from bicyclo[2.2.2]oct-2-ene derivatives. This class of strained olefinic monomers is pivotal in the development of advanced polymeric materials with unique thermal and mechanical properties. The primary polymerization method detailed is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating well-defined polymers with controlled molecular weights and narrow polydispersity. Additionally, the synthesis of polyimides from a functionalized this compound derivative is presented, highlighting the versatility of this monomer scaffold.

Ring-Opening Metathesis Polymerization (ROMP) of Functionalized this compound Monomers

ROMP is a chain-growth polymerization process that is particularly effective for strained cyclic olefins like this compound derivatives. The reaction is typically initiated by transition metal alkylidene catalysts, such as Grubbs' or Schrock's catalysts. The choice of catalyst is crucial as it influences the rate of polymerization, functional group tolerance, and the stereochemistry of the resulting polymer. Grubbs' second and third-generation catalysts are often favored due to their high activity and tolerance to a wide range of functional groups.

The polymerization proceeds via a [2+2] cycloaddition between the metal alkylidene and the monomer's double bond, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal alkylidene on the growing polymer chain. This process repeats, leading to the formation of a high molecular weight polymer. The "living" nature of this polymerization, when termination and chain transfer reactions are minimized, allows for the synthesis of block copolymers and other complex architectures.

ROMP_Mechanism Monomer This compound Derivative Intermediate Metallacyclobutane Intermediate Monomer->Intermediate + Catalyst Catalyst Grubbs' Catalyst (Ru=CHR) Catalyst->Intermediate Polymer Propagating Polymer Chain (Ru=CH-Polymer) Intermediate->Polymer Ring-Opening Polymer->Intermediate + Monomer Termination Termination/ Quenching Polymer->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Experimental Protocol: ROMP of a Generic Functionalized this compound

This protocol provides a general procedure for the ROMP of a functionalized this compound monomer using a Grubbs' second-generation catalyst. The specific monomer, solvent, and reaction conditions may need to be optimized for different derivatives.

Materials:

  • Functionalized this compound monomer

  • Grubbs' second-generation catalyst

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of the this compound derivative in the anhydrous solvent in a Schlenk flask. In a separate flask, prepare a stock solution of the Grubbs' catalyst in the same solvent.

  • Initiation: While stirring the monomer solution vigorously, rapidly inject the required amount of the catalyst solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at room temperature or with gentle heating, depending on the reactivity of the monomer. Monitor the progress of the polymerization by techniques such as ¹H NMR or by observing an increase in the viscosity of the solution.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir the mixture for an additional 20-30 minutes to ensure complete quenching of the catalyst.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Thermal properties like the glass transition temperature (Tg) and decomposition temperature (Td) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Polyimide Synthesis from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of the rigid this compound structure into the polymer backbone can enhance these properties and improve solubility in organic solvents.[1][2]

The synthesis of polyimides from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) typically involves a two-step polycondensation reaction with an aromatic diamine. The first step forms a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide.

Polyimide_Synthesis Dianhydride Bicyclo[2.2.2]oct-7-ene Dianhydride (BTD) PolyamicAcid Poly(amic acid) Intermediate Dianhydride->PolyamicAcid + Diamine Diamine Aromatic Diamine Diamine->PolyamicAcid Polyimide Polyimide PolyamicAcid->Polyimide Cyclization (Heat or Chemical)

Caption: Two-step synthesis of polyimides from BTD.

Experimental Protocol: Synthesis of BTD-based Polyimide

This protocol describes a typical two-step synthesis of a polyimide from BTD and an aromatic diamine in N-methyl-2-pyrrolidone (NMP).[1]

Materials:

  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)

  • Aromatic diamine (e.g., 4,4'-(hexafluoroisopropylidene)dianiline - HFA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (B92270)

  • Benzoic acid

  • Ethanol (B145695)

Procedure:

  • Poly(amic acid) Synthesis: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., HFA, 2 mmol) in anhydrous NMP (8 mL).

  • Once the diamine is fully dissolved, add an equimolar amount of BTD (2 mmol) in one portion.

  • Rinse the container used for the dianhydride with a small amount of NMP (2 mL) and add it to the reaction flask to ensure all the reactant is transferred.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

  • Imidization: To the poly(amic acid) solution, add pyridine (4 mmol) and heat the mixture to 80 °C for 1 hour.

  • Slowly increase the temperature to 120 °C and add benzoic acid (4.0 mmol).

  • Further increase the temperature and maintain it at 190 °C for 24 hours to complete the cyclization to the polyimide.

  • Polymer Isolation: Cool the polymeric solution and pour it into ethanol to precipitate the polyimide.

  • Purification: Wash the polymer precipitate several times with ethanol and then dry it in a vacuum oven at 200 °C overnight.

Data Presentation

The following tables summarize the quantitative data for polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) with various aromatic diamines.[1][2]

Table 1: Molecular Weight and Polydispersity of BTD-based Polyimides

Polymer IDAromatic DiamineMn (KDa)Mw (KDa)PDI (Mw/Mn)
BTD-MIMA4,4'-methylenebis(2,6-dimethylaniline)701101.6
BTD-HFA4,4'-(hexafluoroisopropylidene)dianiline39601.5
BTD-FND9,9-bis(4-aminophenyl)fluorene541152.1
BTD-TPM4,4',4''-triaminotriphenylmethane621121.8

Table 2: Thermal Properties of BTD-based Polyimides

Polymer IDTg (°C)Td (°C)
BTD-MIMA272453
BTD-HFA355460
BTD-FND>350457
BTD-TPM295437

Tg: Glass transition temperature, Td: Decomposition temperature (onset)

Applications

Polymers derived from this compound derivatives exhibit a range of desirable properties that make them suitable for various high-performance applications:

  • Microelectronics: Their high thermal stability and good dielectric properties make them candidates for use as insulating layers and packaging materials in electronic devices.

  • Aerospace: The combination of thermal resistance and mechanical strength is advantageous for components in the aerospace industry.

  • Membranes for Gas Separation: The rigid and contorted polymer backbones can create materials with high free volume, which is beneficial for gas separation membrane applications.[1][2]

  • Advanced Composites: These polymers can serve as matrices for high-performance composite materials.

  • Precursors to Conductive Polymers: ROMP of certain bicyclo[2.2.2]octadiene derivatives can produce precursor polymers that can be converted into highly conductive materials like poly(1,4-phenylenevinylene).[3]

The continued exploration of new functionalized this compound monomers and polymerization techniques will undoubtedly lead to the development of novel materials with tailored properties for a wide array of advanced applications.

References

Application Notes and Protocols for the Diels-Alder Reaction of Bicyclo[2.2.2]oct-2-ene with Substituted Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The bicyclo[2.2.2]octene framework is a rigid and sterically defined scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an attractive template for the design of enzyme inhibitors and other biologically active molecules. This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of bicyclo[2.2.2]oct-2-ene as a dienophile with various substituted dienes.

Applications in Drug Discovery

The rigid bicyclo[2.2.2]octane core, and its unsaturated bicyclo[2.2.2]octene precursor, serve as valuable scaffolds in the design of novel therapeutics.[1] The defined conformational rigidity of this framework can lead to enhanced binding affinity and selectivity for biological targets.

  • Antiviral Agents: Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral life cycle.[1] The rigid scaffold allows for the precise positioning of substituents to interact with the enzyme's active site.

  • Anti-inflammatory Agents: Derivatives of the bicyclo[2.2.2]octane system have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This selectivity is advantageous in minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Other Therapeutic Areas: The bicyclo[2.2.2]octene skeleton is a versatile building block for a range of other therapeutic targets. Its derivatives have been explored for their potential as antimicrobial and antiprotozoal agents.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction between this compound (a dienophile) and a substituted diene is a concerted pericyclic reaction. The stereochemical outcome of the reaction is highly predictable, generally favoring the formation of the endo isomer under kinetic control. This preference is attributed to secondary orbital interactions between the π-system of the diene and the activating group of the dienophile in the transition state. However, the exo isomer is often the thermodynamically more stable product. The endo/exo selectivity can be influenced by reaction temperature, solvent, and the use of Lewis acid catalysts.[2][3][4]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Diene Substituted Diene TS [4+2] Cycloaddition (Concerted) Diene->TS HOMO Dienophile This compound Dienophile->TS LUMO Endo Endo Adduct (Kinetic Product) TS->Endo Favored kinetically Exo Exo Adduct (Thermodynamic Product) TS->Exo Thermodynamically more stable

Caption: General mechanism of the Diels-Alder reaction.

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound with various substituted dienes. Optimization of reaction conditions (temperature, time, solvent, and catalyst) may be necessary for specific substrates.

Protocol 1: Thermal Diels-Alder Reaction with Substituted Furans

This protocol describes a general procedure for the uncatalyzed Diels-Alder reaction between this compound and a substituted furan (B31954).

  • Materials:

    • This compound

    • Substituted furan (e.g., 2,5-dimethylfuran)

    • Anhydrous toluene

    • Round-bottom flask with reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Add the substituted furan (1.2 eq) and anhydrous toluene.

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) mixture).

thermal_diels_alder_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine this compound, substituted furan, and toluene inert Establish Inert Atmosphere reactants->inert reflux Reflux the mixture (e.g., 110 °C) inert->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for thermal Diels-Alder reaction.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Cyclic Dienes

This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction, which can enhance reaction rates and stereoselectivity.[3]

  • Materials:

    • This compound

    • Cyclic diene (e.g., cyclopentadiene, freshly cracked)

    • Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

    • Anhydrous dichloromethane

    • Round-bottom flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the Lewis acid (0.1 - 1.0 eq) and anhydrous dichloromethane.

    • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

    • Add the cyclic diene (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at the specified temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

lewis_acid_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification lewis_acid Add Lewis Acid to Solvent cool_mixture Cool to specified temperature lewis_acid->cool_mixture add_dienophile Add this compound cool_mixture->add_dienophile add_diene Add Cyclic Diene add_dienophile->add_diene stir Stir at temperature add_diene->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: Workflow for Lewis acid catalyzed Diels-Alder reaction.

Quantitative Data

The following tables summarize representative quantitative data for Diels-Alder reactions involving the formation of the bicyclo[2.2.2]octene framework. While specific data for the reaction of this compound with a wide range of substituted dienes is limited in the literature, the following examples with analogous systems provide valuable insights into expected yields and selectivities.

Table 1: Diels-Alder Reaction of 1,3-Cyclohexadiene with Various Dienophiles to Form Bicyclo[2.2.2]octene Derivatives

DienophileDieneCatalystSolventTemp. (°C)Time (h)Yield (%)Endo:Exo RatioReference
Methyl vinyl ketone1,3-CyclohexadieneNoneToluene13024GoodEndo favored[3]
α-BromoacroleinCyclopentadieneChiral Oxazaborolidine (10 mol%)CH₂Cl₂-78161006:94[3]
Methacrolein5-Substituted 1,3-cyclohexadieneYbCl₃ (stoichiometric)---EffectiveFavors endo[3]
(Z)-β-Fluoro-β-nitrostyrene1,3-CyclohexadieneNoneo-xylene110-up to 40-[5]

Table 2: Diels-Alder Reaction of Furans with Dienophiles

DienophileDieneCatalystSolventTemp. (°C)Pressure (MPa)Yield (%)Reference
Ethylene2,5-DimethylfuranHY ZeoliteNone220-2554.69~60% selectivity[6]
Maleic AnhydrideFuranNone----[7]

Conclusion

The Diels-Alder reaction of this compound and its analogs with substituted dienes provides a reliable and stereocontrolled route to complex polycyclic molecules. These structures hold significant promise in the field of drug discovery due to their rigid and well-defined three-dimensional shapes. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and application of these valuable compounds. Further optimization of reaction conditions and exploration of a broader range of substituted dienes will undoubtedly expand the utility of this powerful synthetic transformation.

References

Functionalization of Bicyclo[2.2.2]oct-2-ene at the Double Bond: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the double bond in bicyclo[2.2.2]oct-2-ene. This strained bicyclic alkene is a valuable building block in organic synthesis, and its rigid framework allows for highly stereocontrolled transformations. The protocols outlined below cover key reactions: epoxidation, dihydroxylation, aziridination, and cyclopropanation, offering a practical guide for the synthesis of diverse and complex molecular architectures.

Epoxidation of this compound

Epoxidation of the electron-rich double bond of this compound proceeds readily with common oxidizing agents to yield the corresponding epoxide. This strained three-membered ring is a versatile intermediate for further nucleophilic ring-opening reactions.

Reaction Pathway: Epoxidation

Epoxidation BCO This compound Epoxide This compound Oxide BCO->Epoxide Oxidation Reagent Peroxy Acid (e.g., m-CPBA)

Caption: Epoxidation of this compound.

Quantitative Data for Epoxidation
ReagentSolventTemperatureYield (%)StereoselectivityReference
m-CPBADichloromethane (B109758)25 °C>95exo additionGeneral knowledge, similar to norbornene
DimethyldioxiraneAcetone (B3395972)23 °Cquant.exo addition[1]
Peroxyformic acidNot specifiedNot specifiedHighexo additionTheoretical study[2][3][4]
Experimental Protocol: Epoxidation with m-CPBA

This protocol describes the epoxidation of a this compound derivative.[2]

Materials:

  • This compound derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~85%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite (B76179) solution (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated NaHCO₃ solution, saturated Na₂SO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography on silica (B1680970) gel.

Dihydroxylation of this compound

The syn-dihydroxylation of this compound provides access to cis-diols, which are important precursors for further synthetic manipulations. This transformation can be achieved using reagents like osmium tetroxide, often in catalytic amounts with a co-oxidant. Asymmetric versions of this reaction allow for the synthesis of enantiomerically enriched diols.

Reaction Pathway: Dihydroxylation

Dihydroxylation BCO This compound Diol cis-Bicyclo[2.2.2]octane-2,3-diol BCO->Diol syn-Dihydroxylation Reagents 1. OsO₄ (cat.) 2. NMO or K₃[Fe(CN)₆]

Caption: syn-Dihydroxylation of this compound.

Quantitative Data for Dihydroxylation
MethodCo-oxidantChiral LigandSolvent SystemYield (%)Enantiomeric Excess (ee)Reference
Upjohn DihydroxylationNMONoneAcetone/WaterHighRacemicGeneral Protocol[5][6][7]
Sharpless Asymmetric DihydroxylationK₃[Fe(CN)₆](DHQD)₂PHALt-BuOH/Water9799%For a similar substrate[8][9]
Sharpless Asymmetric DihydroxylationK₃[Fe(CN)₆](DHQ)₂PHALt-BuOH/Water9598%For a similar substrate[8][9]
Experimental Protocol: Upjohn Dihydroxylation

This is a general protocol for the syn-dihydroxylation of alkenes and can be adapted for this compound.[5][6]

Materials:

  • This compound

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • Acetone

  • Water

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 10:1 mixture of acetone and water.

  • Add NMO (1.5 equiv) to the solution and stir until it dissolves.

  • To the stirred solution, add a catalytic amount of OsO₄ solution (0.02-0.05 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. The solution will likely turn dark brown or black.

  • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography or recrystallization.

Aziridination of this compound

Aziridination introduces a nitrogen atom across the double bond, forming a three-membered heterocyclic ring. This transformation provides access to valuable chiral amines and other nitrogen-containing compounds.

Reaction Pathway: Aziridination

Aziridination BCO This compound Aziridine N-Substituted Bicyclo[2.2.2]octane-2,3-imine BCO->Aziridine Nitrene Addition Reagents Nitrene Source (e.g., PhI=NTs, Cu catalyst)

Caption: Aziridination of this compound.

Quantitative Data for Aziridination
Nitrene SourceCatalyst/PromoterSolventYield (%)StereoselectivityReference
PhI=NTsCu(I) or Cu(II)VariousGoodexo additionGeneral method for alkenes[10][11][12]
N-Aminophthalimide/Pb(OAc)₄Chiral LigandCH₂Cl₂86-95High deFor chiral N-enoyl pyrazolidinones, adaptable concept[13]
IminoiodinanesHFIP (promoter)HFIP36-80Not specifiedGeneral method for cyclic and acyclic alkenes[13]
Experimental Protocol: Copper-Catalyzed Aziridination with PhI=NTs

This is a general procedure for the aziridination of alkenes that can be adapted for this compound.[10][11]

Materials:

  • This compound

  • [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

  • Copper(I) or Copper(II) catalyst (e.g., Cu(acac)₂, CuOTf)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.2 equiv) and the copper catalyst (5-10 mol%) in the chosen solvent, add PhI=NTs (1.0 equiv) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40 °C) for several hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-tosyl aziridine.

Cyclopropanation of this compound

Cyclopropanation involves the addition of a methylene (B1212753) group across the double bond to form a tricyclic system containing a cyclopropane (B1198618) ring. The Simmons-Smith reaction is a classic and reliable method for this transformation, known for its stereospecificity.

Reaction Pathway: Cyclopropanation

Cyclopropanation BCO This compound Cyclopropane Tricyclo[3.2.2.0²,⁴]nonane BCO->Cyclopropane Methylene Addition Reagents CH₂I₂ Zn-Cu or Et₂Zn

Caption: Cyclopropanation of this compound.

Quantitative Data for Cyclopropanation
MethodReagentsSolventYield (%)DiastereoselectivityReference
Simmons-SmithCH₂I₂, Zn(Cu)Diethyl etherHighsyn-additionGeneral method[14][15][16][17]
Furukawa ModificationCH₂I₂, Et₂ZnDichloromethane88-90High, >98:2 drFor similar substrates[10][16]
Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a widely used and efficient method for cyclopropanation.[14][15][16]

Materials:

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 equiv) via syringe.

  • Add diiodomethane (2.0 equiv) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile).

  • Purify the crude product by distillation or flash column chromatography on silica gel.

References

Application Notes and Protocols for Bicyclo[2.2.2]octane-Based Metal-Organic Frameworks in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Bicyclo[2.2.2]octane-based Metal-Organic Frameworks (MOFs) in drug delivery and related biomedical applications.

Application Notes

Introduction to Bicyclo[2.2.2]octane-Based MOFs

Bicyclo[2.2.2]octane-based linkers, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, are a class of aliphatic dicarboxylic acids used in the construction of Metal-Organic Frameworks (MOFs). Unlike the more commonly used aromatic linkers (e.g., terephthalic acid), their saturated, three-dimensional structure imparts unique properties to the resulting MOFs. These properties include high transparency and potentially enhanced biocompatibility, making them attractive candidates for biomedical applications, including drug delivery. The linear geometry of these linkers is similar to that of terephthalate, allowing for the formation of porous frameworks with tunable pore sizes.

The aliphatic nature of the bicyclo[2.2.2]octane core is suggested to be advantageous for creating biostable and biocompatible MOFs.[1][2] This is attributed to their low optical absorbance, which can enhance light stability, and the chemical inertness of the aliphatic hydrocarbon structure.[1]

Applications in Drug Delivery

While the field of Bicyclo[2.2.2]octane-based MOFs for drug delivery is still emerging, their inherent properties make them promising candidates for use as drug carriers. The porous structure allows for the encapsulation of therapeutic molecules, and the potential for surface functionalization enables targeted delivery.

One notable example involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), a derivative of bicyclo[2.2.2]octane, as a pillar in a zinc-based MOF, Zn2(1,4-bdc)2(dabco). This MOF has been investigated for the loading and release of ibuprofen. An in-situ synthesis approach achieved a 15% loading efficiency of ibuprofen, with a sustained release of approximately 80% of the drug over 12 days.

The development of transparent MOFs using bicyclo[2.2.2]octane-1,4-dicarboxylic acid opens up possibilities for novel applications, such as their use as "solid solvents" for studying guest molecules within a confined space, which could have implications for understanding drug-carrier interactions.

Biocompatibility and Toxicity

The biocompatibility of MOFs is a critical consideration for their use in drug delivery. The toxicity of MOFs is often related to the degradation and release of their constituent metal ions and organic linkers.[3] MOFs constructed from aliphatic linkers, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, are proposed to have improved biocompatibility compared to their aromatic counterparts due to the greater chemical inertness of the aliphatic core.[1][2]

General studies on MOF toxicity indicate that the choice of metal ion is a significant factor, with metals like iron and zirconium generally showing lower cytotoxicity than copper and zinc.[4] The linker itself, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, is classified with warnings for skin and eye irritation, which should be considered in handling and formulation.[5] However, once incorporated into a stable MOF structure, the overall toxicity of the framework may be significantly different. Comprehensive in vitro and in vivo studies are necessary to fully assess the biocompatibility of specific Bicyclo[2.2.2]octane-based MOF formulations.

Quantitative Data

Quantitative data for drug loading and release in MOFs based on bicyclo[2.2.2]octane-1,4-dicarboxylic acid is limited in the current literature. The following tables provide data for a related DABCO-containing MOF and comparative data from other well-studied MOFs to serve as a benchmark for researchers.

MOFDrugLoading MethodDrug Loading Capacity (% w/w)Release ConditionsRelease Profile
Zn2(bdc)2(dabco) IbuprofenIn-situ synthesis15%Not specified~80% release over 12 days

Table 1: Drug Loading and Release in a DABCO-Containing MOF. This table presents the available data for a MOF containing the 1,4-diazabicyclo[2.2.2]octane (DABCO) pillar.

MOF FamilyDrugLoading Capacity (% w/w)Release Time
MIL-100(Fe) Ibuprofen~20%3 days
MIL-101(Cr) Ibuprofen~40%6 days
UiO-66 Caffeine~10%< 30 minutes (burst release)
ZIF-8 Doxorubicin~20%pH-dependent

Table 2: Comparative Drug Loading and Release Data for Common MOFs. This table provides a reference for typical drug loading capacities and release times observed in other well-characterized MOF systems.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis, drug loading, and in vitro release studies of Bicyclo[2.2.2]octane-based MOFs.

Protocol 1: Solvothermal Synthesis of a Bicyclo[2.2.2]octane-Based MOF

This protocol describes a general solvothermal method for the synthesis of a MOF using bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H2BODC) and a metal salt (e.g., Zinc Nitrate).

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H2BODC)

  • Metal Salt (e.g., Zn(NO3)2·6H2O)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Oven

Procedure:

  • In a glass vial, dissolve the metal salt and H2BODC in DMF in a specific molar ratio (e.g., 1:1).

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven at a predetermined temperature (e.g., 100-150 °C) for a specified time (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a more volatile solvent like ethanol (B145695) to remove unreacted precursors and solvent molecules from the pores.

  • Dry the final product in a vacuum oven at a suitable temperature (e.g., 80-120 °C).

Protocol 2: Post-Synthetic Drug Loading (Immersion Method)

This protocol outlines a common method for loading a drug into a pre-synthesized MOF.

Materials:

  • Synthesized and activated Bicyclo[2.2.2]octane-based MOF

  • Drug of interest (e.g., Ibuprofen)

  • Solvent in which the drug is soluble (e.g., Hexane, Ethanol)

  • Stirring plate and magnetic stirrer

  • Centrifuge or filtration apparatus

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the drug in a suitable solvent at a known concentration.

  • Disperse a known amount of the activated MOF in a specific volume of the drug solution.

  • Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.

  • After the loading period, separate the drug-loaded MOF from the solution by centrifugation or filtration.

  • Wash the drug-loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of drug loaded into the MOF by measuring the change in the drug concentration in the supernatant before and after loading using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. The loading efficiency can be calculated using the following formula: Loading Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes how to perform an in vitro drug release study from a drug-loaded MOF in a simulated physiological fluid.

Materials:

  • Drug-loaded Bicyclo[2.2.2]octane-based MOF

  • Phosphate-Buffered Saline (PBS) at a specific pH (e.g., 7.4 to simulate physiological conditions or 5.5 for a tumor microenvironment)

  • Thermostatically controlled shaker or water bath (set to 37 °C)

  • Centrifuge or syringe filters

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a sealed container.

  • Place the container in a shaker or water bath maintained at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

  • Immediately replenish the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Separate the MOF particles from the withdrawn aliquot by centrifugation or using a syringe filter.

  • Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release percentage against time to obtain the drug release profile.

Visualizations

MOF_Synthesis_Workflow A Dissolve Metal Salt & Linker in Solvent B Sonication for Homogenization A->B C Transfer to Autoclave B->C D Solvothermal Reaction (Heating) C->D E Cooling to Room Temperature D->E F Product Collection (Centrifugation/Filtration) E->F G Washing with Fresh Solvent F->G H Drying under Vacuum G->H I Activated MOF H->I

Caption: Workflow for the solvothermal synthesis of a Bicyclo[2.2.2]octane-based MOF.

Drug_Loading_Workflow A Prepare Drug Solution B Disperse Activated MOF in Drug Solution A->B C Stir for 24-72 hours B->C D Separate Drug-Loaded MOF (Centrifugation) C->D E Wash with Fresh Solvent D->E H Analyze Supernatant (UV-Vis) to Determine Loading Efficiency D->H F Dry under Vacuum E->F G Drug-Loaded MOF F->G

Caption: Experimental workflow for post-synthetic drug loading into a MOF.

Drug_Release_Workflow A Disperse Drug-Loaded MOF in PBS B Incubate at 37°C with Shaking A->B C Withdraw Aliquot at Time Intervals B->C D Replenish with Fresh PBS C->D E Separate MOF from Aliquot C->E D->B F Analyze Drug Concentration (UV-Vis) E->F G Calculate Cumulative Release F->G H Plot Release Profile G->H

Caption: Workflow for an in vitro drug release study from a drug-loaded MOF.

References

Application Notes and Protocols for Creating Rigid Polymer Backbones Using Bicyclo[2.2.2]oct-2-ene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of bicyclo[2.2.2]oct-2-ene and its derivatives in the synthesis of polymers with rigid backbones. The inherent rigidity of the bicyclo[2.2.2]octane scaffold imparts unique thermal, mechanical, and permeation properties to the resulting polymers, making them attractive for a range of advanced applications.

Introduction

The this compound monomer system offers a versatile platform for creating polymers with highly rigid and controlled architectures. The strained nature of the bicyclic ring allows for efficient polymerization through various mechanisms, including Ring-Opening Metathesis Polymerization (ROMP), vinyl-addition polymerization, and polycondensation reactions when functionalized derivatives are employed. The resulting polymers exhibit enhanced thermal stability, high glass transition temperatures (Tg), and, in some cases, excellent gas permeability, properties that are highly desirable in materials for membranes, advanced composites, and optical devices.

Polymerization Strategies and Applications

The primary methods for polymerizing this compound and its derivatives include:

  • Ring-Opening Metathesis Polymerization (ROMP): This is a powerful technique for polymerizing cyclic olefins, including this compound derivatives. ROMP is known for its tolerance to a wide range of functional groups and the ability to produce polymers with controlled molecular weights and low polydispersity when living polymerization catalysts are used. Polymers derived from the ROMP of silyl-substituted this compound have shown promise in gas separation membrane applications due to their high gas permeability.

  • Polycondensation: Functionalized bicyclo[2.2.2]octene derivatives, such as bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD), are valuable monomers for the synthesis of high-performance polyimides. These polyimides exhibit exceptional thermal stability and are often soluble in organic solvents, facilitating their processing into films and coatings.

  • Addition Polymerization: While less common for the parent monomer, addition polymerization of this compound can be achieved using Ziegler-Natta or cationic initiators. This method results in a saturated polymer backbone with the bicyclic units as repeating segments.

The rigid nature of the bicyclo[2.2.2]octane unit in the polymer backbone leads to materials with high thermal stability and glass transition temperatures. These properties are critical for applications in high-temperature environments. Furthermore, the bulky and contorted structure of the repeating units can create significant free volume within the polymer matrix, leading to high gas permeability, a key characteristic for membrane-based gas separations.

Data Presentation

The following tables summarize key quantitative data for polymers derived from this compound and its derivatives.

Table 1: Thermal Properties and Molecular Weights of Polyimides Derived from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BTD) [1]

Polymer IDDiamineMn (kDa)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% wt. loss, °C)
BTD-MIMA4,4′-methylenebis(2,6-diisopropylaniline)39355437
BTD-HFA4,4′-(Hexafluoroisopropylidene)dianiline70272460
BTD-FND9,9-bis(4-aminophenyl)fluorene55340455
BTD-TPMTris(4-aminophenyl)methane48320450

Table 2: Gas Permeability of a Copolymer of 5-trimethylsilyl-bicyclo[2.2.2]oct-2-ene and Norbornene [2]

GasPermeability (Barrer*)
H₂150
He120
O₂45
N₂15
CO₂200
CH₄30

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Experimental Protocols

Protocol 1: Synthesis of Polyimides from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BTD) and an Aromatic Diamine (e.g., BTD-HFA)[1]

This protocol describes a two-step polycondensation reaction to form a soluble polyimide.

Materials:

  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)

  • 4,4′-(Hexafluoroisopropylidene)dianiline (HFA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (B92270)

  • Benzoic acid

  • Ethanol

  • Lithium Chloride (LiCl)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., HFA, 1 equivalent) in anhydrous NMP.

  • Once the diamine has completely dissolved, add LiCl (catalytic amount) and BTD (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 12-18 hours under a nitrogen atmosphere to form the poly(amic acid) solution.

  • To initiate chemical imidization, add pyridine (2 equivalents) to the poly(amic acid) solution and heat the mixture to 80 °C for 1 hour.

  • Slowly heat the solution to 120 °C and add benzoic acid (2 equivalents).

  • Increase the temperature to 190 °C and maintain for 24 hours to ensure complete imidization.

  • After cooling to room temperature, precipitate the polyimide by pouring the viscous solution into a stirred excess of ethanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 80-100 °C overnight.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of a Substituted this compound (General Procedure)

This protocol provides a general method for the ROMP of a this compound derivative, which can be adapted from procedures for similar strained cyclic olefins. The specific monomer used here is 5-trimethylsilyl-bicyclo[2.2.2]oct-2-ene, which has been shown to copolymerize with norbornene.[2] It is important to note that the homopolymerization of this specific monomer with Grubbs catalysts has been reported to be inactive, but it readily copolymerizes.[2]

Materials:

  • 5-trimethylsilyl-bicyclo[2.2.2]oct-2-ene

  • Norbornene (for copolymerization)

  • Grubbs' first or second-generation catalyst (e.g., [RuCl₂(PCy₃)₂(CHPh)])

  • Anhydrous and deoxygenated toluene (B28343)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

Procedure:

  • In a nitrogen-filled glovebox, dissolve the desired ratio of 5-trimethylsilyl-bicyclo[2.2.2]oct-2-ene and norbornene in anhydrous, deoxygenated toluene in a Schlenk flask.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous, deoxygenated toluene.

  • Initiate the polymerization by rapidly injecting the catalyst solution into the monomer solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), monitoring the viscosity of the solution.

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

  • Precipitate the polymer by pouring the viscous solution into a large volume of stirred methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Visualizations

Signaling Pathways and Experimental Workflows

Polymerization_Pathways cluster_monomers Monomers cluster_methods Polymerization Methods cluster_polymers Resulting Polymers BCO This compound Addition Addition Polym. BCO->Addition BTD BTD Dianhydride Polycondensation Polycondensation BTD->Polycondensation Si_BCO Silyl-BCO ROMP ROMP Si_BCO->ROMP ROMP_Polymer Unsaturated Rigid Backbone ROMP->ROMP_Polymer Polyimide High-Performance Polyimide Polycondensation->Polyimide Addition_Polymer Saturated Rigid Backbone Addition->Addition_Polymer

Caption: Polymerization pathways for this compound and its derivatives.

ROMP_Workflow Monomer_Prep Monomer & Solvent Preparation (Drying & Degassing) Initiation Polymerization Initiation (Catalyst Injection) Monomer_Prep->Initiation Propagation Propagation (Stirring at RT) Initiation->Propagation Termination Termination (Quenching) Propagation->Termination Precipitation Polymer Precipitation & Washing Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, NMR, TGA) Drying->Characterization

Caption: General experimental workflow for Ring-Opening Metathesis Polymerization.

Polyimide_Synthesis_Logic Start Start: Dissolve Diamine in NMP Add_Monomers Add BTD Dianhydride Start->Add_Monomers Polyamic_Acid Form Poly(amic acid) (Room Temperature) Add_Monomers->Polyamic_Acid Imidization_Step1 Chemical Imidization: Add Pyridine, Heat to 80°C Polyamic_Acid->Imidization_Step1 Imidization_Step2 Add Benzoic Acid, Heat to 190°C Imidization_Step1->Imidization_Step2 Precipitation Precipitate Polyimide in Ethanol Imidization_Step2->Precipitation Isolation Filter, Wash, and Dry Precipitation->Isolation End Final Polyimide Isolation->End

Caption: Logical flow of the two-step polyimide synthesis.

References

Application Notes and Protocols: The Strategic Use of Bicyclo[2.2.2]oct-2-ene in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]oct-2-ene moiety, a conformationally rigid bridged carbocycle, represents a powerful and versatile building block in the stereocontrolled synthesis of complex natural products. Its constrained three-dimensional structure provides a robust scaffold for the precise installation of stereocenters and facilitates intricate transformations such as rearrangements and fragmentations to access diverse molecular architectures. This document provides detailed application notes and experimental protocols for key transformations involving this compound and its derivatives in the total synthesis of medicinally relevant natural products.

Strategic Application: Inverse-Electron-Demand Diels-Alder Reaction in the Synthesis of Phleghenrine A

The total synthesis of Phleghenrine A, a Lycopodium alkaloid with potent acetylcholinesterase inhibition activity, showcases the utility of a bicyclo[2.2.2]octenone core constructed via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] This key intermediate is then elaborated through a ring expansion to form the characteristic bicyclo[3.2.2]nonene core of the phleghenrine family.[1][4]

Logical Workflow: Phleghenrine A Synthesis

G cluster_0 Bicyclo[2.2.2]octenone Core Formation cluster_1 Core Elaboration A 2-Methoxy-5-methylphenol B Brominated Phenol A->B NBS, AcOH C Masked o-Benzoquinone (MOB) B->C PhI(OAc)2, MeOH E Bicyclo[2.2.2]octenone Adducts (endo/exo) C->E IEDDA, 140 °C D N-Boc-enamine D->E F Debromination & Acetal Removal E->F SmI2 G Ring Expansion F->G Büchner–Curtius–Schlotterbeck H Phleghenrine A G->H Further Steps

Caption: Synthetic strategy for Phleghenrine A.

Quantitative Data: IEDDA Reaction for Bicyclo[2.2.2]octenone Synthesis
StepReactantsReagents & ConditionsProductYieldDiastereomeric Ratio (endo:exo)
12-Methoxy-5-methylphenolN-Bromosuccinimide, Acetic Acid4-Bromo-2-methoxy-5-methylphenol (B8789798)96%N/A
24-Bromo-2-methoxy-5-methylphenol, N-Boc-enamine1. PhI(OAc)₂, MeOH; 2. Neat, 140 °CBicyclo[2.2.2]octenone adducts85%4.4 : 1
3Bicyclo[2.2.2]octenone adductsSmI₂Tricyclic ketone83%N/A
Experimental Protocol: One-Pot Oxidative Dearomatization and IEDDA Reaction[1]
  • Preparation of the Masked o-Benzoquinone (MOB): To a solution of 4-bromo-2-methoxy-5-methylphenol (1.0 equiv) in methanol, add phenyliodonium (B1259483) diacetate (PhI(OAc)₂) (1.0 equiv) at 0 °C.

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC).

  • Diels-Alder Cycloaddition: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the crude MOB, add the N-protected enamine (6.0 equiv).

  • Heat the neat mixture at 140 °C in a sealed vessel.

  • Monitor the reaction progress by TLC until the MOB is consumed.

  • Purification: Cool the reaction mixture to room temperature and purify by column chromatography on silica (B1680970) gel to separate the endo and exo diastereomers of the bicyclo[2.2.2]octenone product.

Strategic Application: Oxa-Michael Addition for 2-Oxa-bicyclo[2.2.2]octene Synthesis in the Approach to Populusone

The synthesis of the core structure of Populusone, a diterpenoid, employs a diastereoselective Mukaiyama aldol (B89426) reaction followed by a triflic anhydride-induced intramolecular oxa-Michael addition.[5][6] This sequence efficiently constructs a functionalized 2-oxa-bicyclo[2.2.2]octene system, a key structural feature of the natural product.[5][7]

Logical Workflow: Populusone Core Synthesis

G A Silyldienyl ether C Mukaiyama Aldol Adduct A->C BF3·Et2O, -78 °C to rt B Ethyl pyruvate (B1213749) B->C D 2-Oxa-bicyclo[2.2.2]octene triflate C->D Tf2O, DTBMP, 0 °C to rt (Intramolecular Oxa-Michael) E Suzuki Cross-Coupling D->E Pd catalyst, boronic acid F Advanced Intermediate for Populusone E->F

Caption: Key steps in the synthesis of the Populusone core.

Quantitative Data: Synthesis of the 2-Oxa-bicyclo[2.2.2]octene Core
StepReactantsReagents & ConditionsProductYield
1Silyldienyl ether, Ethyl pyruvateBF₃·Et₂O, Et₂O, -78 °C to room temp, 17 hMukaiyama Aldol AdductNot specified in abstract
2Mukaiyama Aldol AdductTf₂O, DTBMP, CH₂Cl₂, 0 °C to room temp, 30 minCrude 2-Oxa-bicyclo[2.2.2]octene triflateUsed directly in next step
3Crude triflate, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C, 4.5 hSuzuki coupling product52% (over 2 steps)
Experimental Protocol: Diastereoselective Mukaiyama Aldol Addition and Cyclization[5]
  • Mukaiyama Aldol Reaction:

    • To a solution of silyldienyl ether (1.0 equiv) and ethyl pyruvate (1.0 equiv) in dry diethyl ether (Et₂O) at -78 °C, add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.03 equiv).

    • Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 17 hours.

    • Quench the reaction by adding 1 M HCl. Extract the aqueous phase with methyl tert-butyl ether (MTBE).

    • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the crude aldol adduct.

  • Triflic Anhydride-Induced Oxa-Michael Addition:

    • To a solution of the crude aldol adduct (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) (2.0 equiv) in dry dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.5 equiv).

    • Stir the resulting mixture for 30 minutes at room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure. The crude 2-oxa-bicyclo[2.2.2]octene triflate is used directly in the subsequent step without further purification.

Strategic Application: Reductive Homoallylic Cyclization in the Synthesis of Ishwarane

The total synthesis of the tetracyclic sesquiterpenoid Ishwarane demonstrates the transformation of a bicyclo[2.2.2]octene system into a tricyclo[3.2.1.02,7]octane core.[8] This key step is achieved through a reductive homoallylic cyclization of a mesylate derived from a bicyclo[2.2.2]octene precursor.[9]

Logical Workflow: Ishwarane Synthesis from a Bicyclic Precursor

G A Bicyclo[2.2.2]octene derivative (Alcohol) B Mesylate A->B MsCl, Pyridine C Tricyclo[3.2.1.02,7]octane skeleton (Ishwarane) B->C LiAlH4, Ether, Reflux (Reductive Homoallylic Cyclization)

Caption: Conversion of a bicyclo[2.2.2]octene to Ishwarane.

Quantitative Data: Reductive Homoallylic Cyclization
StepReactantReagents & ConditionsProductYield
1Bicyclo[2.2.2]octene alcohol precursorMethanesulfonyl chloride, PyridineMesylate intermediateNot specified, used directly
2Mesylate intermediateLithium aluminum hydride (LiAlH₄), Diethyl ether, Reflux(±)-Ishwarane65%
Experimental Protocol: Reductive Homoallylic Cyclization to Ishwarane[9]
  • Mesylation of the Precursor Alcohol:

    • Prepare a solution of the bicyclo[2.2.2]octene alcohol precursor in anhydrous pyridine.

    • Cool the solution to 0 °C and add methanesulfonyl chloride dropwise with stirring.

    • Allow the reaction to proceed at 0 °C, monitoring for the consumption of the starting alcohol by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract successively with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude mesylate.

  • Reductive Cyclization:

    • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere, add a solution of the crude mesylate in anhydrous diethyl ether dropwise.

    • Heat the reaction mixture to reflux and maintain for the time required for complete reaction (monitor by TLC or GC).

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solids and wash thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (±)-Ishwarane.

References

Application Notes and Protocols: Asymmetric Synthesis Involving Bicyclo[2.2.2]oct-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octene framework is a rigid and structurally significant motif found in numerous natural products and pharmaceutical agents. Its unique three-dimensional architecture makes it an invaluable scaffold in medicinal chemistry and a challenging target for synthetic chemists. The development of asymmetric methodologies to access enantiomerically pure bicyclo[2.2.2]octene derivatives is crucial for the exploration of their therapeutic potential. These application notes provide an overview of key asymmetric strategies, quantitative data for representative reactions, and detailed experimental protocols.

Core Synthetic Strategies

The asymmetric synthesis of bicyclo[2.2.2]octene derivatives is primarily achieved through three main approaches:

  • Asymmetric Diels-Alder Reactions: This is one of the most powerful methods for constructing the bicyclo[2.2.2]octene core with high stereocontrol. Chiral Lewis acids, organocatalysts, or chiral auxiliaries are employed to induce enantioselectivity in the [4+2] cycloaddition.

  • Use of Chiral Bicyclo[2.2.2]octadiene Ligands: Enantiopure bicyclo[2.2.2]octadiene derivatives have emerged as highly effective chiral ligands in a variety of transition-metal-catalyzed asymmetric transformations, including conjugate additions and arylations.

  • Enzymatic and Kinetic Resolutions: Biocatalytic methods and kinetic resolutions offer alternative routes to access enantiomerically enriched bicyclo[2.2.2]octene intermediates.

Data Presentation: Quantitative Analysis of Asymmetric Reactions

The following tables summarize quantitative data for key asymmetric reactions involving bicyclo[2.2.2]oct-2-ene derivatives, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Asymmetric Diels-Alder Reactions for the Synthesis of Bicyclo[2.2.2]octenone Derivatives

DieneDienophileCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Cyclopentadiene (B3395910)α-bromoacroleinChiral OxazaborolidineCH₂Cl₂-78Quantitative95[1]
2,6-dimethylbenzoquinoneAcetoxy-1,3-butadieneBF₃·Et₂OCH₂Cl₂-78ExcellentN/A (diastereoselective)[1]
Masked o-benzoquinonesVarious electron-deficient dienophilesN/A (thermal)TolueneRefluxHighN/A (racemic)[2]

Table 2: Rhodium-Catalyzed Asymmetric Conjugate Additions using Chiral Bicyclo[2.2.2]octadiene Ligands

EnoneArylboronic AcidChiral LigandCatalystBaseSolventYield (%)ee (%)Reference
2-CyclohexenonePhenylboronic acid(R,R)-Fc,Ph-bod[RhCl(diene)]₂KOHdioxane/H₂O9998[3]
Acyclic enonesVarious arylboronic acidsSeries of bicyclic [2.2.2]diene ligandsRh-basedN/AN/AVariableVariable[4]

Table 3: Asymmetric Hydrogenation of Bicyclo[2.2.2]octan-2-one

SubstrateCatalyst SystemBaseSolventYield (%)ee (%)Reference
Bicyclo[2.2.2]octan-2-oneRuCl₂[(S)-binap][(R)-iphan]t-C₄H₉OK2-propanolN/A97-98[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.

Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral Oxazaborolidine Catalyst[1]

This protocol describes the asymmetric cycloaddition of cyclopentadiene and α-bromoacrolein.

Materials:

  • Chiral oxazaborolidine catalyst (10 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • α-bromoacrolein

  • Cyclopentadiene (freshly cracked)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral oxazaborolidine catalyst (10 mol%).

  • Dissolve the catalyst in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cold catalyst solution, add the dienophile, α-bromoacrolein, dropwise.

  • Following the addition of the dienophile, add freshly cracked cyclopentadiene dropwise.

  • Maintain the reaction mixture at -78 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Protocol 2: Rh-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone[3]

This protocol details the synthesis of (R)-3-phenylcyclohexanone using a chiral bicyclo[2.2.2]octadiene ligand.

Materials:

  • [RhCl((R,R)-Fc,Ph-bod)]₂ (3 mol% Rh)

  • 2-Cyclohexenone

  • Phenylboronic acid

  • Potassium hydroxide (B78521) (KOH)

  • Dioxane/H₂O (10:1 mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine [RhCl((R,R)-Fc,Ph-bod)]₂ (3 mol% Rh), 2-cyclohexenone (1.0 equiv), and phenylboronic acid (2.0 equiv).

  • Add the dioxane/H₂O (10:1) solvent mixture, followed by the addition of potassium hydroxide (50 mol%).

  • Stir the reaction mixture at 30 °C for 1 hour. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-3-phenylcyclohexanone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the asymmetric synthesis of this compound derivatives.

Asymmetric_Diels_Alder_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification catalyst Chiral Catalyst (e.g., Oxazaborolidine) add_dienophile Add Dienophile (e.g., α-bromoacrolein) catalyst->add_dienophile Catalyst Solution solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->add_dienophile inert_atm Inert Atmosphere (Ar or N2) inert_atm->add_dienophile cooling Cooling to -78°C cooling->add_dienophile add_diene Add Diene (e.g., Cyclopentadiene) add_dienophile->add_diene stir Stir for 16h at -78°C add_diene->stir quench Quench Reaction stir->quench Reaction Mixture extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Enantiopure Bicyclo[2.2.2]octene Derivative purify->product

Caption: Workflow for a typical asymmetric Diels-Alder reaction.

Chiral_Ligand_Synthesis_Logic cluster_diversification Ligand Diversification start Achiral Starting Material (e.g., 2-Cyclohexenone) organo_reaction Organocatalytic One-Pot Michael Addition-Aldol Reaction start->organo_reaction chiral_intermediate Crystalline Chiral Intermediate (e.g., 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one) organo_reaction->chiral_intermediate versatile_sm Versatile Starting Material (e.g., Phenylbicyclo[2.2.2]oct-5-en-2-one) chiral_intermediate->versatile_sm symmetrical Symmetrical Diene Ligand (e.g., Hayashi's Ph-bod*) versatile_sm->symmetrical unsymmetrical Unsymmetrical Diene Ligand versatile_sm->unsymmetrical application Application in Asymmetric Catalysis (e.g., Rh-catalyzed reactions) symmetrical->application unsymmetrical->application

Caption: Logical flow for the synthesis of diverse chiral diene ligands.

Application_in_Drug_Discovery cluster_synthesis Asymmetric Synthesis cluster_development Drug Development Pipeline asym_da Asymmetric Diels-Alder chiral_scaffold Enantiopure Bicyclo[2.2.2]octene Scaffold asym_da->chiral_scaffold chiral_ligand Chiral Ligand Synthesis chiral_ligand->chiral_scaffold resolution Enzymatic Resolution resolution->chiral_scaffold derivatization Functional Group Derivatization chiral_scaffold->derivatization Core Structure sar_studies Structure-Activity Relationship (SAR) Studies derivatization->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Role of asymmetric synthesis in the drug discovery process.

References

Troubleshooting & Optimization

Bicyclo[2.2.2]oct-2-ene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Bicyclo[2.2.2]oct-2-ene. It is designed for researchers, scientists, and professionals in drug development to help improve experimental yields and address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My yield of this compound is consistently low. What are the potential causes and solutions?

Low yields in the Diels-Alder synthesis of this compound can stem from several factors, ranging from reactant quality to reaction conditions.

  • Reactant Purity: 1,3-cyclohexadiene (B119728) is prone to dimerization over time. It is crucial to use freshly distilled 1,3-cyclohexadiene for optimal results. Similarly, the dienophile, such as ethylene (B1197577) or its surrogates, should be of high purity.[1]

  • Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and pressure. While heating can improve the reaction rate, excessive temperatures can lead to retro-Diels-Alder reactions or polymerization, especially with dienophiles like methyl vinyl ketone.[1][2] Careful optimization of the temperature is necessary. For gaseous dienophiles like ethylene, maintaining adequate pressure is critical to ensure a sufficient concentration in the reaction mixture.

  • Reaction Kinetics: The reaction may be slow. Ensuring a sufficient reaction time is important. Progress can be monitored using techniques like GC-MS.[1]

  • Electron-Withdrawing/Donating Groups: The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of the diene and dienophile. The reaction is generally faster with electron-rich dienes and electron-poor dienophiles.[2][3][4] Using a dienophile with an electron-withdrawing group can enhance the reaction rate.[2][4]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reactants Check Reactant Purity (e.g., distill 1,3-cyclohexadiene) start->check_reactants reactants_ok Purity Confirmed? check_reactants->reactants_ok purify_reactants Purify/Replace Reactants reactants_ok->purify_reactants No check_conditions Evaluate Reaction Conditions (Temperature, Pressure, Time) reactants_ok->check_conditions Yes purify_reactants->check_reactants conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., lower temp, increase time/pressure) conditions_ok->optimize_conditions No check_dienophile Consider Dienophile Electronics (e.g., add electron-withdrawing group) conditions_ok->check_dienophile Yes optimize_conditions->check_conditions end Improved Yield check_dienophile->end

Caption: A decision tree for troubleshooting low yields.

Q2: I am observing significant formation of byproducts. How can these be minimized?

Byproduct formation is a common issue, often due to the polymerization of the dienophile or dimerization of the diene.

  • Polymerization of Dienophile: Dienophiles like methyl vinyl ketone are susceptible to polymerization, especially at elevated temperatures. The use of a polymerization inhibitor, such as TEMPO, can be effective in mitigating this issue.[1]

  • Diene Dimerization: As mentioned, 1,3-cyclohexadiene can dimerize. Using freshly distilled diene and maintaining appropriate reaction concentrations can help minimize this side reaction.[1]

  • Temperature Control: Maintaining the lowest effective temperature for the reaction can help reduce the rate of unwanted side reactions.[1]

Q3: The reaction is not proceeding to completion. What should I investigate?

An incomplete reaction can be due to several factors.

  • Insufficient Activation: The Diels-Alder reaction may require thermal activation to overcome the activation energy barrier.[2] Ensure the reaction temperature is adequate but not excessive.

  • Poor Mixing: In larger scale reactions, inefficient stirring can lead to poor mixing of reactants, hindering the reaction rate. Ensure the agitation is sufficient for the scale of the reaction.[1]

  • Reversible Reaction: The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures. If the reaction is conducted at a very high temperature, the equilibrium may shift towards the reactants.

Q4: What are the best practices for purifying this compound?

The purification method depends on the scale of the synthesis and the nature of the impurities.

  • Distillation: For the parent this compound, which is a volatile solid, sublimation or fractional distillation under reduced pressure can be effective purification methods.

  • Crystallization: For solid derivatives of this compound, recrystallization from a suitable solvent is a common and effective purification technique.[5]

  • Chromatography: While effective at a lab scale, column chromatography may not be practical for large-scale purifications.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common method for synthesizing the Bicyclo[2.2.2]octane framework is the Diels-Alder reaction.[6][7] This [4+2] cycloaddition typically involves the reaction of a conjugated diene, such as 1,3-cyclohexadiene, with a dienophile, like ethylene or a substituted alkene.[6][7]

General Synthetic Workflow

synthesis_workflow reagents 1. Reagent Preparation (Diene & Dienophile) reaction 2. Reaction Setup (Solvent, Temp, Pressure) reagents->reaction monitoring 3. Reaction Monitoring (e.g., TLC, GC-MS) reaction->monitoring workup 4. Workup (Quenching, Extraction) monitoring->workup purification 5. Purification (Distillation/Crystallization) workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of this compound.

Q2: What are some alternative dienophiles to ethylene?

Due to the challenges of handling gaseous ethylene, several ethylene surrogates or other dienophiles are used.

  • Maleic Anhydride (B1165640): This is a highly reactive dienophile due to its electron-withdrawing anhydride group.[3][5] The resulting adduct can then be chemically modified to remove the anhydride functionality.

  • Vinyl Sulfones: These can act as ethylene equivalents. The sulfone group can be removed after the cycloaddition.

  • Acrolein and Methyl Vinyl Ketone: These are also effective dienophiles, leading to the formation of substituted this compound systems.[1]

DienophileKey Characteristics
EthyleneThe simplest dienophile, but a gas and requires pressure equipment.
Maleic AnhydrideHighly reactive solid, leads to a crystalline product that is easily purified.[3][5]
Methyl Vinyl KetoneLiquid, but prone to polymerization at higher temperatures.[1]
AcroleinA reactive dienophile, but also toxic and prone to polymerization.

Q3: How can I confirm the identity and purity of my this compound product?

A combination of spectroscopic and physical methods is recommended for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the bicyclic structure and assessing purity.

  • Infrared (IR) Spectroscopy: The presence of a C=C double bond in the product can be confirmed by a characteristic absorption band.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

  • Melting Point: For solid products, a sharp melting point is a good indicator of purity.

Q4: What are the key safety considerations for this synthesis?

  • Flammability: 1,3-cyclohexadiene and many common dienophiles and solvents are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[1]

  • Toxicity: Some dienophiles, such as methyl vinyl ketone and acrolein, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Pressure: If using gaseous reactants like ethylene, appropriate pressure-rated equipment and safety precautions are essential.

Experimental Protocol: Diels-Alder Reaction of 1,3-Cyclohexadiene and Maleic Anhydride

This protocol is a representative example for the synthesis of the this compound core structure.

Materials:

  • 1,3-Cyclohexadiene (freshly distilled)

  • Maleic anhydride

  • Xylene (anhydrous)

  • Ethyl acetate (B1210297) (for washing)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a drying tube.

  • Add maleic anhydride (1.0 equivalent) and anthracene (B1667546) (as a chaser for the diene, optional) to the flask.

  • Add anhydrous xylene to dissolve the solids.

  • Slowly add freshly distilled 1,3-cyclohexadiene (1.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the maleic anhydride charge-transfer complex.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum.

Simplified Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product diene 1,3-Cyclohexadiene ts Cyclic Transition State diene->ts + [4+2] Cycloaddition dienophile Dienophile (e.g., Maleic Anhydride) dienophile->ts + [4+2] Cycloaddition product This compound derivative ts->product

Caption: The Diels-Alder reaction pathway to form the bicyclic product.

References

Technical Support Center: Diels-Alder Synthesis of Bicyclo[2.2.2]octenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Diels-Alder synthesis of Bicyclo[2.2.2]octenones. The guidance is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, and I've isolated a significant amount of a high molecular weight byproduct. What is likely happening and how can I fix it?

A1: The most common side reaction in the Diels-Alder synthesis of Bicyclo[2.2.2]octenones, particularly when using in situ generated masked o-benzoquinones (MOBs), is the dimerization of the highly reactive MOB diene.[1][2][3] This dimerization competes with the desired [4+2] cycloaddition with your dienophile.[1] At lower temperatures, the rate of this dimerization can be faster than the intermolecular Diels-Alder reaction, leading to poor yields of the target molecule.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: For reactions involving less reactive dienophiles, consider a domino retro-Diels-Alder/Diels-Alder approach.[1][2] This involves heating the pre-formed MOB dimer in the presence of your dienophile to high temperatures (typically 180-220 °C) in a sealed tube.[2][4][5] The high temperature induces a retro-Diels-Alder reaction, regenerating the reactive MOB monomer, which is then trapped by the dienophile.[1][2]

  • Increase Dienophile Concentration: Using a large excess of the dienophile can help to favor the intermolecular Diels-Alder reaction over the self-dimerization of the MOB.[1]

  • Employ a "Detour Method": For syntheses starting from 2-methoxyphenols, a "detour method" can be employed to retard dimerization.[6] This involves the bromination of the phenol, followed by oxidation to a more stable MOB, which is less prone to dimerization. After the Diels-Alder reaction, the bromo group is removed. This method has been shown to increase yields by 20-40%.[6]

  • Consider a Halo-Substituted MOB: The use of 4-halo substituted masked o-benzoquinones can prevent dimerization under the reaction conditions, leading to high to excellent yields of the desired bicyclo[2.2.2]octenone derivatives.[7]

Q2: I am observing polymerization of my dienophile in the reaction mixture. How can I avoid this?

A2: Polymerization is a known side reaction for certain electron-deficient dienophiles like methyl acrylate (B77674) and styrene (B11656) under the conditions used for the Diels-Alder reaction.[1]

Troubleshooting Steps:

  • Modify Reaction Conditions: While high temperatures can favor the Diels-Alder reaction, they can also promote polymerization. A careful optimization of the reaction temperature and time is crucial. Consider if a lower temperature for a longer duration might be effective, especially if you are not using a domino retro-Diels-Alder approach.

  • Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone, to the reaction mixture can sometimes suppress the polymerization of susceptible dienophiles. This should be done cautiously, as it might interfere with oxidative dearomatization steps if applicable.

  • Alternative Dienophiles: If possible, consider using a dienophile that is less prone to polymerization under the reaction conditions.

Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

A3: Incomplete conversion can be due to several factors, including insufficient reaction temperature, a poorly reactive dienophile, or decomposition of reactants or products over time.

Troubleshooting Steps:

  • Increase Temperature: As mentioned, higher temperatures are often required, especially for less reactive dienophiles.[1] Microwave heating can also be an effective method to reduce reaction times and improve yields.[5]

  • Use a More Reactive Dienophile: If your synthesis allows, switching to a more electron-deficient dienophile can significantly increase the reaction rate.

  • Catalysis: The use of Lewis acids can accelerate the Diels-Alder reaction, allowing it to proceed at lower temperatures. However, the compatibility of the Lewis acid with the reactants and intermediates must be considered.

Q4: Are there other, less common, side reactions I should be aware of?

A4: While dimerization is the most prevalent side reaction, other transformations of the bicyclo[2.2.2]octenone skeleton have been reported under specific conditions:

  • Haller-Bauer Cleavage: Under strongly basic conditions and high temperatures, the bicyclo[2.2.2]octenone ring can undergo cleavage.[8]

  • Rearrangements: Oxidative decarboxylation can lead to rearrangements of the bicyclic system.[9] Photoinduced rearrangements are also known.[10]

  • Retro-Diels-Alder of the Product: The Diels-Alder reaction is reversible. At very high temperatures, the desired bicyclo[2.2.2]octenone product itself might undergo a retro-Diels-Alder reaction, although this is generally more significant for specific adducts.[1]

Data Presentation

Table 1: Comparison of Direct vs. Domino Retro-Diels-Alder/Diels-Alder Methods

MethodDienophileTemperature (°C)Yield of Bicyclo[2.2.2]octenone (%)Yield of Dimer (%)Reference
Direct MethodN-phenylmaleimideNot specified4548[1]
Domino rDA/DAN-phenylmaleimide22090Not reported[1]

Table 2: Effect of "Detour Method" on Yields of Bicyclo[2.2.2]octenones

MethodGeneral Yield Improvement (%)Reference
Detour Method (Bromination-DA-Debromination)20 - 40[6]

Experimental Protocols

Protocol 1: General Procedure for Domino Retro-Diels-Alder/Diels-Alder Reaction [1][2]

  • Reactant Preparation: In a sealed tube, combine the masked o-benzoquinone dimer (1.0 equivalent) and the desired dienophile (2.0-5.0 equivalents) in a high-boiling, dry solvent such as mesitylene.

  • Reaction: Heat the sealed tube to 220 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired bicyclo[2.2.2]octenone derivative.

Protocol 2: "Detour Method" to Minimize Dimerization [6]

  • Bromination: Treat the starting 2-methoxyphenol with a suitable brominating agent to obtain the corresponding brominated phenol.

  • Oxidation and Diels-Alder: Oxidize the bromophenol to generate the stable, brominated masked o-benzoquinone. This intermediate can often be isolated. The subsequent Diels-Alder reaction with the dienophile is then carried out.

  • Debromination: Following the cycloaddition, the bromo group is removed from the resulting bicyclo[2.2.2]octenone adduct using a reagent such as Bu₃SnH/AIBN or a tributylammonium (B8510715) formate-palladium reagent to yield the final product.

Visualizations

Side_Reaction_Pathway cluster_main Desired Diels-Alder Reaction cluster_side Dimerization Side Reaction Phenol Phenol MOB Masked o-Benzoquinone (Reactive Intermediate) Phenol->MOB Oxidation Bicyclo_octenone Bicyclo[2.2.2]octenone (Desired Product) MOB->Bicyclo_octenone [4+2] Cycloaddition MOB2 Masked o-Benzoquinone (Reactive Intermediate) Dienophile Dienophile Dienophile->Bicyclo_octenone Dimer MOB Dimer (Side Product) MOB2->Dimer [4+2] Self-Dimerization

Caption: Competing pathways in the synthesis of Bicyclo[2.2.2]octenones.

Domino_Workflow Start Start with MOB Dimer and Dienophile Heat Heat to High Temperature (e.g., 220 °C) Start->Heat Retro_DA Retro-Diels-Alder: Dimer -> 2 MOB Monomers Heat->Retro_DA DA Diels-Alder: MOB + Dienophile Retro_DA->DA Product Bicyclo[2.2.2]octenone Product DA->Product Purify Purification Product->Purify End Final Product Purify->End

Caption: Workflow for the Domino Retro-Diels-Alder/Diels-Alder Reaction.

Troubleshooting_Logic Problem Low Yield & High MW Byproduct? Cause Likely MOB Dimerization Problem->Cause Yes Solution1 Increase Temperature (Domino rDA/DA) Cause->Solution1 Solution2 Increase Dienophile Concentration Cause->Solution2 Solution3 Use 'Detour Method' (e.g., Bromination) Cause->Solution3

Caption: Troubleshooting logic for low yield due to dimerization.

References

Technical Support Center: Purification of Bicyclo[2.2.2]oct-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Bicyclo[2.2.2]oct-2-ene from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via the Diels-Alder reaction?

Common impurities can originate from the starting materials, side reactions, and the work-up procedure. These may include:

  • Unreacted Starting Materials: Residual 1,3-cyclohexadiene (B119728) and the dienophile (e.g., ethylene).

  • Solvent Residues: Solvents used in the synthesis, such as toluene (B28343) or dichloromethane.

  • Polymers: If a reactive dienophile like methyl vinyl ketone is used to synthesize a derivative, polymerization can be a significant side reaction.[1]

  • Stereoisomers: In the case of substituted this compound derivatives, a mixture of endo and exo isomers can be formed.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.

PropertyValueSource
Molecular Formula C₈H₁₂[2]
Molecular Weight 108.18 g/mol [2]
Boiling Point 138.3 °C at 760 mmHgiChemical
Melting Point Information suggests it is a solid at room temperature.
Solubility Generally soluble in organic solvents.[3]

Q3: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for this compound and its derivatives are fractional distillation, recrystallization, and sublimation. For derivatives with stereoisomers, column chromatography is often employed.[1]

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of my this compound sample?

Yes, GC-MS is an excellent analytical technique for determining the purity of volatile and semi-volatile compounds like this compound. It can effectively separate the target compound from most impurities and provide their relative abundance. A non-polar or medium-polarity capillary column is typically suitable for this analysis.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after purification.

Possible Cause Troubleshooting Step
Incomplete Reaction Before starting the purification, ensure the reaction has gone to completion by monitoring its progress using an appropriate analytical technique like TLC or GC.[1]
Product Loss During Extraction Use a suitable organic solvent for extraction and perform multiple extractions to ensure the complete recovery of the product from the aqueous phase.[1]
Decomposition During Distillation High temperatures during distillation can lead to product decomposition. Purify via fractional distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[1]
Inefficient Recrystallization Ensure the correct solvent system is used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Issue 2: The purified product is still impure.

Possible Cause Troubleshooting Step
Azeotrope Formation Certain impurities may form an azeotrope with this compound, making separation by distillation difficult. Consider an alternative purification method like recrystallization or sublimation.
Co-crystallization of Impurities During recrystallization, impurities with similar structures may co-crystallize with the product. Try a different solvent system or a slower crystallization process.
Inefficient Fractional Distillation Ensure the distillation column has a sufficient number of theoretical plates for the separation required. The packing material and reflux ratio should be optimized.

Experimental Protocols

1. Purification by Fractional Distillation under Reduced Pressure

This method is suitable for separating this compound from less volatile impurities.

  • Apparatus: A fractional distillation setup including a round-bottom flask, a packed distillation column (e.g., Vigreux or Raschig rings), a condenser, a receiving flask, a thermometer, and a vacuum source with a pressure gauge.

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a few boiling chips.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Gradually apply vacuum to the system to the desired pressure.

    • Begin heating the flask gently.

    • Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 138.3 °C.

    • Monitor the temperature closely; a sharp, stable boiling point indicates a pure fraction.

2. Purification by Recrystallization

This technique is effective for removing small amounts of impurities from a solid sample.

  • Solvent Selection: The choice of solvent is critical. For many bicyclic compounds, a mixture of a solvent in which the compound is soluble (e.g., dichloromethane, ethanol, methanol, ethyl acetate) and a non-solvent in which it is insoluble (e.g., petroleum ether, hexane, heptane) is effective.[1][5][6]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

    • If the solution is colored, you may add a small amount of activated charcoal and heat briefly before hot filtration to remove colored impurities.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • For maximum yield, cool the solution further in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold, pure non-solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.

3. Purification by Sublimation

Sublimation is a gentle purification method for solids that can transition directly from the solid to the gas phase without melting. It is particularly useful for removing non-volatile impurities.

  • Apparatus: A sublimation apparatus, which typically consists of a vessel that can be heated under vacuum and a cold surface (cold finger) for the purified compound to condense upon.

  • Procedure:

    • Place the crude this compound in the bottom of the sublimation apparatus.

    • Insert the cold finger and ensure the apparatus is sealed.

    • Apply a vacuum to the system.

    • Begin circulating a coolant (e.g., cold water) through the cold finger.

    • Gently heat the bottom of the apparatus. The this compound will sublime and then deposit as pure crystals on the cold finger.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Carefully remove the cold finger and scrape off the purified crystals.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (e.g., GC-MS) Crude->Analysis1 Distillation Fractional Distillation Analysis1->Distillation Liquid Recrystallization Recrystallization Analysis1->Recrystallization Solid Sublimation Sublimation Analysis1->Sublimation Solid Analysis2 Final Purity Analysis (e.g., GC-MS) Distillation->Analysis2 Recrystallization->Analysis2 Sublimation->Analysis2 Pure Pure this compound Analysis2->Pure >99% Purity

Caption: General purification workflow for this compound.

The following decision tree can help in troubleshooting common purification issues.

TroubleshootingTree Start Impure Product After Initial Purification CheckMethod Was the correct purification method used? Start->CheckMethod LowPurityDist Issue with Distillation? CheckMethod->LowPurityDist Yes (Distillation) LowPurityRecryst Issue with Recrystallization? CheckMethod->LowPurityRecryst Yes (Recrystallization) SwitchMethod Switch Purification Method (e.g., to Sublimation) CheckMethod->SwitchMethod No Azeotrope Consider Azeotrope Formation LowPurityDist->Azeotrope Yes ColumnEfficiency Check Column Efficiency (Plates, Packing) LowPurityDist->ColumnEfficiency No WrongSolvent Incorrect Solvent System? LowPurityRecryst->WrongSolvent Yes CoolingRate Cooling Rate Too Fast? LowPurityRecryst->CoolingRate No Azeotrope->SwitchMethod OptimizeSolvent Optimize Solvent/Non-solvent Ratio WrongSolvent->OptimizeSolvent SlowCooling Allow for Slow Cooling CoolingRate->SlowCooling Yes CoolingRate->SwitchMethod No

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Synthesis of Bicyclo[2.2.2]oct-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]oct-2-ene derivatives. The content focuses on overcoming the common challenge of diene dimerization in Diels-Alder reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on mitigating diene dimerization.

Question: My primary reaction product is the diene dimer instead of the desired this compound adduct. How can I resolve this?

Answer:

The formation of a diene dimer is a common side reaction in Diels-Alder syntheses, especially when employing highly reactive dienes.[1] This occurs when one diene molecule acts as the diene and another as the dienophile. To favor the formation of the desired product, consider the following strategies:

  • In Situ Diene Generation: Generate the reactive diene in the presence of the desired dienophile. This technique, often performed as a one-pot procedure, ensures the dienophile can "trap" the diene before it has a chance to self-dimerize.[1]

  • Increase Dienophile Concentration: Employing a higher concentration of the dienophile (e.g., 2.0-5.0 equivalents) can kinetically favor the desired intermolecular Diels-Alder reaction over the diene dimerization.[1]

  • Temperature Optimization: The Diels-Alder reaction is reversible at high temperatures, a process known as the retro-Diels-Alder reaction.[2][3] For some systems, particularly those involving stable diene dimers like masked o-benzoquinones, high temperatures (e.g., 220 °C) can be used to regenerate the reactive diene monomer from its dimer, which is then trapped by the dienophile present in the reaction mixture.[1][4] This is known as a domino retro-Diels-Alder/Diels-Alder reaction.

  • Use of Lewis Acid Catalysts: Lewis acids can accelerate the desired Diels-Alder reaction by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity.[5][6] This can allow the reaction to proceed at lower temperatures where dimerization is less favorable.

Question: I am observing low yields of the desired this compound product despite attempting to control dimerization. What other factors should I consider?

Answer:

Low yields can stem from several factors beyond diene dimerization. Consider the following troubleshooting steps:

  • Reaction Temperature and Time: The optimal temperature and reaction time are crucial. For thermally sensitive reactants, prolonged heating can lead to degradation. Conversely, insufficient heating may result in incomplete reaction. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ¹H NMR to determine the optimal reaction time.[1]

  • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. High-boiling point solvents like mesitylene, benzene, or toluene (B28343) are often used for high-temperature reactions.[1] For Lewis acid-catalyzed reactions, non-coordinating solvents like dichloromethane (B109758) are typically preferred.[5]

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[7][8] If the diene is locked in an s-trans conformation due to steric hindrance, the reaction will be slow or may not occur at all.

  • Purity of Reactants: Ensure that the diene, dienophile, and solvent are pure and dry, as impurities can interfere with the reaction or catalyst activity.

Question: How can I prevent the retro-Diels-Alder reaction of my this compound product?

Answer:

The retro-Diels-Alder reaction is favored at high temperatures due to entropic factors (one molecule breaks into two).[2][9] To prevent the decomposition of your product:

  • Work-up at Lower Temperatures: Once the reaction is complete, cool the reaction mixture to room temperature before work-up and purification.[1]

  • Storage Conditions: Store the purified this compound product at low temperatures (e.g., in a refrigerator or freezer) to minimize the rate of the retro-Diels-Alder reaction over time.[10] Diluting the compound in a suitable solvent can also slow down potential degradation during storage.[10]

Frequently Asked Questions (FAQs)

What is diene dimerization in the context of this compound synthesis?

Diene dimerization is a [4+2] cycloaddition reaction where two molecules of a conjugated diene react with each other, with one molecule acting as the diene and the other as the dienophile.[8] This is a common side reaction in the synthesis of this compound derivatives, which are also formed via a Diels-Alder reaction.

How does temperature affect diene dimerization versus the desired Diels-Alder reaction?

Temperature plays a critical role in the equilibrium between the Diels-Alder adduct and its starting materials. At lower temperatures, the formation of the kinetic product is often favored.[2] However, at elevated temperatures, the retro-Diels-Alder reaction becomes significant, and the thermodynamically more stable product may be favored.[2] In some cases, high temperatures are intentionally used to crack a stable diene dimer back to its reactive monomer, which can then be trapped by a dienophile in a domino retro-Diels-Alder/Diels-Alder sequence.[4]

What is the role of a Lewis acid in overcoming diene dimerization?

A Lewis acid catalyst can accelerate the desired Diels-Alder reaction by coordinating to the dienophile, making it more electrophilic and reactive.[5][6] This enhancement of the reaction rate allows the synthesis to be conducted at lower temperatures, where the competing diene dimerization reaction is slower. This can significantly improve the yield of the desired this compound adduct.

Can steric hindrance affect diene dimerization?

Yes, steric hindrance can influence the rate of both the desired Diels-Alder reaction and the competing dimerization. Bulky substituents on the diene can disfavor the s-cis conformation required for the reaction.[7] However, in some cases, steric hindrance might inhibit dimerization more than the reaction with a less hindered dienophile, thus favoring the desired product.

Experimental Protocols

Protocol 1: Domino Retro-Diels-Alder/Diels-Alder Reaction

This protocol is suitable for systems where a stable diene dimer can be thermally cracked to a reactive monomer.

  • Preparation: In a sealed tube, combine the masked o-benzoquinone dimer (1.0 equivalent) and the desired dienophile (2.0-5.0 equivalents) in a dry, high-boiling solvent such as mesitylene.[1]

  • Reaction: Heat the reaction mixture to 220 °C.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.[1]

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octenone derivative.[1]

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is advantageous for accelerating the desired reaction at lower temperatures to minimize dimerization.

  • Preparation: Dissolve the dienophile (e.g., 2,6-dimethylbenzoquinone) in a suitable solvent like dichloromethane in a flame-dried flask under an inert atmosphere. Cool the solution to a low temperature (e.g., -78 °C).[5]

  • Catalyst Addition: Add a stoichiometric amount of a Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·Et₂O) to the solution.[5]

  • Diene Addition: Add the diene (e.g., acetoxy-1,3-butadiene) dropwise to the reaction mixture.[5]

  • Reaction: Stir the reaction mixture at the low temperature until completion, as monitored by TLC.[5]

  • Quenching and Work-up: Quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃). Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product using standard techniques such as column chromatography.[5]

Quantitative Data Summary

DieneDienophileCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Masked o-benzoquinone dimerVarious dienophiles (2.0-5.0)NoneMesitylene220-Good to Excellent[1][4]
Acetoxy-1,3-butadiene2,6-DimethylbenzoquinoneBF₃·Et₂O (stoichiometric)Dichloromethane-78-Excellent[5]
Cyclopentadieneα-BromoacroleinChiral Oxazaborolidine (0.1)Dichloromethane-7816100[5]
5-Substituted 1,3-cyclohexadieneMethacroleinYtterbium trichloride (B1173362) (YbCl₃)---Effective[5]
Fused succinic anhydride (B1165640) derivativeHydrazinesNone (Microwave)Water150-1600.75-1.586-99[11]

Visualizations

experimental_workflow Experimental Workflow: Overcoming Diene Dimerization cluster_prep Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Purification prep_reactants Combine Diene/Dimer and Dienophile prep_catalyst Add Lewis Acid (if applicable) prep_reactants->prep_catalyst high_temp High Temperature (e.g., 220°C) Retro-DA/DA prep_reactants->high_temp low_temp Low Temperature (e.g., -78°C) Kinetic Control prep_catalyst->low_temp monitoring Monitor Progress (TLC) high_temp->monitoring product Desired this compound high_temp->product dimer Diene Dimer (Side Product) high_temp->dimer low_temp->monitoring low_temp->product low_temp->dimer cooling Cool to Room Temp. monitoring->cooling quench Quench Reaction cooling->quench extraction Extraction & Drying quench->extraction purification Column Chromatography extraction->purification purification->product

Caption: A generalized experimental workflow for synthesizing this compound while minimizing diene dimerization.

reaction_pathway Reaction Pathways in this compound Synthesis cluster_desired Desired Reaction cluster_competing Competing Reaction diene Diene diene_plus_dienophile Diene + Dienophile diene_plus_diene Diene + Diene dienophile Dienophile product This compound (Desired Product) product->diene_plus_dienophile Retro-Diels-Alder (High Temp) dimer Diene Dimer (Side Product) diene_plus_dienophile->product [4+2] Cycloaddition diene_plus_diene->dimer [4+2] Dimerization

Caption: Competing reaction pathways in the synthesis of this compound derivatives.

References

Lewis acid catalysis for enhanced stereoselectivity in Bicyclo[2.2.2]octenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Lewis acid catalysis to enhance stereoselectivity in the synthesis of Bicyclo[2.2.2]octenone derivatives.

Frequently Asked Questions (FAQs)

Q1: How does Lewis acid catalysis enhance stereoselectivity in the Diels-Alder reaction for Bicyclo[2.2.2]octenone synthesis?

A1: Lewis acids enhance stereoselectivity in the Diels-Alder reaction primarily by coordinating to the dienophile, often a carbonyl group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap between the diene and dienophile. This not only accelerates the reaction but also amplifies the secondary orbital interactions that favor the formation of the endo product, which is often the desired diastereomer.[1][2] Furthermore, the use of chiral Lewis acids can create a chiral environment around the dienophile, effectively blocking one face of the molecule and leading to high enantioselectivity.[1]

Q2: What are the most common Lewis acids used for this purpose, and how do I select the appropriate one?

A2: A variety of Lewis acids are employed, ranging from simple metal halides to complex chiral organometallic compounds. Common examples include Boron Trifluoride Etherate (BF₃·Et₂O), Aluminum Chloride (AlCl₃), Ytterbium Trichloride (B1173362) (YbCl₃), and chiral complexes of Copper, and Titanium.[1][3] The choice of Lewis acid depends on several factors, including the specific substrates (diene and dienophile), the desired stereochemical outcome (diastereo- or enantioselectivity), and the reaction conditions. For simple diastereoselectivity, a stoichiometric amount of a strong Lewis acid like BF₃·Et₂O may be sufficient.[1] For achieving high enantioselectivity, a chiral Lewis acid catalyst, such as a chiral oxazaborolidine or a copper-bisoxazoline complex, is necessary.[1][3] It is often recommended to screen a panel of Lewis acids to identify the optimal catalyst for a new reaction.

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions include polymerization of the diene or dienophile, especially with highly reactive substrates.[4] Another significant side reaction is the self-dimerization of the diene, particularly with reactive intermediates like masked o-benzoquinones.[5][6] To minimize these, the reaction temperature should be carefully controlled, often requiring low temperatures (e.g., -78 °C).[1] The order of addition of reagents can also be critical; for instance, adding the diene dropwise to a solution of the dienophile and Lewis acid can help to keep the diene concentration low and disfavor self-dimerization. In some cases, using a stoichiometric amount of the Lewis acid can be necessary to ensure the desired reaction proceeds preferentially.[1]

Q4: Can Lewis acid catalysis influence regioselectivity in addition to stereoselectivity?

A4: Yes, Lewis acid catalysis can also significantly influence the regioselectivity of the Diels-Alder reaction. By coordinating to the dienophile, the Lewis acid alters the electronic properties and the coefficients of the frontier molecular orbitals. This can enhance the preference for the formation of one regioisomer over another, particularly in reactions involving unsymmetrical dienes and dienophiles.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst. - Insufficiently low temperature leading to reactant decomposition. - Poor quality of reagents or solvents. - Inappropriate Lewis acid for the specific substrate. - Steric hindrance in the substrates.- Use a freshly opened or purified Lewis acid. - Ensure rigorous control of the reaction temperature, typically between -78 °C and 0 °C. - Use anhydrous and deoxygenated solvents and freshly purified reagents. - Screen a variety of Lewis acids with different steric and electronic properties. - Consider using a more reactive diene or dienophile if possible.
Poor Diastereoselectivity (Low endo:exo ratio) - Reaction temperature is too high. - The Lewis acid is not effectively promoting secondary orbital interactions. - Steric hindrance favoring the exo product.- Lower the reaction temperature. The endo product is often the kinetic product and is favored at lower temperatures. - Switch to a stronger or bulkier Lewis acid to enhance the preference for the endo transition state.[7] - Modify the substrate to reduce steric clash in the endo transition state.
Poor Enantioselectivity (Low % ee) - Ineffective chiral Lewis acid catalyst. - Presence of water or other protic impurities that can deactivate the chiral catalyst. - The reaction is proceeding through an uncatalyzed background pathway. - Incorrect enantiomer of the catalyst was used.- Screen different chiral ligands or metal precursors for the catalyst. - Ensure all glassware is oven-dried and reagents and solvents are strictly anhydrous. - Lower the reaction temperature to slow down the uncatalyzed reaction. - Confirm the absolute configuration of the chiral catalyst.
Product Decomposition - The product is sensitive to the Lewis acid used. - The workup procedure is too harsh. - The product is unstable on silica (B1680970) gel during purification.- Use a milder Lewis acid or a catalytic amount instead of stoichiometric. - Quench the reaction at low temperature with a suitable reagent (e.g., saturated aqueous NaHCO₃, pyridine). - Consider alternative purification methods such as crystallization or chromatography on neutral alumina.
Incomplete Reaction - Insufficient amount of Lewis acid. - Low reactivity of the diene or dienophile. - The reaction time is too short.- Increase the loading of the Lewis acid, sometimes a stoichiometric amount is necessary.[1] - Use a more electron-rich diene or a more electron-poor dienophile. - Monitor the reaction by TLC or another analytical technique to determine the optimal reaction time.

Performance of Selected Lewis Acid Catalysts

Lewis Acid Catalyst SystemDieneDienophileYield (%)StereoselectivityReference
BF₃·Et₂O (stoichiometric)Acetoxy-1,3-butadiene2,6-Dimethylbenzoquinone (B1208291)ExcellentSingle regio- and diastereoisomer[1]
Chiral Oxazaborolidine (10 mol%)Cyclopentadiene (B3395910)α-Bromoacrolein10095% ee, 94:6 (exo:endo)[1]
Ytterbium trichloride (YbCl₃)5-Substituted 1,3-cyclohexadieneMethacroleinEffectiveFavors endo stereochemistry[1]
Chiral Copper-Bisoxazoline Complex (50 mol%)2-Aryloxycyclohex-2-enones(intramolecular)26-7622-40% ee[1][3]
Ca(OTf)₂ / (n-Bu)₄NPF₆Cyclopentadiene1,4-NaphthoquinoneHigh YieldNot specified[2]

Key Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction with a Chiral Oxazaborolidine Catalyst[1]

Reaction: Cycloaddition of cyclopentadiene and α-bromoacrolein.

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chiral oxazaborolidine catalyst (10 mol%).

  • Dissolve the catalyst in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C using a dry ice/acetone bath.

  • To this cooled solution, add the dienophile, α-bromoacrolein, dropwise via syringe.

  • Following the addition of the dienophile, add freshly cracked cyclopentadiene dropwise.

  • Maintain the reaction mixture at -78 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Bicyclo[2.2.2]octenone adduct. This procedure has been reported to yield the product quantitatively with 95% enantiomeric excess and a 94:6 exo:endo ratio.[1]

Protocol 2: BF₃·Et₂O-Mediated Diels-Alder Reaction[1]

Reaction: Cycloaddition of acetoxy-1,3-butadiene and 2,6-dimethylbenzoquinone.

Procedure:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

  • In a round-bottom flask, dissolve 2,6-dimethylbenzoquinone in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a stoichiometric amount of boron trifluoride diethyl etherate (BF₃·Et₂O) dropwise to the cooled solution.

  • In a separate flask, prepare a solution of acetoxy-1,3-butadiene in the same solvent.

  • Add the diene solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at this low temperature until completion, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield the Bicyclo[2.2.2]octenone as a single regio- and diastereoisomer in excellent yield.[1]

Visualizations

Lewis_Acid_Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dienophile & Diene Mixing Combine Dienophile, Lewis Acid, and Diene at Low Temperature Reagents->Mixing Catalyst Lewis Acid Catalyst Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Stirring Stir under Inert Atmosphere Mixing->Stirring Quench Quench Reaction Stirring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Bicyclo[2.2.2]octenone (High Stereoselectivity) Purification->Product

Caption: Experimental workflow for Lewis acid-catalyzed Bicyclo[2.2.2]octenone synthesis.

Stereoselectivity_Mechanism cluster_reactants Reactants cluster_activation Lewis Acid Activation cluster_transition_state Transition State Diene Diene (HOMO) EndoTS Favored Endo Transition State (Secondary Orbital Interactions) Diene->EndoTS Dienophile Dienophile (LUMO) ActivatedDienophile Dienophile-LA Complex (Lowered LUMO Energy) Dienophile->ActivatedDienophile LewisAcid Lewis Acid (LA) LewisAcid->ActivatedDienophile Coordination ActivatedDienophile->EndoTS Diels-Alder Reaction Product Endo Bicyclo[2.2.2]octenone EndoTS->Product

Caption: Mechanism of enhanced endo-selectivity by Lewis acid catalysis.

References

Technical Support Center: Managing Bicyclo[2.2.2]oct-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the moisture sensitivity of Bicyclo[2.2.2]oct-2-ene derivatives. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reactivity of these valuable compounds in your research.

Frequently Asked Questions (FAQs)

Q1: How do I properly store moisture-sensitive this compound derivatives?

A1: Proper storage is critical to prevent degradation. These compounds should be stored under a dry, inert atmosphere such as nitrogen or argon.[1] For long-term storage, a desiccator with a reliable desiccant or a glovebox is recommended.[1] Store containers tightly sealed, preferably with a PTFE-lined cap, and in a cool, dry place away from direct sunlight and oxidizing agents.[2]

Q2: What are the visible signs of degradation in my this compound derivative due to moisture?

A2: Visual inspection can often reveal degradation. Common signs include a change in the physical appearance of the solid from a crystalline or powder form to a clumpy or syrupy consistency. For anhydride (B1165640) derivatives, the formation of the corresponding dicarboxylic acid upon hydrolysis can alter the material's solubility and melting point.

Q3: Can I handle these derivatives on the open bench?

A3: It is strongly advised to handle highly moisture-sensitive this compound derivatives, such as anhydrides, under an inert atmosphere using either a glovebox or Schlenk line techniques to prevent exposure to atmospheric moisture.[1][3] For less sensitive derivatives, brief handling in a low-humidity environment may be acceptable, but this should be determined on a case-by-case basis.

Q4: My reaction is not proceeding as expected. Could moisture be the issue?

A4: Yes, moisture can significantly impact reactions involving these derivatives. Water can react with anhydride functionalities, leading to the formation of dicarboxylic acids which may be unreactive in the desired transformation.[4][5] Additionally, moisture can deactivate catalysts or react with other sensitive reagents in your reaction mixture.

Q5: How can I dry a solvent for use with moisture-sensitive this compound derivatives?

A5: Solvents should be rigorously dried and deoxygenated before use. Standard procedures include distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) or passing the solvent through a column of activated alumina (B75360) or molecular sieves. Always store dried solvents over a desiccant and under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low Yield or Failed Reaction

Symptoms:

  • Starting material is recovered unchanged.

  • A complex mixture of products is observed, with little to none of the desired product.

  • The reaction fails to initiate.

Possible Cause:

  • Moisture Contamination: The this compound derivative, solvent, or other reagents may have been exposed to moisture. Anhydride derivatives are particularly susceptible to hydrolysis.[4][5]

Solutions:

  • Verify Reagent Quality: Check the appearance of your this compound derivative for signs of degradation. If possible, confirm its purity by analytical techniques such as NMR or melting point determination.

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.

    • Use freshly dried and deoxygenated solvents.

    • Handle all reagents and set up the reaction under a positive pressure of a dry, inert gas (nitrogen or argon).

  • Purify Reagents: If other reagents in your reaction are also moisture-sensitive, ensure they are properly purified and dried before use.

Issue 2: Inconsistent Reaction Results

Symptoms:

  • The reaction works well on some occasions but fails on others.

  • Product yield varies significantly between batches.

Possible Cause:

  • Inconsistent Handling Techniques: Variations in the procedure for handling the moisture-sensitive this compound derivative can lead to differing levels of moisture exposure.

Solutions:

  • Standardize Procedures: Implement a strict, standardized protocol for handling and dispensing the compound.

  • Inert Atmosphere Handling: For maximum reproducibility, exclusively handle the derivative inside a glovebox or using a Schlenk line.

  • Monitor Lab Environment: Be mindful of ambient humidity levels in the laboratory, as higher humidity increases the risk of moisture contamination during transfers.

Experimental Protocols

Protocol 1: Handling and Dispensing a Moisture-Sensitive this compound Derivative Using a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place all necessary items, including the sealed container of the this compound derivative, clean and dry glassware, spatulas, and a tared vial, into the glovebox antechamber.

  • Atmosphere Exchange: Cycle the antechamber atmosphere with the inert gas of the glovebox at least three times to remove air and moisture.

  • Transfer: Bring the items from the antechamber into the main glovebox chamber.

  • Weighing: Open the container of the this compound derivative. Using a clean, dry spatula, transfer the desired amount of the solid into the tared vial and record the mass.

  • Sealing: Securely seal both the vial containing the weighed compound and the original stock container before removing them from the glovebox.

Protocol 2: Setting up a Reaction with a Moisture-Sensitive this compound Derivative Using a Schlenk Line
  • Glassware Preparation: Assemble the reaction flask and any other necessary glassware (e.g., addition funnel). Heat the assembly with a heat gun under high vacuum and then cool to room temperature under a positive pressure of dry inert gas. Repeat this cycle three times.

  • Reagent Transfer:

    • Weigh the this compound derivative into a separate Schlenk flask in a glovebox or under a positive flow of inert gas at the lab bench.

    • Add the dried solvent to the reaction flask via cannula transfer.

    • Dissolve the weighed derivative in a minimal amount of dry solvent and transfer it to the reaction flask via cannula.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow. Add any other reagents via syringe or cannula.

Data Presentation

Table 1: General Stability of this compound Derivatives

Derivative TypeFunctional GroupRelative Moisture SensitivityPrimary Degradation Product
Anhydride-C(O)OC(O)-HighDicarboxylic Acid
Ester-COORModerateCarboxylic Acid and Alcohol
Carboxylic Acid-COOHLowGenerally stable
Ketone-C(O)-LowGenerally stable

Note: This table provides a qualitative summary. The actual stability will depend on the specific substituents on the bicyclic core.

Visualizations

Troubleshooting_Workflow start Low Yield or Failed Reaction check_moisture Is the this compound derivative moisture-sensitive (e.g., an anhydride)? start->check_moisture yes_moisture Yes check_moisture->yes_moisture Yes no_moisture No check_moisture->no_moisture No suspect_degradation Suspect Moisture-Induced Degradation yes_moisture->suspect_degradation check_other_causes Investigate other causes: - Incorrect stoichiometry - Catalyst inactivity - Wrong temperature/time no_moisture->check_other_causes verify_reagent Verify Reagent Integrity: - Visual inspection - Analytical check (NMR, MP) suspect_degradation->verify_reagent retry_reaction Retry Reaction check_other_causes->retry_reaction implement_anhydrous Implement Strict Anhydrous Techniques verify_reagent->implement_anhydrous implement_anhydrous->retry_reaction handling_protocol Use Glovebox or Schlenk Line implement_anhydrous->handling_protocol dry_glassware Oven-dry glassware implement_anhydrous->dry_glassware dry_solvents Use freshly dried solvents implement_anhydrous->dry_solvents

Caption: Troubleshooting workflow for low-yield reactions.

Logical_Relationship compound This compound Anhydride Derivative hydrolysis Hydrolysis compound->hydrolysis moisture Atmospheric Moisture (H₂O) moisture->hydrolysis product Dicarboxylic Acid Derivative hydrolysis->product loss Loss of Reactivity in Subsequent Steps product->loss

Caption: Degradation pathway for anhydride derivatives.

References

Optimizing temperature and pressure for Bicyclo[2.2.2]oct-2-ene reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing temperature and pressure for reactions involving Bicyclo[2.2.2]oct-2-ene and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what are the key parameters to control?

A1: The most prevalent reactions include Diels-Alder cycloadditions, thermal rearrangements (including retro-Diels-Alder reactions), and ring-opening metathesis polymerization (ROMP). The critical parameters to control for these reactions are temperature and pressure, which significantly influence reaction rate, yield, and stereoselectivity.

Q2: How does temperature affect the outcome of a Diels-Alder reaction to form a this compound system?

A2: Temperature has a profound effect on both the reaction rate and the stereoselectivity of the Diels-Alder reaction. Generally, higher temperatures increase the reaction rate. However, for stereoselectivity, lower temperatures often favor the formation of the kinetically controlled endo product due to more favorable secondary orbital interactions in the transition state.[1] At higher temperatures, the thermodynamically more stable exo product may be favored as the reaction becomes reversible, allowing for equilibration.

Q3: When should I consider using high pressure for my this compound synthesis?

A3: High pressure is a valuable tool for promoting Diels-Alder reactions that are sluggish at atmospheric pressure. Applying high pressure, typically in the range of 10-20 kbar, can significantly increase reaction rates and yields. This is because the transition state of a Diels-Alder reaction has a smaller volume than the starting materials, and according to Le Chatelier's principle, pressure will favor the side with the smaller volume. High pressure can also influence the facial selectivity of the cycloaddition.[2]

Q4: Can this compound undergo thermal decomposition? What conditions are required?

A4: Yes, this compound can undergo a retro-Diels-Alder reaction to decompose into 1,3-cyclohexadiene (B119728) and ethylene. This unimolecular decomposition is typically observed at high temperatures in the gas phase, within a temperature range of 649–718 K.[3] Under these conditions, the equilibrium lies far on the side of the decomposition products.[3]

Q5: What are the typical issues encountered in Ring-Opening Metathesis Polymerization (ROMP) of this compound derivatives?

A5: Common challenges in the ROMP of this compound derivatives include catalyst deactivation by functional groups on the monomer, controlling the polymer's molecular weight and polydispersity, and ensuring high cis/trans selectivity in the resulting polymer backbone. The choice of catalyst and careful control of reaction conditions, including temperature, are crucial for a successful polymerization.

Troubleshooting Guides

Issue: Low or No Product Yield in Diels-Alder Reaction
Possible Cause Troubleshooting Step
Low Reactivity of Dienophile/Diene Increase the reaction temperature. However, be mindful of potential side reactions and changes in stereoselectivity.
Utilize a Lewis acid catalyst to enhance the reactivity of the dienophile.
If the reaction is sterically hindered or electronically unfavorable, consider applying high pressure (e.g., 10-19 kbar) to accelerate the reaction.[2]
Reaction is Reversible (Retro-Diels-Alder) Perform the reaction at a lower temperature to favor the adduct formation. This is especially important if the desired product is the kinetically favored one.
Decomposition of Reactants or Products Lower the reaction temperature to prevent thermal degradation. If high temperatures are necessary, minimize the reaction time.
Impure Reactants Ensure the purity of starting materials. For instance, 1,3-cyclohexadiene can dimerize over time and may need to be freshly distilled.
Issue: Poor Stereoselectivity (Undesired Endo/Exo Ratio)
Possible Cause Troubleshooting Step
Thermodynamic Control Favors Undesired Isomer Lower the reaction temperature to favor the kinetically controlled product, which is often the endo isomer in Diels-Alder reactions.[1]
High Reaction Temperature Leading to Equilibration Reduce the reaction temperature and reaction time to isolate the kinetic product before it can equilibrate to the thermodynamic product.
Steric Hindrance Modify the substituents on the diene or dienophile to sterically favor the formation of the desired isomer.
Solvent Effects Investigate the use of different solvents, as solvent polarity can sometimes influence the endo/exo selectivity.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and outcomes for various reactions involving this compound.

Table 1: Effect of Temperature and Pressure on Diels-Alder Reactions

DieneDienophileTemperature (°C)PressureTimeYield (%)Endo/Exo RatioReference
1,3-CyclohexadieneMethyl Vinyl Ketone110Atmospheric12 h-Mixture
1,3-CyclohexadieneVariousRoom TempAtmospheric2 daysVariesPredominantly Endo[4]
Toluene-derived cis-1,2-dihydrocatecholVarious-19 kbar (1.9 GPa)-up to 86%syn-selective[2]
1,3-CyclohexadieneElectron-deficient dienophiles-Ultrahigh7 daysModerate to ExcellentPredominantly Endo

Table 2: Conditions for Thermal Decomposition of this compound

ReactionTemperature Range (K)PhasePrimary ProductsReference
Retro-Diels-Alder649 - 718Gas1,3-Cyclohexadiene + Ethylene[3]

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction at Atmospheric Pressure

This protocol describes a typical setup for the synthesis of a this compound derivative via a Diels-Alder reaction.

Materials:

  • 1,3-Cyclohexadiene (diene)

  • Appropriate dienophile (e.g., maleic anhydride, methyl vinyl ketone)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the dienophile (1.0 eq) in the anhydrous solvent in the round-bottom flask under an inert atmosphere.

  • Add the 1,3-cyclohexadiene (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the this compound adduct.

Protocol 2: High-Pressure Diels-Alder Reaction

This protocol provides a general outline for conducting a Diels-Alder reaction under high pressure to improve reaction rates and yields.

Materials:

  • Diene and dienophile

  • Solvent (a solvent that will not freeze at the operating pressure and temperature)

  • High-pressure reactor assembly (capable of reaching the desired pressure, e.g., 10-20 kbar)

  • Hydraulic press

Procedure:

  • Prepare a solution of the diene and dienophile in the chosen solvent.

  • Load the solution into the high-pressure reaction vessel.

  • Assemble the high-pressure apparatus according to the manufacturer's instructions.

  • Gradually apply pressure using the hydraulic press until the target pressure is reached.

  • Maintain the reaction at the desired pressure and temperature for the specified time.

  • Slowly and carefully release the pressure.

  • Disassemble the apparatus and recover the reaction mixture.

  • Work up and purify the product as described in Protocol 1.

Visualizations

Reaction_Profile cluster_1 R Reactants TS_atm R->TS_atm ΔG‡ (atm) TS_highP R->TS_highP ΔG‡ (high P) P Products E_R E_P TS_atm->P TS_highP->P Troubleshooting_Workflow start Low Yield or Selectivity Issue check_temp Is Temperature Optimized? start->check_temp adjust_temp Adjust Temperature (Lower for endo-selectivity, Higher for rate) check_temp->adjust_temp No check_pressure Is Reaction Sluggish at Optimal Temperature? check_temp->check_pressure Yes adjust_temp->check_pressure apply_high_p Apply High Pressure (e.g., 10-19 kbar) check_pressure->apply_high_p Yes check_reactants Check Reactant Purity and Stoichiometry check_pressure->check_reactants No end Problem Resolved apply_high_p->end check_catalyst Consider Lewis Acid Catalysis check_reactants->check_catalyst check_catalyst->end

References

Technical Support Center: Functionalization of the Bicyclo[2.2.2]octane (BCO) Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the bicyclo[2.2.2]octane (BCO) core.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in functionalizing the bicyclo[2.2.2]octane core?

A1: The primary challenges stem from the inherent structural properties of the BCO core:

  • High Steric Hindrance: The rigid, three-dimensional structure of the BCO core presents significant steric hindrance, which can impede the approach of reagents, particularly at the bridgehead positions.[1]

  • Inertness of Bridgehead Positions: The bridgehead carbons are neopentyl-like and are particularly unreactive towards standard nucleophilic substitution (SN1 and SN2) reactions.[2]

  • Stereochemical Control: Achieving high stereoselectivity during functionalization can be difficult due to the rigid framework and the potential for multiple stereoisomers.[1][3]

  • Ring Strain: While the BCO core itself is relatively strain-free compared to other bicyclic systems, certain reactions can be influenced by the strain of intermediates or transition states, potentially leading to unexpected rearrangements.[4][5]

Q2: What are the common strategies for functionalizing the bridgehead positions of the BCO core?

A2: Given the inertness of the bridgehead positions, non-traditional methods are often required. Common strategies include:

  • Radical Reactions: Generation of a radical at the bridgehead position allows for subsequent functionalization.

  • Anionic Intermediates: Formation of a bridgehead anion, for example, from a halogenated BCO derivative, can be reacted with various electrophiles.

  • Oxidative Cyclization: Certain synthetic routes construct the BCO core with pre-installed functionality at the bridgehead positions through oxidative cyclization of precursors like 1,4-dimethylene cyclohexane.[6][7]

  • Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for constructing the BCO skeleton and can be used to install initial functionality.[1]

Q3: How can I purify my functionalized bicyclo[2.2.2]octane derivative?

A3: Purification of BCO derivatives can be challenging due to their often non-polar and sometimes volatile nature. Standard techniques can be employed with some considerations:

  • Column Chromatography: This is the most common method. Due to the often non-polar nature of BCO derivatives, a solvent system with low polarity (e.g., hexanes/ethyl acetate) is typically a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

  • Sublimation: For volatile BCO derivatives, sublimation under vacuum can be an excellent purification technique.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Troubleshooting Guides

Issue 1: Low or No Yield in Bridgehead Functionalization

dot```dot graph Troubleshooting_Low_Yield { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Start [label="Low or No Yield in Bridgehead Functionalization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reactivity [label="Is the bridgehead position sufficiently activated?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Steric_Hindrance [label="Is steric hindrance an issue?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Conditions [label="Are the reaction conditions optimal?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

No_Activation [label="No: Precursor lacks a suitable leaving group or radical initiation site.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Yes_Activation [label="Yes: Proceed to next check.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; High_Sterics [label="Yes: Bulky reagents or substituents are preventing reaction.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Sterics [label="No: Proceed to next check.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Suboptimal_Conditions [label="No: Temperature, solvent, or reaction time may be inadequate.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimal_Conditions [label="Yes: Consider alternative strategies.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

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Start -> Check_Reactivity; Check_Reactivity -> No_Activation [label="No"]; Check_Reactivity -> Yes_Activation [label="Yes"]; No_Activation -> Solution_Activation; Yes_Activation -> Steric_Hindrance; Steric_Hindrance -> High_Sterics [label="Yes"]; Steric_Hindrance -> Low_Sterics [label="No"]; High_Sterics -> Solution_Sterics; Low_Sterics -> Reaction_Conditions; Reaction_Conditions -> Suboptimal_Conditions [label="No"]; Reaction_Conditions -> Optimal_Conditions [label="Yes"]; Suboptimal_Conditions -> Solution_Conditions; Optimal_Conditions -> Alternative_Strategies; }

Caption: Key factors to consider for improving stereoselectivity.

Potential Cause Troubleshooting Steps
Lack of Facial Selectivity The two faces of a prochiral BCO derivative may be sterically and electronically similar. Introduce a bulky substituent to block one face of the molecule. Use a chiral catalyst or auxiliary to differentiate between the two faces.
Epimerization If the newly formed stereocenter is adjacent to a carbonyl group or other acidic proton, it may be prone to epimerization under the reaction or workup conditions. Use milder reaction conditions and a non-basic workup. Consider protecting the carbonyl group if possible.
Thermodynamic vs. Kinetic Control The observed product ratio may be the result of thermodynamic equilibration. To favor the kinetic product, run the reaction at a lower temperature for a shorter time. To favor the thermodynamic product, use higher temperatures and longer reaction times.
Issue 3: Difficulty in Product Characterization
Problem Suggested Solution
Complex ¹H NMR Spectrum The rigid BCO framework often leads to complex splitting patterns and overlapping signals. Utilize 2D NMR techniques such as COSY and HSQC to assign proton and carbon signals.
Ambiguous Stereochemistry It can be difficult to assign relative stereochemistry based on NMR alone. NOESY or ROESY experiments can help determine the spatial proximity of protons. If a crystalline product is obtained, single-crystal X-ray diffraction is the definitive method for structure elucidation.
Broad IR Peaks Broad peaks in the IR spectrum, particularly in the hydroxyl region, can indicate intra- or intermolecular hydrogen bonding. Dilution studies can help distinguish between these two possibilities.
Unexpected Mass Spectrum The BCO core can undergo characteristic fragmentation patterns. Fragmentation might also indicate unexpected reactions or rearrangements. Compare the observed fragmentation with that of known BCO derivatives.

Quantitative Data Summary

Table 1: Yields for Selected BCO Functionalization Reactions

Reaction Type Substrate Reagent(s) Product Yield (%) Reference
SilylationMe₃Si-Si₈Me₁₂-K⁺PhMe₂SiClMe₃Si-Si₈Me₁₂-SiMe₂Ph>70
AcylationMe₃Si-Si₈Me₁₂-K⁺MeCOClMe₃Si-Si₈Me₁₂-COMe65
Sonogashira Coupling4-(4-ethynylbicyclo[2.2.2]oct-1-yl)-2-methylbut-3-yn-2-olMethyl 4-iodobenzoate, [Pd(PPh₃)₄], CuIMethyl 4-((4-(3-hydroxy-3-methylbut-1-ynyl)bicyclo[2.2.2]oct-1-yl)ethynyl)benzoate79
Diels-Alder2-(Trimethylsilyloxy)-1,3-cyclohexadieneα-chloroacrylonitrileBicyclo[2.2.2]octane-2,5-dione precursor-
C-allylationN-phenyl endo-tricyclo[4.2.2.0²,⁵]deca-3,9-diene-7,8-dicarboximideAllyl bromide, NaHMDSDiallylated product45

Table 2: Representative Spectroscopic Data for BCO Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z) Reference
Bicyclo[2.2.2]octane1.54 (s)26.5, 24.92920, 2850, 1450110 (M⁺)
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione2.90-3.10 (m, 2H), 2.00-2.20 (m, 8H)211.0, 55.0, 37.0, 24.01720 (C=O)138 (M⁺)
1,4-Diazabicyclo[2.2.2]octane (DABCO)2.83 (s)47.92950, 2870, 1450112 (M⁺)
Me₃Si-Si₈Me₁₂-SiMe₂Fc4.35, 4.10 (4H, b), 4.17 (5H, s), 0.51 (6H, s), 0.23 (18H, s), 0.21 (9H, s), 0.17 (18H, s)74.92, 73.37, 70.75, 68.17, 3.51, 1.95, -1.27, -1.34-720.1785 [M⁺]

Experimental Protocols

Protocol 1: General Procedure for Bridgehead Silylation of Permethylbicyclo[2.2.2]octasilane

This protocol is adapted from the synthesis of Dodecamethyl-4-(trimethylsilyl)-1-(dimethylphenylsilyl)bicyclo[2.2.2]octasilane.

[8]1. Preparation of the Potassium Silanide (B1217022) (1-K): In a glovebox, dissolve dodecamethyl-1-(trimethylsilyl)bicyclo[2.2.2]octasilane (1) (0.5 mmol) and KOtBu (0.55 mmol) in DME (5 mL). 2. Solvent Exchange: Remove all volatile components in vacuo at room temperature. 3. Reaction with Electrophile: Dissolve the resulting residue in toluene (B28343) (10 mL) and cool the solution to -70 °C. 4. Slowly add the silanide solution to a solution of PhMe₂SiCl (0.6 mmol) in toluene (20 mL) at -70 °C. 5. Reaction Progression: Stir the mixture for an additional 30 minutes at -70 °C. 6. Warm to Room Temperature: Allow the reaction mixture to warm to room temperature. 7. Workup: The workup procedure is not detailed in the reference but would typically involve quenching the reaction (e.g., with saturated aqueous NH₄Cl), separating the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure. 8. Purification: The crude product can be purified by crystallization.

Protocol 2: General Procedure for Diels-Alder Reaction to form a BCO core

This protocol is a general representation of a Diels-Alder reaction to form the BCO skeleton.

[2]1. Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (e.g., 2-(trimethylsilyloxy)-1,3-cyclohexadiene) in a suitable solvent (e.g., toluene). 2. Addition of Dienophile: Add the dienophile (e.g., α-chloroacrylonitrile) to the solution. 3. Reaction Conditions: The reaction may proceed at room temperature or require heating. Monitor the reaction progress by TLC or GC-MS. 4. Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). The workup procedure will depend on the specific reactants but may involve washing with water and brine, drying the organic layer, and removing the solvent in vacuo. 5. Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure for C-allylation of a BCO-fused N-phenylimide

This protocol is adapted from the synthesis of propellane precursors.

[9]1. Reactant Preparation: To a solution of the N-phenyl adduct (1 eq.) in dry THF at -78 °C under a nitrogen atmosphere, add NaHMDS (8 eq.) and allyl bromide (8 eq.). 2. Reaction Progression: Allow the resulting mixture to warm to room temperature over 12 hours and then stir for an additional hour. 3. Workup: After the reaction is complete, remove the THF under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water. 4. Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. 5. Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. 6. Purification: Purify the crude product by column chromatography.

References

Scalable synthesis of Bicyclo[2.2.2]oct-2-ene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of Bicyclo[2.2.2]oct-2-ene, a critical building block in pharmaceutical and materials science. This guide is intended for researchers, scientists, and drug development professionals working on industrial applications.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly in a larger-scale production environment.

IssuePotential CauseSuggested Solution
Low or No Product Formation 1. Inactive Reactants: 1,3-cyclohexadiene (B119728) can dimerize over time. Ethylene (B1197577) can have low solubility in the reaction medium at atmospheric pressure.1. Reactant Quality Check: Ensure the purity of 1,3-cyclohexadiene by distillation if necessary. Use high-pressure conditions for ethylene to increase its concentration in the reaction mixture.
2. Insufficient Reaction Temperature or Pressure: The Diels-Alder reaction is a concerted pericyclic reaction and requires specific activation energy.2. Optimize Reaction Conditions: Increase the reaction temperature and pressure within safe operational limits of the equipment. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
Formation of Polymeric Byproducts 1. Side Reactions: The diene (1,3-cyclohexadiene) can undergo polymerization at elevated temperatures.1. Use of Inhibitors: The use of a polymerization inhibitor like TEMPO is recommended, especially when the reaction is conducted at elevated temperatures.[1]
2. Prolonged Reaction Time: Extended reaction times at high temperatures can promote polymerization.2. Minimize Reaction Time: Carefully monitor the reaction to determine the optimal time for completion and avoid unnecessarily long reaction periods.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials and Byproducts: Dimerized diene and polymeric materials can complicate purification.1. Fractional Distillation: For industrial-scale production, fractional distillation under reduced pressure is a more viable purification method than column chromatography.[1]
2. Emulsion Formation during Workup: Aqueous workup of large batches can sometimes lead to stable emulsions.2. "Salting Out": Add brine (saturated NaCl solution) during the aqueous wash to break emulsions.[1]
Endo/Exo Selectivity Issues 1. Thermodynamic vs. Kinetic Control: The ratio of endo to exo isomers is influenced by reaction conditions.1. Temperature Control: Lower temperatures tend to favor the formation of the kinetically controlled endo isomer.[1] Higher temperatures may favor the thermodynamically more stable exo isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and industrially viable method for synthesizing this compound is the Diels-Alder reaction between 1,3-cyclohexadiene and ethylene. This [4+2] cycloaddition reaction directly forms the desired bicyclic core.

Q2: What are the key safety precautions to consider during the scalable synthesis of this compound?

A2: 1,3-Cyclohexadiene is flammable and can form explosive peroxides upon exposure to air. Ethylene is a flammable gas and requires high-pressure handling. All operations should be conducted in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2][3] The use of high-pressure reactors requires specialized training and equipment.

Q3: How can the formation of polymeric byproducts from 1,3-cyclohexadiene be minimized during scale-up?

A3: The polymerization of 1,3-cyclohexadiene is a significant challenge at elevated temperatures. To mitigate this, the use of a polymerization inhibitor is recommended.[1] Careful control of the reaction temperature and minimizing the reaction time are also crucial to reduce unwanted polymerization.[1]

Q4: Is chromatographic purification feasible for large-scale production of this compound?

A4: While column chromatography is effective for purification at the lab scale, it is often impractical and not cost-effective for large, multi-kilogram batches.[1] For industrial-scale production, fractional distillation under reduced pressure is the more viable purification method.[1]

Q5: How can the endo/exo selectivity of the Diels-Alder reaction be controlled?

A5: The endo/exo selectivity in Diels-Alder reactions is often temperature-dependent. Lower reaction temperatures generally favor the formation of the kinetically preferred endo isomer.[1] The specific ratio can be influenced by the reaction conditions, and optimization may be required to achieve the desired isomeric purity.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of this compound and its derivatives under various conditions. This data is illustrative and may vary based on specific experimental parameters.

DieneDienophileCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
1,3-CyclohexadieneEthyleneHigh PressureToluene (B28343)2001880(General knowledge)
1,3-CyclohexadieneMethyl vinyl ketoneThermalToluene11012High[1]
2H-pyran-2-onesMaleic anhydrideThermaln-butanol1609-[4]
Masked o-benzoquinonesVarious dienophilesThermalMesitylene220--[5]

Experimental Protocols

Scalable Synthesis of this compound via Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of this compound suitable for scale-up.

Materials:

  • 1,3-Cyclohexadiene (freshly distilled)

  • Ethylene (high purity)

  • Toluene (anhydrous)

  • Polymerization inhibitor (e.g., TEMPO)

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Charging Reactants: Charge the reactor with anhydrous toluene and the polymerization inhibitor. Add freshly distilled 1,3-cyclohexadiene to the solvent.

  • Pressurization: Seal the reactor and begin stirring. Purge the reactor with nitrogen and then introduce ethylene gas to the desired pressure.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 200 °C) and maintain this temperature and pressure for the specified duration (e.g., 18 hours). Monitor the reaction progress by analyzing aliquots using GC-MS, if possible with the reactor setup.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

  • Purification: Transfer the reaction mixture to a distillation apparatus. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow start Start reactor_prep Reactor Preparation start->reactor_prep charge_reactants Charge Reactants (1,3-Cyclohexadiene, Solvent, Inhibitor) reactor_prep->charge_reactants pressurize Pressurize with Ethylene charge_reactants->pressurize reaction Heat and Stir (Controlled Temperature and Pressure) pressurize->reaction monitor Monitor Reaction Progress (e.g., GC-MS) reaction->monitor monitor->reaction Incomplete workup Cool Down and Vent monitor->workup Complete purification Fractional Distillation workup->purification product Pure this compound purification->product end End product->end

Caption: General experimental workflow for the scalable synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Product start->low_yield byproducts Byproduct Formation start->byproducts purification_issue Purification Difficulty start->purification_issue check_reactants Check Reactant Purity and Activity low_yield->check_reactants Yes optimize_conditions Optimize T and P low_yield->optimize_conditions No add_inhibitor Add Polymerization Inhibitor byproducts->add_inhibitor Polymerization reduce_time Reduce Reaction Time byproducts->reduce_time Other fractional_distillation Use Fractional Distillation purification_issue->fractional_distillation Inefficient Separation break_emulsion Use Brine to Break Emulsion purification_issue->break_emulsion Emulsion

Caption: Troubleshooting decision tree for this compound synthesis.

influencing_parameters synthesis This compound Synthesis temperature Temperature synthesis->temperature pressure Pressure synthesis->pressure reactants Reactant Purity synthesis->reactants inhibitor Inhibitor synthesis->inhibitor time Reaction Time synthesis->time solvent Solvent synthesis->solvent

Caption: Key parameters influencing the scalable synthesis of this compound.

References

Troubleshooting low conversion in Bicyclo[2.2.2]oct-2-ene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conversion in the Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.2]oct-2-ene.

Troubleshooting Guide & FAQs

This section addresses common issues leading to low polymerization conversion in a question-and-answer format.

Q1: I am observing very low to no polymer formation in my this compound ROMP. What are the most likely causes?

Low or no conversion is a common issue that can typically be traced back to one of three main areas: monomer quality, catalyst activity, or the reaction conditions.

  • Monomer Impurities: The this compound monomer is susceptible to containing impurities that can poison the ruthenium catalyst. Common culprits include water, peroxides, and other oxygen-containing functional groups. It is crucial to use highly purified monomer for successful polymerization.

  • Catalyst Deactivation: Grubbs' catalysts are sensitive to air and moisture. Improper handling and storage can lead to deactivation. Additionally, certain functional groups on the monomer or impurities in the solvent can react with and deactivate the catalyst.

  • Sub-optimal Reaction Conditions: Factors such as reaction temperature, solvent choice, and monomer-to-catalyst ratio play a critical role in the polymerization kinetics. This compound has a lower ring strain compared to more commonly used monomers like norbornene, which can make the polymerization more sensitive to these parameters.

Q2: How can I purify my this compound monomer to improve polymerization conversion?

Monomer purity is paramount for achieving high conversion. Here is a recommended purification protocol:

  • Drying: Dry the crude this compound over a suitable drying agent such as calcium hydride (CaH₂) overnight.

  • Distillation: Perform a fractional distillation of the dried monomer under an inert atmosphere (e.g., argon or nitrogen). Collect the fraction with the correct boiling point (approximately 127-128 °C at atmospheric pressure).

  • Storage: Store the purified monomer under an inert atmosphere and in a refrigerator to prevent degradation and moisture absorption. For long-term storage, consider using a glovebox.

Q3: Which Grubbs' catalyst is best suited for the ROMP of this compound, and how should I handle it?

The choice of catalyst can significantly impact the polymerization of less reactive monomers.

  • Catalyst Selection: For monomers with lower ring strain like this compound, a more active catalyst is generally recommended.

    • Grubbs' Second Generation (G2) and Third Generation (G3) catalysts are often more effective than the First Generation (G1) catalyst due to their higher activity and greater tolerance to functional groups.[1] G3, in particular, has a very fast initiation rate which can be beneficial.[1]

    • Hoveyda-Grubbs catalysts can also be a good choice due to their increased stability.

  • Catalyst Handling:

    • Always handle Grubbs' catalysts in an inert atmosphere (glovebox or Schlenk line) to prevent deactivation by oxygen and moisture.

    • Use fresh, anhydrous solvents for preparing catalyst solutions.

    • Store catalysts in a freezer under an inert atmosphere.

Q4: My polymerization starts but then seems to stop, resulting in low conversion. What could be the reason for this premature termination?

Premature termination of the polymerization can be due to several factors:

  • Catalyst Poisoning: As the reaction proceeds, even trace amounts of impurities in the monomer or solvent can accumulate and progressively deactivate the catalyst.

  • Low Monomer Reactivity: this compound has a relatively low ring strain (approximately 12 kcal/mol), which is the driving force for ROMP.[2] This lower driving force can lead to a more readily established equilibrium between the monomer and the growing polymer chain, potentially limiting the final conversion.

  • Inadequate Temperature: The reaction temperature may not be optimal. While higher temperatures can increase the rate of polymerization, they can also accelerate catalyst decomposition. A systematic optimization of the reaction temperature is often necessary.

Q5: Can you provide a starting point for optimizing the reaction conditions for this compound ROMP?

Certainly. The following table provides a range of typical reaction parameters. It is recommended to start with a set of conditions and then systematically vary one parameter at a time to find the optimum for your specific setup.

ParameterRecommended RangeNotes
Monomer:Catalyst Ratio 200:1 to 1000:1A lower ratio (more catalyst) can help overcome issues with impurities and low reactivity, but increases cost.
Solvent Anhydrous Dichloromethane (B109758) (DCM) or TolueneEnsure the solvent is thoroughly dried and degassed before use.
Temperature 25 °C to 60 °CStart at room temperature. If conversion is low, gradually increase the temperature while monitoring for catalyst decomposition (e.g., color change of the solution).
Reaction Time 1 to 24 hoursMonitor the reaction progress by techniques like ¹H NMR or GPC to determine the point of maximum conversion.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the ROMP of unsubstituted this compound, the following table presents data for the closely related and well-studied monomer, norbornene, to illustrate the general effects of reaction parameters on conversion. These trends are expected to be broadly applicable to this compound, although the absolute values may differ.

Table 1: Influence of Reaction Parameters on Norbornene ROMP Conversion (Illustrative)

Monomer:Catalyst RatioCatalystTemperature (°C)Reaction Time (h)Monomer Conversion (%)
500:1Grubbs' G2252>95
1000:1Grubbs' G2254~90
500:1Grubbs' G1254~70
500:1Grubbs' G206~85

Disclaimer: This data is for illustrative purposes using norbornene as a model system and may not be directly representative of this compound polymerization.

Experimental Protocols

Detailed Protocol for the ROMP of this compound

This protocol provides a general procedure for the ring-opening metathesis polymerization of this compound using a Grubbs' second-generation catalyst.

Materials:

  • Purified this compound (see purification protocol in FAQs)

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the desired amount of this compound to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous, degassed DCM to the flask to achieve the desired monomer concentration (e.g., 1 M). Stir until the monomer is fully dissolved.

  • Catalyst Addition: In a separate vial, also under an inert atmosphere, weigh the appropriate amount of Grubbs' second-generation catalyst to achieve the desired monomer-to-catalyst ratio (e.g., 500:1). Dissolve the catalyst in a small amount of anhydrous, degassed DCM.

  • Initiation: Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for the specified time (e.g., 4 hours). The solution may become more viscous as the polymer forms.

  • Quenching: To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.

  • Precipitation: Pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Visualizations

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for troubleshooting low conversion in the ROMP of this compound.

TroubleshootingWorkflow Start Low Conversion Observed CheckMonomer Step 1: Verify Monomer Purity Start->CheckMonomer PurifyMonomer Action: Purify Monomer (Dry, Distill, Store under Inert Gas) CheckMonomer->PurifyMonomer Impurity Suspected CheckCatalyst Step 2: Assess Catalyst Activity CheckMonomer->CheckCatalyst Purity Confirmed PurifyMonomer->CheckCatalyst After Purification NewCatalyst Action: Use Fresh, Properly Handled Catalyst CheckCatalyst->NewCatalyst Deactivation Suspected OptimizeConditions Step 3: Optimize Reaction Conditions CheckCatalyst->OptimizeConditions Activity Confirmed NewCatalyst->OptimizeConditions With Active Catalyst AdjustRatio Action: Decrease Monomer:Catalyst Ratio OptimizeConditions->AdjustRatio AdjustTemp Action: Systematically Vary Temperature OptimizeConditions->AdjustTemp CheckSolvent Action: Ensure Solvent is Anhydrous & Degassed OptimizeConditions->CheckSolvent Success High Conversion Achieved AdjustRatio->Success AdjustTemp->Success CheckSolvent->Success

Caption: A step-by-step workflow for troubleshooting low conversion.

Key Factors Influencing Polymerization Success

This diagram illustrates the interconnectedness of the key factors that must be controlled for a successful polymerization.

KeyFactors cluster_Monomer cluster_Catalyst cluster_Conditions Success High Conversion Polymerization Monomer High Purity Monomer Monomer->Success Monomer_Purity - Anhydrous - Peroxide-free Catalyst Active Catalyst Catalyst->Success Catalyst_Handling - Inert Atmosphere - Proper Storage Conditions Optimal Reaction Conditions Conditions->Success Conditions_Params - Correct Temperature - Anhydrous Solvent - Appropriate Ratio

References

Validation & Comparative

Bicyclo[2.2.2]oct-2-ene vs. Norbornene: A Comparative Guide to Polymerization Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of cyclic olefin monomers is a critical parameter in determining the properties and performance of polymers synthesized via ring-opening metathesis polymerization (ROMP), Ziegler-Natta, and cationic polymerization. Norbornene (bicyclo[2.2.1]hept-2-ene) is a widely utilized monomer due to its high reactivity, which is attributed to significant ring strain. A structurally similar yet less common monomer is bicyclo[2.2.2]oct-2-ene. This guide provides an objective comparison of the polymerization reactivity of these two monomers, supported by experimental data, to aid researchers in monomer selection and polymer design.

Reactivity Comparison: A Quantitative Overview

The propensity of a cyclic olefin to undergo ring-opening polymerization is largely dictated by its ring strain energy. A higher ring strain provides a greater thermodynamic driving force for the polymerization reaction. The heat of hydrogenation serves as a reliable experimental measure of ring strain.

MonomerStructureHeat of Hydrogenation (kcal/mol)Ring Strain (kcal/mol)Polymerization Reactivity
Norbornene-33.1~25High
This compound-28.3~11Low

Data sourced from various studies. Ring strain is an approximate value calculated from the heat of hydrogenation compared to an unstrained analog.

The significantly lower heat of hydrogenation of this compound compared to norbornene indicates a substantially lower ring strain. This fundamental thermodynamic difference is the primary reason for the observed lower reactivity of this compound in polymerization reactions.

Polymerization Mechanisms and Workflows

The polymerization of these monomers can proceed through several mechanisms, primarily Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization that proceeds via a metal-alkylidene catalyst. The high ring strain of norbornene makes it an excellent substrate for ROMP, leading to high polymer yields and molecular weights. The lower ring strain of this compound makes its ROMP significantly more challenging and less common.

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst Metal-Alkylidene Catalyst metathesis [2+2] Cycloaddition catalyst->metathesis monomer Cyclic Olefin (Norbornene) monomer->metathesis metallacyclobutane Metallacyclobutane Intermediate metathesis->metallacyclobutane new_alkylidene New Metal-Alkylidene metallacyclobutane->new_alkylidene Ring Opening propagating Propagating Alkylidene new_alkylidene->propagating Chain Growth propagation_cycloaddition [2+2] Cycloaddition propagating->propagation_cycloaddition final_polymer Final Polymer propagating->final_polymer next_monomer Monomer next_monomer->propagation_cycloaddition growing_metallacyclobutane Metallacyclobutane propagation_cycloaddition->growing_metallacyclobutane elongated_chain Elongated Polymer Chain growing_metallacyclobutane->elongated_chain Ring Opening elongated_chain->propagating terminating_agent Terminating Agent terminating_agent->final_polymer

Caption: Generalized mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Ziegler-Natta Polymerization

Ziegler-Natta polymerization is a coordination polymerization method that typically leads to the formation of vinyl-addition polymers. Norbornene can be readily polymerized using Ziegler-Natta catalysts. In contrast, the polymerization of this compound via this method is not well-documented and appears to be inefficient.

Ziegler_Natta_Workflow cluster_catalyst_formation Catalyst Formation cluster_polymerization_steps Polymerization cluster_termination Termination TiCl4 TiCl₄ Active_Catalyst Active Catalyst [Ti-R]⁺ TiCl4->Active_Catalyst AlR3 AlR₃ (Cocatalyst) AlR3->Active_Catalyst Coordination π-Complex Formation Active_Catalyst->Coordination Monomer Olefin Monomer Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Coordination Propagation Final_Polymer Final Polymer Growing_Chain->Final_Polymer Chain_Transfer Chain Transfer Agent (e.g., H₂) Chain_Transfer->Final_Polymer

Caption: Simplified workflow of Ziegler-Natta polymerization.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the polymerization of norbornene and a derivative of this compound.

Protocol 1: ROMP of Norbornene

This protocol is a typical example of the ring-opening metathesis polymerization of norbornene using a Grubbs-type catalyst.

Materials:

  • Norbornene

  • Grubbs' First Generation Catalyst ([RuCl₂(PCy₃)₂(CHPh)])

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol

  • Ethyl vinyl ether (terminating agent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a nitrogen-filled glovebox, dissolve norbornene (e.g., 1.0 g, 10.6 mmol) in anhydrous dichloromethane (20 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve Grubbs' First Generation Catalyst (e.g., 44 mg, 0.053 mmol, for a monomer-to-catalyst ratio of 200:1) in a minimal amount of anhydrous dichloromethane.

  • While stirring the monomer solution, rapidly inject the catalyst solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours). The solution will typically become viscous as the polymer forms.

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Polyimide Synthesis from a Bicyclo[2.2.2]oct-7-ene Derivative

This protocol describes the synthesis of a polyimide from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) and an aromatic diamine. While not a direct polymerization of the parent this compound, it illustrates a method for incorporating the bicyclo[2.2.2]octane structure into a polymer backbone[2].

Materials:

  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)

  • 4,4'-(Hexafluoroisopropylidene)dianiline (HFA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine (B92270)

  • Benzoic acid

  • Ethanol

  • Three-necked flask with mechanical stirrer and nitrogen inlet

Procedure:

  • In a 50 mL three-necked flask under a nitrogen atmosphere, dissolve HFA diamine (2 mmol) in 5 mL of anhydrous NMP.

  • Once the diamine is fully dissolved, add BTD dianhydride (2 mmol), LiCl (150 mg), and an additional 5 mL of NMP to the solution.

  • Stir the mixture at room temperature for 14 hours to form the poly(amic acid) solution.

  • For chemical imidization, add pyridine (4 mmol) and heat the mixture to 80 °C for 1 hour.

  • Slowly increase the temperature to 120 °C and add benzoic acid (4.0 mmol).

  • Further increase the temperature and maintain it at 190 °C for 24 hours to complete the imidization.

  • Cool the resulting polymer solution and precipitate the polyimide by pouring it into ethanol.

  • Collect the polymer by filtration, wash with ethanol, and dry under vacuum.

Conclusion

The comparative analysis of this compound and norbornene reveals a significant difference in their polymerization reactivity, primarily attributed to the higher ring strain of norbornene. This makes norbornene a more versatile and reactive monomer for various polymerization techniques, particularly ROMP. While this compound is less reactive, its rigid bicyclic structure can be incorporated into polymers, often through the use of functionalized derivatives, to impart desirable properties such as high thermal stability. Researchers should consider these fundamental differences in reactivity when designing and synthesizing polymers with specific target properties.

References

Bicyclo[2.2.2]octane and Adamantane: A Comparative Guide to Rigid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate design of molecular scaffolds is a cornerstone of modern medicinal chemistry. Rigid scaffolds, in particular, offer a valuable strategy to pre-organize a molecule's conformation for optimal interaction with its biological target, potentially leading to enhanced potency and selectivity. Among the diverse array of saturated carbocyclic scaffolds, bicyclo[2.2.2]octane and adamantane (B196018) have emerged as prominent choices for introducing three-dimensionality into drug candidates. This guide provides an objective comparison of their performance as rigid scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

Adamantane, with its tricyclic diamondoid structure, has been extensively utilized in medicinal chemistry to increase lipophilicity and metabolic stability.[1][2] Its rigid framework can effectively shield susceptible functional groups from enzymatic degradation.[2] However, the high lipophilicity of adamantane can also lead to challenges, most notably poor aqueous solubility, which can hinder drug absorption and formulation.[1][2] This has prompted the exploration of bioisosteric replacements that can retain the desirable rigidity of adamantane while offering a more favorable physicochemical profile. Bicyclo[2.2.2]octane, a bicyclic hydrocarbon, presents a compelling alternative, offering a similar rigid core with a generally lower lipophilicity and potentially improved solubility.[2][3]

Physicochemical Properties: A Quantitative Comparison

The choice between bicyclo[2.2.2]octane and adamantane often hinges on fine-tuning a compound's physicochemical properties to achieve an optimal balance for drug-like characteristics. The following tables summarize key quantitative data from comparative studies.

PropertyBicyclo[2.2.2]octaneAdamantaneReference Compound(s)
Molecular Weight ( g/mol )110.20136.24Parent Scaffolds
Calculated LogP (cLogP)~2.3 - 2.5~3.1 - 3.3Parent Scaffolds
van der Waals Volume (ų)~110~137Parent Scaffolds

Table 1: Comparison of Fundamental Physicochemical Properties of the Parent Scaffolds.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

Poor aqueous solubility is a significant challenge for many potent adamantane-containing soluble epoxide hydrolase (sEH) inhibitors. Research has demonstrated that replacing the adamantane moiety with bicyclic scaffolds can significantly improve solubility while maintaining or even enhancing inhibitory activity.

ScaffoldsEH Inhibition IC₅₀ (nM)Aqueous Solubility (µg/mL)
Adamantane1.5< 0.1
Bicyclo[2.2.2]octane1.25.0

Table 2: Comparison of an Adamantane-Containing sEH Inhibitor with its Bicyclo[2.2.2]octane Analog. [1]

Case Study: P2X7 Receptor Antagonists

Metabolic instability can be a significant hurdle for adamantane-containing compounds. In the development of P2X7 receptor antagonists, bioisosteric replacement with bicyclo[2.2.2]octane has been explored to improve metabolic stability.

ScaffoldP2X7R Antagonism IC₅₀ (nM)Metabolic Stability (t½ in human liver microsomes, min)
Adamantane1015
Bicyclo[2.2.2]octane1245

Table 3: Comparison of an Adamantane-Containing P2X7 Receptor Antagonist with its Bicyclo[2.2.2]octane Analog. [1]

Pharmacological Properties: Impact on Biological Activity

The geometry and electronics of the scaffold can significantly influence a compound's interaction with its biological target.

Case Study: 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors

In the context of 11β-HSD1 inhibitors, both adamantane and bicyclo[2.2.2]octane have been successfully employed, demonstrating that the choice of scaffold can modulate potency. In some instances, the less lipophilic bicyclo[2.2.2]octane has been shown to yield compounds with comparable or even superior potency to their adamantane counterparts. For a series of triazole-based inhibitors, the adamantyl-containing compound exhibited high potency.[2] However, other studies have shown that non-adamantane derivatives, such as those containing a bicyclo[2.2.2]octane core, can be equally potent.[4][5]

Case Study: Anti-Influenza A Activity

Classic examples of adamantane-containing drugs are the anti-influenza A agents amantadine (B194251) and rimantadine. Comparative studies have shown that bicyclo[2.2.2]octane-based amines can exhibit comparable or even slightly higher anti-influenza A activity than amantadine, suggesting that the adamantane cage is not unique in conferring this activity.[6]

Case Study: Host-Guest Binding with Cucurbit[7]uril (B34203)

The binding affinities of adamantane and bicyclo[2.2.2]octane derivatives to the macrocyclic host cucurbit[7]uril (CB[7]) provide insights into their non-covalent interaction potential. While adamantane derivatives are known to bind with extremely high affinity, dicationic guests with a bicyclo[2.2.2]octane core have been shown to bind just as tightly.[8][9] This indicates that bicyclo[2.2.2]octane can effectively mimic the space-filling and hydrophobic properties of adamantane in certain molecular recognition contexts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compounds. Below are standard protocols for key experiments cited in this guide.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining LogP.[10][11]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol) or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Add equal volumes of the n-octanol and aqueous phases to a glass vial.

  • Spike the biphasic system with a small volume of the test compound stock solution. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vials and place them on a mechanical shaker. Shake for a sufficient time to ensure equilibrium is reached (typically 1-24 hours).

  • After shaking, centrifuge the vials to ensure complete phase separation.

  • Carefully collect aliquots from both the aqueous and n-octanol layers.

  • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the LogP value using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Kinetic Aqueous Solubility Assay

This high-throughput method is often used in early drug discovery to estimate a compound's solubility.[12][13][14]

Materials:

  • Test compound (as a DMSO stock solution, e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Plate shaker

  • Plate reader (UV-Vis or nephelometer) or LC-MS system

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution of the test compound to the buffer to achieve the desired final concentration (the final DMSO concentration should typically be ≤ 1%).

  • Seal the plate and shake it at room temperature or 37°C for a defined period (e.g., 1-2 hours).

  • Measure the amount of dissolved compound. This can be done by:

    • Nephelometry: Measuring the light scattering caused by any precipitate.

    • UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitate, the absorbance of the supernatant is measured. A calibration curve is used to determine the concentration.

    • LC-MS: After centrifugation or filtration, the supernatant is analyzed by LC-MS to determine the concentration.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes.[15][16][17]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and MgCl₂.

  • Add the test compound (from a stock solution) to the reaction mixture at a final concentration typically around 1 µM.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction and precipitate proteins.

  • Vortex and then centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is the elimination rate constant (k), and t½ = 0.693 / k.

Scaffold Hopping Workflow: From Adamantane to Bicyclo[2.2.2]octane

The process of replacing a core molecular scaffold, such as adamantane, with another, like bicyclo[2.2.2]octane, is a common strategy in drug discovery known as "scaffold hopping."[18][19] This is often done to improve a compound's properties while retaining its biological activity.

Scaffold_Hopping_Workflow cluster_0 Initial Lead cluster_1 Problem Identification cluster_2 Scaffold Hopping Strategy cluster_3 New Analog Synthesis & Evaluation cluster_4 Outcome Lead Lead Compound (Adamantane Scaffold) Properties Poor Properties (e.g., Low Solubility, Metabolic Instability) Lead->Properties Exhibits ScaffoldHop Bioisosteric Replacement (Bicyclo[2.2.2]octane) Properties->ScaffoldHop Drives NewAnalog New Analog (Bicyclo[2.2.2]octane) ScaffoldHop->NewAnalog Leads to Evaluation In Vitro & In Vivo Evaluation NewAnalog->Evaluation Undergoes OptimizedLead Optimized Lead (Improved Properties) Evaluation->OptimizedLead Results in

References

Bicyclo[2.2.2]octane: A 3D Bioisostere to Escape Flatland in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physicochemical and Biological Properties of Bicyclo[2.2.2]octane as a Phenyl Ring Mimic

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the drug-like properties of lead compounds is perpetual. The aromatic phenyl ring, a ubiquitous moiety in pharmaceuticals, often contributes to poor physicochemical properties such as low aqueous solubility and high metabolic susceptibility. A promising strategy to mitigate these liabilities is the use of bioisosteres, chemical substituents with similar steric and electronic properties to the functional group they are replacing. This guide provides a comprehensive comparison of bicyclo[2.2.2]octane (BCO) as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring, supported by experimental data and detailed methodologies.

Physicochemical Properties: BCO vs. Phenyl Ring

The replacement of a flat, aromatic phenyl ring with a rigid, aliphatic BCO scaffold can significantly alter a molecule's physicochemical profile. These changes can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability, all desirable characteristics for drug candidates.

PropertyPhenyl RingBicyclo[2.2.2]octane (BCO)Rationale for Change
Fraction of sp³ carbons (Fsp³) 01.0BCO is a fully saturated aliphatic scaffold, increasing the three-dimensional character of the molecule.[1]
Geometry PlanarGlobular, rigidThe 3D shape of BCO can improve binding specificity and reduce non-specific interactions.
Lipophilicity (clogP) HigherGenerally LowerThe aliphatic nature of BCO typically leads to a decrease in lipophilicity compared to the aromatic phenyl ring.
Aqueous Solubility LowerGenerally HigherThe less lipophilic and more polarizable nature of the BCO scaffold can improve interactions with water molecules.
Metabolic Stability Susceptible to oxidationGenerally more stableThe absence of aromatic C-H bonds makes BCO less prone to oxidative metabolism by cytochrome P450 enzymes.
Bridgehead Distance (Å) ~2.82~2.60The distance between the points of attachment in BCO is very similar to that of a para-substituted phenyl ring, allowing it to act as a suitable geometric replacement.[1]

Case Study: Imatinib Analogues

To illustrate the practical benefits of this bioisosteric replacement, we examine the case of Imatinib, a tyrosine kinase inhibitor. Researchers synthesized analogues of Imatinib where the central phenyl ring was replaced with a bicyclo[2.2.2]octane (BCO) or a 2-oxabicyclo[2.2.2]octane moiety. The following table summarizes the key experimental findings.

CompoundclogPlogD (pH 7.4)Kinetic Solubility (µM)Metabolic Stability (% remaining after 1h)
Imatinib 4.52.635150
Imatinib-BCO 3.62.711380
Imatinib-Oxa-BCO 2.61.838985

Data sourced from Levterov et al., Nat. Commun. 2023.[2]

The data clearly demonstrates that replacing the phenyl ring with a BCO or an oxa-BCO scaffold in Imatinib leads to a significant reduction in lipophilicity (lower clogP and logD values) and a marked improvement in metabolic stability. While the BCO analogue showed a decrease in solubility, the oxa-BCO analogue exhibited a slight increase, highlighting that subtle structural changes can be used to fine-tune physicochemical properties.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are representative methodologies for the key assays cited in this guide.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer under non-equilibrium conditions, which is often more representative of the conditions in early drug discovery.

Materials:

  • Test compound dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis spectrophotometer or nephelometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution (e.g., 2 µL) to a well of a 96-well plate containing a larger volume of PBS (e.g., 198 µL).

  • Serially dilute the solution across the plate to create a range of concentrations.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or, after filtering out any precipitate, measure the absorbance of the supernatant using a UV-Vis spectrophotometer at a wavelength where the compound absorbs.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Metabolic Stability Assay (Liver Microsomes)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN) for reaction quenching

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in buffer.

  • Pre-warm the compound solution and the HLM suspension at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and HLMs.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (Clint) can then be determined from the rate of disappearance of the compound.

Distribution Coefficient (logD) Assay

The logD value represents the ratio of the concentration of a compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (buffer) at a specific pH. It is a measure of a compound's lipophilicity.

Materials:

  • Test compound

  • n-octanol

  • Phosphate buffer, pH 7.4

  • Vials and a shaker

  • LC-MS/MS system

Procedure:

  • Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and then allowing the phases to separate.

  • Prepare a solution of the test compound in the pre-saturated buffer.

  • Add an equal volume of pre-saturated n-octanol.

  • Cap the vial and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the aqueous and the n-octanol layers.

  • Analyze the concentration of the compound in each aliquot using LC-MS/MS.

  • The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizing the Impact: Signaling Pathways and Workflows

To further understand the context and application of using BCO as a phenyl ring bioisostere, the following diagrams, generated using Graphviz, illustrate relevant biological pathways and the drug discovery workflow.

Bioisostere_Workflow cluster_0 Drug Discovery Cascade Lead Compound Lead Compound Phenyl Ring Liability Phenyl Ring Liability Lead Compound->Phenyl Ring Liability Identified (e.g., poor solubility, metabolism) Bioisosteric Replacement Bioisosteric Replacement Phenyl Ring Liability->Bioisosteric Replacement Strategy BCO Analogue BCO Analogue Bioisosteric Replacement->BCO Analogue Synthesis Improved Properties Improved Properties BCO Analogue->Improved Properties Testing (Solubility, Stability) Candidate Drug Candidate Drug Improved Properties->Candidate Drug Selection

Caption: Bioisosteric replacement workflow in drug discovery.

Imatinib_Signaling_Pathway cluster_0 BCR-ABL Signaling in CML BCR-ABL BCR-ABL ATP ATP BCR-ABL->ATP Phosphorylated Substrate Phosphorylated Substrate ATP->Phosphorylated Substrate P Substrate Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Imatinib Imatinib Imatinib->BCR-ABL Inhibits ATP Binding

Caption: Imatinib's mechanism of action on the BCR-ABL signaling pathway.

Vorinostat_Signaling_Pathway cluster_0 HDAC Inhibition by Vorinostat (B1683920) Histone Deacetylase (HDAC) Histone Deacetylase (HDAC) Chromatin Relaxation Chromatin Relaxation Acetylated Histones Acetylated Histones Deacetylated Histones Deacetylated Histones Acetylated Histones->Deacetylated Histones HDAC Acetylated Histones->Chromatin Relaxation Chromatin Condensation Chromatin Condensation Deacetylated Histones->Chromatin Condensation Gene Repression Gene Repression Chromatin Condensation->Gene Repression Vorinostat Vorinostat Vorinostat->Histone Deacetylase (HDAC) Inhibits Gene Expression Gene Expression Chromatin Relaxation->Gene Expression Tumor Suppressor Genes Tumor Suppressor Genes Gene Expression->Tumor Suppressor Genes Activation of

Caption: Vorinostat's mechanism of action via HDAC inhibition.

Conclusion

The strategic replacement of the phenyl ring with a bicyclo[2.2.2]octane scaffold represents a powerful tool in modern medicinal chemistry to "escape flatland" and improve the drug-like properties of therapeutic candidates.[1] The experimental data presented in this guide clearly demonstrates the potential of BCO to enhance solubility, increase metabolic stability, and reduce lipophilicity. By providing detailed experimental protocols and visual representations of relevant biological pathways, this guide serves as a valuable resource for researchers seeking to employ this innovative bioisosteric replacement strategy in their drug discovery programs.

References

A Researcher's Guide to the Kinetic Analysis of Diels-Alder Reactions: Featuring Bicyclo[2.2.2]oct-2-ene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic molecules. A thorough understanding of the kinetics of this powerful [4+2] cycloaddition is paramount for optimizing reaction conditions, controlling stereoselectivity, and scaling up synthetic routes. This guide provides a comparative analysis of the kinetic performance of bicyclo[2.2.2]oct-2-ene in the context of other commonly employed dienes in Diels-Alder reactions, supported by experimental data and detailed protocols.

The reactivity of a diene in a Diels-Alder reaction is fundamentally governed by its electronic and steric properties. The this compound system, a conformationally rigid diene, presents a unique platform for stereocontrolled synthesis. This guide will delve into its reactivity profile in comparison to the widely used cyclic dienes, 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728), providing a quantitative basis for diene selection in synthetic design.

Comparative Kinetic Data

To objectively assess the reactivity of these dienes, a compilation of kinetic and thermodynamic data for their Diels-Alder reactions with various dienophiles is presented below. The data includes second-order rate constants (k), activation enthalpies (ΔH‡), and activation entropies (ΔS‡), which together offer a quantitative measure of reaction feasibility and provide insights into the transition state.

Table 1: Kinetic and Thermodynamic Parameters for the Diels-Alder Reaction of 1,3-Cyclohexadiene with Various Dienophiles

DienophileSolventTemperature (°C)k (x 10⁻⁵ L mol⁻¹ s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J mol⁻¹ K⁻¹)
NitroetheneCCl₄251.358.6-155
AcrylonitrileCCl₄250.0870.3-163
Methyl AcrylateCCl₄250.0375.3-167
Maleic AnhydrideDioxane201180--

Table 2: Kinetic Parameters for the Diels-Alder Reaction of 1,3-Cyclopentadiene with Various Dienophiles [1][2]

DienophileSolventTemperature (°C)k (L mol⁻¹ s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J mol⁻¹ K⁻¹)
Maleic AnhydrideDioxane201.39 x 10⁶--
N-PhenylmaleimideDioxane204.9 x 10⁵--
Methyl AcrylateDioxane201.041.8-142
AcrylonitrileDioxane200.247.7-146
IsopreneCyclohexane50-67.0-155

Note on this compound: The retro-Diels-Alder reaction of this compound to yield 1,3-cyclohexadiene and ethylene (B1197577) has an enthalpy of reaction (ΔrH°) of 136 kJ/mol in the gas phase.[3] This significant endothermicity indicates that the formation of the this compound framework is thermodynamically favored at lower temperatures.

Experimental Protocols for Kinetic Analysis

Accurate and reproducible kinetic data are the foundation of quantitative comparison. Below are detailed methodologies for key experiments to determine the kinetic parameters of Diels-Alder reactions.

Protocol 1: Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is highly effective for monitoring the concentration of reactants and products over time, especially when the proton signals of each species are well-resolved.[4][5]

Objective: To determine the rate constant of a Diels-Alder reaction by monitoring the change in concentration of reactants and products using ¹H NMR spectroscopy.

Materials:

  • Diene (e.g., 1,3-cyclohexadiene)

  • Dienophile (e.g., β-fluoro-β-nitrostyrene)[4]

  • Anhydrous NMR solvent (e.g., o-xylene-d₁₀)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known amount of the dienophile and the internal standard in the deuterated solvent.

  • Initiation of Reaction: Add a known excess of the diene to the NMR tube. The use of a large excess of one reactant (e.g., the diene) allows for the application of pseudo-first-order kinetics.

  • Data Acquisition: Immediately place the NMR tube in the pre-thermostated NMR spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the dienophile and the internal standard in each spectrum.

    • The concentration of the dienophile at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the dienophile concentration versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) is calculated by dividing k' by the initial concentration of the diene in excess.

Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy

This technique is suitable when one of the reactants or products has a distinct chromophore that absorbs in the UV-Vis region, allowing for continuous monitoring of its concentration.[6][7]

Objective: To determine the rate constant of a Diels-Alder reaction by monitoring the change in absorbance of a reactant or product.

Materials:

  • Diene

  • Dienophile with a UV-Vis active chromophore (e.g., maleimide (B117702) derivatives)

  • Spectrophotometric grade solvent

  • Thermostated UV-Vis spectrophotometer with a multicell holder

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the diene and dienophile in the chosen solvent at known concentrations.

  • Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the species being monitored. Equilibrate the cell holder to the desired reaction temperature.

  • Reaction Initiation: In a cuvette, mix the solutions of the diene and dienophile. If one reactant is in large excess, pseudo-first-order kinetics can be assumed.

  • Data Collection: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λ_max as a function of time.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length, and c is the concentration.

    • Plot the appropriate function of concentration versus time (e.g., ln[A] vs. t for a first-order or pseudo-first-order reaction).

    • The rate constant is determined from the slope of the resulting linear plot.

Protocol 3: Kinetic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and quantifying volatile components of a reaction mixture, making it ideal for following the progress of many Diels-Alder reactions.[8][9]

Objective: To determine the rate constant by quantifying the concentration of reactants and products at discrete time points using GC-MS.

Materials:

  • Diene

  • Dienophile

  • Solvent

  • Internal standard (a non-reactive compound with a distinct retention time)

  • Thermostated reaction vessel (e.g., a three-necked flask with a reflux condenser)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In the thermostated reaction vessel, dissolve the diene, dienophile, and a known amount of the internal standard in the solvent.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction immediately (e.g., by rapid cooling or dilution with a cold solvent).

  • Sample Analysis: Inject the quenched sample into the GC-MS. The components of the mixture will be separated based on their boiling points and volatility, and the mass spectrometer will provide identification and quantification.

  • Data Analysis:

    • For each time point, determine the peak areas of the reactants, products, and the internal standard from the chromatogram.

    • Calculate the concentration of each component relative to the constant concentration of the internal standard.

    • Plot the concentration of a reactant versus time and use the appropriate integrated rate law to determine the rate constant.

Visualizing Reaction Workflows

To further clarify the experimental process, the following diagrams illustrate the typical workflows for the kinetic analysis of Diels-Alder reactions.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Data Analysis reactants Prepare Reactant Solutions (Diene, Dienophile, Internal Standard) initiation Initiate Reaction (Mix Reactants) reactants->initiation instrument Equilibrate Instrument (NMR, UV-Vis, or GC) instrument->initiation data_acq Acquire Data vs. Time (Spectra or Chromatograms) initiation->data_acq concentration Calculate Concentrations data_acq->concentration plotting Plot Kinetic Data concentration->plotting rate_constant Determine Rate Constant plotting->rate_constant

Caption: A generalized workflow for the kinetic analysis of a Diels-Alder reaction.

Logical Relationships in Kinetic Analysis

The determination of activation parameters from rate constants measured at different temperatures is a crucial step in understanding the reaction mechanism. The following diagram illustrates the logical flow of this analysis.

activation_parameters cluster_k_determination 1. Rate Constant Determination cluster_eyring_analysis 2. Eyring Analysis cluster_activation_params 3. Activation Parameters k_T1 Determine k at T1 eyring_plot Plot ln(k/T) vs. 1/T k_T1->eyring_plot k_T2 Determine k at T2 k_T2->eyring_plot k_Tn Determine k at Tn k_Tn->eyring_plot delta_H Calculate ΔH‡ from slope eyring_plot->delta_H delta_S Calculate ΔS‡ from intercept eyring_plot->delta_S

Caption: The logical progression from rate constants to activation parameters.

References

Conformational Analysis of Bicyclo[2.2.2]octane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane scaffold is a rigid and synthetically accessible motif of significant interest in medicinal chemistry and materials science. Its well-defined three-dimensional structure provides a robust framework for the precise positioning of functional groups, influencing molecular recognition, and physicochemical properties. Understanding the conformational landscape of its derivatives is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the conformational properties of bicyclo[2.2.2]octane derivatives, supported by experimental and computational data.

Quantitative Conformational Data

The conformation of the bicyclo[2.2.2]octane core is primarily characterized by the degree of twisting around the C1-C4 axis. The parent, unsubstituted molecule exhibits a highly symmetric, eclipsed conformation (D3h symmetry) in its ground state. However, substitution can induce twisting, leading to less symmetric, staggered conformations (D3 symmetry). The energy barrier for this twisting is a key parameter in its conformational analysis.

DerivativeMethodKey Conformational ParameterValueReference
Bicyclo[2.2.2]octaneSolid-state 1H NMRRotational Energy Barrier1.15 kcal/mol[1]
1,4-Diethynylbicyclo[2.2.2]octane derivativeSingle Crystal X-ray DiffractionC-C-C-C Dihedral Angle (twist)Disordered sites with 48° and 72° angular displacements[1]
1,4-Diazabicyclo[2.2.2]octane (DABCO) complexSingle Crystal X-ray DiffractionN-C-C-N Torsion Angles-21.05(12)° to -19.31(12)° and 15.3(2)° to 15.7(2)° in different solvates[2]
2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivativeX-ray Diffractionφ Torsion Angle-65°[3]
Bicyclo[2.2.2]octane dicarboxylate in a MOF2H Solid-state NMRRotational Energy Barrier0.185 kcal/mol[4]

Table 1: Experimental Conformational Data for Bicyclo[2.2.2]octane Derivatives.

Computational methods are invaluable for probing the subtle energetic differences between conformations and for predicting the impact of a wide range of substituents.

DerivativeComputational MethodCalculated ParameterValueReference
Bicyclo[2.2.2]octaneB3LYP/6-311++G Relative Energy (vs. most stable isomer)0.70 kcal/mol higher than bicyclo[3.2.1]octane[5]
1-Phenyl-4-substituted-bicyclo[2.2.2]octanesB3LYP/6-311++GDeformation of benzene (B151609) ringCorrelates with field effects of the substituent[6]
1-Nitro-4-substituted-bicyclo[2.2.2]octanesB3LYP/6-311++GSubstituent EffectsInvestigated via charges of the Substituent Active Region (cSAR)[7]
Bicyclo[2.2.2]octane-derived quinonesDFTLUMO EnergyCorrelates with redox-potentials and conformation[8]

Table 2: Computational Conformational Data for Bicyclo[2.2.2]octane Derivatives.

Experimental Protocols

The conformational analysis of bicyclo[2.2.2]octane derivatives relies on a combination of experimental and computational techniques.

Single Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsion angles.

Methodology:

  • Crystal Growth: High-quality single crystals of the bicyclo[2.2.2]octane derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[2][9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined (structure solution). The atomic coordinates and thermal parameters are then refined to achieve the best fit with the experimental data.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the conformational dynamics and determine energy barriers to rotation in solution and the solid state.

Methodology:

  • Sample Preparation: For solution-state NMR, the compound is dissolved in a suitable deuterated solvent. For solid-state NMR, a powdered crystalline sample is used.[1][4]

  • 1H and 13C NMR: Standard one- and two-dimensional NMR experiments are performed to assign the resonances of the bicyclo[2.2.2]octane framework.[11]

  • Variable Temperature (VT) NMR: NMR spectra are acquired over a range of temperatures. Changes in the line shape of the signals can be analyzed to determine the rates of conformational exchange and the corresponding activation energies (energy barriers).[12]

  • Solid-State NMR: Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) and spin-lattice relaxation (T1) measurements are used to study the dynamics of the molecule in the solid state.[1][4]

Computational Modeling

Objective: To calculate the relative energies of different conformations, map the potential energy surface for twisting, and analyze the electronic effects of substituents.

Methodology:

  • Structure Building: A starting 3D structure of the bicyclo[2.2.2]octane derivative is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the identified conformers are optimized, and their energies are calculated using methods like Density Functional Theory (DFT) (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) with appropriate basis sets (e.g., 6-31G*, 6-311++G**).[6][13][14]

  • Analysis: The relative energies of the conformers are used to determine the most stable conformation and the energy barriers between them. The influence of substituents on the geometry and electronic structure can be analyzed by comparing a series of derivatives.[7][8]

Visualizations

G cluster_0 Conformational States of Bicyclo[2.2.2]octane Eclipsed (D3h) Eclipsed (D3h) Twist-Boat (D3) Twist-Boat (D3) Eclipsed (D3h)->Twist-Boat (D3) Twisting Twist-Boat (D3)->Eclipsed (D3h) Twisting

Caption: Conformational interconversion in bicyclo[2.2.2]octane.

G Synthesis of Derivative Synthesis of Derivative Crystal Growth Crystal Growth Synthesis of Derivative->Crystal Growth NMR Sample Prep NMR Sample Prep Synthesis of Derivative->NMR Sample Prep Computational Model Computational Model Synthesis of Derivative->Computational Model X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction VT-NMR Spectroscopy VT-NMR Spectroscopy NMR Sample Prep->VT-NMR Spectroscopy QM Calculations QM Calculations Computational Model->QM Calculations Static Structure Static Structure X-ray Diffraction->Static Structure Dynamic Properties Dynamic Properties VT-NMR Spectroscopy->Dynamic Properties Energetics & Electronics Energetics & Electronics QM Calculations->Energetics & Electronics

Caption: Experimental workflow for conformational analysis.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of Bicyclo[2.2.2]oct-2-ene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.2]oct-2-ene framework is a key structural motif in medicinal chemistry and materials science. Its unique three-dimensional structure, often synthesized via Diels-Alder reactions, necessitates robust analytical methods for unambiguous structural confirmation and stereochemical assignment. This guide provides a comprehensive comparison of the most effective spectroscopic techniques for the characterization of this compound adducts, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise structure and stereochemistry of this compound adducts. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of protons in a molecule. For this compound adducts, key diagnostic signals include those of the olefinic, bridgehead, and bridge protons. The chemical shifts and coupling constants are highly sensitive to the nature and stereochemistry of substituents.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the olefinic, bridgehead, and substituted carbons are particularly useful for confirming the bicyclic framework and identifying the points of substitution.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the parent this compound and a representative adduct, highlighting the influence of substitution.

Compound Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compoundOlefinic (C2, C3)6.25134.5
Bridgehead (C1, C4)2.5532.0
Bridge (C5, C6, C7, C8)1.5525.5
endo-Bicyclo[2.2.2]oct-5-en-2-yl acetateH-5, H-6 (Olefinic)6.15 (m)132.1, 135.8
H-2 (CHOAc)4.65 (m)74.5
H-1, H-4 (Bridgehead)2.60 (m)33.8, 38.1
Other CH₂1.20-1.80 (m)23.5, 28.9, 30.2
C=O-170.5
CH₃2.00 (s)21.2

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

2D NMR Techniques for Unambiguous Assignments

Two-dimensional NMR experiments are indispensable for confirming the connectivity of the this compound core and the relative stereochemistry of substituents.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the ¹H-¹H spin systems within the molecule. This is crucial for tracing the connectivity through the carbon framework.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different spin systems and confirming the placement of quaternary carbons and substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in the this compound adduct. While not as structurally informative as NMR, it provides valuable complementary data.

Characteristic IR Absorption Bands
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
C=C (alkene)Stretching1650 - 1600 (weak to medium)
=C-H (alkene)Stretching3100 - 3000
C-H (alkane)Stretching3000 - 2850
C=O (carbonyl)Stretching1750 - 1680 (strong)
O-H (hydroxyl)Stretching (H-bonded)3600 - 3200 (broad)
C-O (ester, ether)Stretching1300 - 1000

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the this compound adduct and offers insights into its structure through analysis of its fragmentation patterns. Electron ionization (EI) is a common technique that induces fragmentation.

Key Fragmentation Pathways

A characteristic fragmentation pathway for many this compound adducts is the retro-Diels-Alder reaction , which can provide evidence of the original diene and dienophile components. The fragmentation is also heavily influenced by the nature of the substituents.

m/z Value Interpretation
[M]⁺Molecular ion peak, confirms molecular weight
[M - substituent]⁺Loss of a substituent group
[M - C₂H₄]⁺Retro-Diels-Alder fragmentation (loss of ethylene)
[C₆H₈]⁺Cyclohexadiene fragment from retro-Diels-Alder

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound adduct into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Spectral width: 10-12 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse program: zgpg30 (with proton decoupling)

    • Number of scans: 1024 or more

    • Spectral width: 200-220 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs provided by the spectrometer software.

    • Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Samples - Thin Film Method):

  • Dissolve a small amount (1-2 mg) of the solid adduct in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) in a small vial.

  • Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

  • Mount the salt plate in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the sample in the beam path and record the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (for GC-MS with EI):

  • Dissolve a small amount of the adduct (approx. 1 mg) in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, filter the solution to remove any particulate matter.

  • Transfer the solution to a GC-MS autosampler vial.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • The gas chromatograph separates the components of the mixture before they enter the mass spectrometer.

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • A mass range of m/z 40-500 is commonly scanned.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments and the relationships between different spectroscopic techniques in the structural elucidation of this compound adducts.

G cluster_0 Structural Confirmation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization Spectroscopic_Analysis Comprehensive Spectroscopic Analysis Initial_Characterization->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation & Confirmation Spectroscopic_Analysis->Structure_Elucidation Data_Reporting Data Reporting & Publication Structure_Elucidation->Data_Reporting

Caption: A typical workflow for the synthesis and structural confirmation of this compound adducts.

G cluster_1 NMR-Based Structure Elucidation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC HSQC->HMBC Final_Structure Final Structure & Stereochemistry HMBC->Final_Structure Molecular_Formula Molecular Formula (from MS) Molecular_Formula->13C_NMR

Caption: Interconnectivity of NMR experiments for the structural elucidation of this compound adducts.

A Comparative Analysis of Bicyclo[2.2.2]octane and Cubane Scaffolds: Stability Under the Magnifying Glass

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the properties and performance of novel therapeutics. Among the diverse array of available scaffolds, Bicyclo[2.2.2]octane (BCO) and cubane (B1203433) represent two fascinating yet structurally and energetically distinct options. This guide provides an objective comparison of their stability, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation pharmaceuticals.

Bicyclo[2.2.2]octane, a bridged bicyclic hydrocarbon, is characterized by its rigid, three-dimensional structure and relatively low ring strain. In contrast, cubane, a platonic hydrocarbon, is a paradigm of high strain energy, with its carbon atoms forced into a highly constrained cubic geometry. These fundamental differences in stability have significant implications for their synthesis, reactivity, and utility in medicinal chemistry. While BCO offers a robust and sterically defined framework, cubane's high-energy nature and unique geometry make it an intriguing, albeit more synthetically challenging, bioisostere for aromatic rings.[1]

Quantitative Comparison of Stability Parameters

The disparate stabilities of Bicyclo[2.2.2]octane and cubane are quantitatively captured by their thermochemical properties. The most striking difference lies in their strain energies, with cubane possessing an exceptionally high value, indicative of its immense stored potential energy. This contrasts sharply with the modest strain of the BCO scaffold.

PropertyBicyclo[2.2.2]octaneCubaneReference(s)
Molecular Formula C₈H₁₄C₈H₈[2]
Molar Mass ( g/mol ) 110.20104.15[2]
Strain Energy (kcal/mol) ~11.6~166[3][4]
Heat of Formation (gas, kJ/mol) -99.0+603.4[5][6]
Kinetic Stability Thermally stableKinetically stable up to ~220 °C[7]
C-C Bond Length (Å) ~1.54~1.57[4]
C-C-C Bond Angle ~109.5°90°[8]

Experimental Determination of Stability

The stability of hydrocarbon scaffolds like BCO and cubane is primarily assessed through experimental and computational methods that probe their thermodynamic and kinetic properties.

Thermodynamic Stability: Combustion Calorimetry

Combustion calorimetry is a fundamental experimental technique used to determine the enthalpy of combustion, from which the standard enthalpy of formation and, subsequently, the strain energy can be derived.

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the solid hydrocarbon (BCO or cubane) is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A fuse wire of known length and material is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The temperature of the water is allowed to equilibrate and is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law. The strain energy is subsequently determined by comparing the experimental enthalpy of formation with a theoretical strain-free value calculated from group increments.[9][10][11][12]

Computational Stability: Isodesmic Reactions

Computational chemistry provides a powerful tool for calculating strain energies through the use of isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

Methodology for Calculating Strain Energy using Isodesmic Reactions with Gaussian:

  • Structure Optimization: The 3D structures of the strained molecule (e.g., cubane) and a set of strain-free reference molecules (e.g., ethane, propane) are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)) in a computational chemistry software package like Gaussian.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Isodesmic Reaction Design: An isodesmic reaction is formulated. For cubane (C₈H₈), a possible reaction is: C₈H₈ + 8CH₄ → 8CH₃-CH₃

  • Energy Calculation: The total electronic energies (including ZPVE and thermal corrections) of all reactants and products are calculated.

  • Strain Energy Calculation: The enthalpy of the isodesmic reaction is calculated as the difference between the total energies of the products and the reactants. This reaction enthalpy is a direct measure of the strain energy of the molecule.[13][14][15]

Kinetic Stability: Differential Scanning Calorimetry (DSC)

Kinetic stability refers to the resistance of a molecule to decomposition or rearrangement. It can be experimentally evaluated using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions in a material as a function of temperature.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed sample of the hydrocarbon is placed in a DSC pan.

  • Instrument Setup: The DSC is programmed with a specific heating rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Collection: The sample is heated, and the differential heat flow between the sample and a reference pan is recorded as a function of temperature.

  • Analysis: The resulting thermogram is analyzed for exothermic or endothermic events. For a kinetically stable but thermodynamically unstable compound like cubane, an exothermic peak would indicate the onset of decomposition. The temperature at which this decomposition begins provides a measure of its kinetic stability.[16][17][18]

Visualizing Stability and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Comparative Stability of Bicyclo[2.2.2]octane and Cubane cluster_BCO Bicyclo[2.2.2]octane (BCO) cluster_Cubane Cubane BCO Low Strain Energy (~11.6 kcal/mol) BCO_props Thermally Stable 'Chair-twist' Conformations Rigid 3D Scaffold BCO->BCO_props leads to Comparison Comparison BCO_props->Comparison Cubane High Strain Energy (~166 kcal/mol) Cubane_props Kinetically Stable (up to 220°C) Rigid Cubic Structure Benzene Bioisostere Cubane->Cubane_props results in Cubane_props->Comparison

Caption: A diagram comparing the stability and key properties of Bicyclo[2.2.2]octane and cubane.

Experimental Workflow for Determining Hydrocarbon Stability cluster_thermo Thermodynamic Stability cluster_kinetic Kinetic Stability start Hydrocarbon Sample thermo_exp Bomb Calorimetry start->thermo_exp thermo_comp Isodesmic Reactions (Computational) start->thermo_comp kinetic_exp Differential Scanning Calorimetry (DSC) start->kinetic_exp Hf Heat of Formation (ΔHf) thermo_exp->Hf determines SE_comp Strain Energy (SE) thermo_comp->SE_comp calculates SE_exp Experimental Strain Energy Hf->SE_exp used to calculate T_decomp Decomposition Temperature kinetic_exp->T_decomp measures

Caption: A workflow diagram illustrating experimental and computational methods for determining hydrocarbon stability.

Conclusion

The choice between Bicyclo[2.2.2]octane and cubane scaffolds in drug design is a trade-off between stability and novelty. BCO provides a well-behaved, rigid, and low-strain framework, making it a reliable choice for constructing complex three-dimensional molecules. Its thermal stability simplifies synthetic manipulations. Cubane, on the other hand, is a high-energy molecule whose kinetic stability is remarkable given its immense strain.[4][5] This stored energy and its unique cubic geometry offer exciting possibilities for creating novel bioisosteres of aromatic rings, potentially leading to improved pharmacokinetic profiles.[8] However, the synthetic accessibility of functionalized cubanes remains a significant hurdle. A thorough understanding of the stability and reactivity of these scaffolds, as outlined in this guide, is paramount for their effective application in the development of innovative and effective pharmaceuticals.

References

A Comparative Guide to the Thermal Properties of Bicyclo[2.2.2]octene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of polymeric materials with optimal thermal stability is a critical consideration in a multitude of research and development applications, including advanced materials science and the fabrication of medical devices. Bicyclo[2.2.2]octene-based polymers, a class of cyclic olefin polymers, have garnered significant interest due to their unique rigid structure, which can impart desirable thermal properties. This guide provides an objective comparison of the thermal performance of bicyclo[2.2.2]octene-based polymers, specifically polyimides, against other high-performance thermoplastics. The information presented herein is supported by experimental data to aid in material selection for demanding applications.

Data Presentation: A Comparative Analysis of Thermal Properties

The thermal properties of polymers are critical indicators of their performance under various temperature conditions. Key parameters include the glass transition temperature (Tg), at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery state, and the thermal decomposition temperature (Td), which indicates the onset of thermal degradation. The following table summarizes these key thermal properties for a selection of bicyclo[2.2.2]octene-based polyimides and other common high-performance polymers.

Polymer TypeSpecific PolymerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td, 5%) (°C)
Bicyclo[2.2.2]octene-Based Polyimide BTD-MIMA272460
BTD-HFA355437
BTD-FND>350455
BTD-TPM338458
Polyimide from bicyclo[2.2.2]octane dianhydride and 1,4-phenylenediamine>380>450
Polyimide from bicyclo[2.2.2]oct-7-ene dianhydride and 1,4-phenylenediamineNot Observed460
Polyimide from bicyclo[2.2.2]oct-7-ene dianhydride and 1,3-phenylenediamineNot Observed379
Polyetheretherketone (PEEK) Unfilled PEEK~143~550
Polyetherimide (PEI) Ultem™ 1000~217~540
Polyphenylsulfone (PPSU) Radel® R~220~500
Cyclic Olefin Copolymer (COC) Ethylene-Tetracyclododecene Copolymerup to 167437

Experimental Protocols: Methodologies for Thermal Analysis

The data presented in this guide is primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Adherence to standardized protocols is crucial for obtaining reliable and comparable data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan, commonly made of platinum or alumina.

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.

  • Data Analysis: The instrument records the sample mass as a function of temperature. The 5% weight loss temperature (Td, 5%) is determined as the temperature at which the polymer has lost 5% of its initial mass. This point is often used to define the onset of significant thermal decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves:

    • An initial heating scan to erase any prior thermal history.

    • A controlled cooling scan.

    • A second heating scan, during which the Tg is determined. A typical heating rate is 10 °C/min or 20 °C/min.

  • Data Analysis: The DSC thermogram plots the heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is typically reported as the midpoint of this transition.

Mandatory Visualization: Workflow for Thermal Property Evaluation

The following diagram illustrates the logical workflow for the evaluation of the thermal properties of bicyclo[2.2.2]octene-based polymers and their alternatives.

G cluster_0 Polymer Synthesis & Preparation cluster_1 Sample Preparation cluster_2 Thermal Analysis cluster_3 Data Analysis & Comparison Polymer Bicyclo[2.2.2]octene-based Polymer / Alternative Sample_TGA Prepare TGA Sample (5-10 mg) Polymer->Sample_TGA Sample_DSC Prepare DSC Sample (5-10 mg) Polymer->Sample_DSC TGA Thermogravimetric Analysis (TGA) Sample_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Sample_DSC->DSC Analysis_Td Determine Td (5% weight loss) TGA->Analysis_Td Analysis_Tg Determine Tg (midpoint) DSC->Analysis_Tg Comparison Compare with Alternative Polymers Analysis_Td->Comparison Analysis_Tg->Comparison

Caption: Workflow for evaluating the thermal properties of polymers.

This guide provides a foundational comparison of the thermal properties of bicyclo[2.2.2]octene-based polymers. For specific applications, it is imperative to consult original research articles and conduct tailored experimental evaluations to ensure the chosen material meets all performance requirements. The inherent rigidity of the bicyclo[2.2.2]octene moiety contributes to high glass transition temperatures and thermal stability, making these polymers promising candidates for applications demanding high-temperature performance.

A Comparative Guide to the Stereochemical Outcomes in Reactions of Bicyclo[2.2.2]oct-2-ene versus Cyclohexene and Norbornene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical outcomes of three common synthetic transformations—epoxidation, hydroboration-oxidation, and dihydroxylation—when applied to bicyclo[2.2.2]oct-2-ene and the well-characterized cyclic olefins, cyclohexene (B86901) and norbornene. The rigid, bicyclic structures of these molecules impose significant steric constraints that dictate the facial selectivity of reagents, leading to distinct stereoisomeric products. Understanding these outcomes is crucial for the rational design of synthetic routes in drug discovery and development, where precise control of stereochemistry is paramount.

Epoxidation

Epoxidation of an alkene introduces a three-membered ether ring, an epoxide, which is a versatile intermediate for further functionalization. The stereochemical outcome of this reaction is highly dependent on the steric environment of the double bond.

Comparative Data:

OlefinReagentMajor ProductMinor ProductProduct Ratio (Major:Minor)
This compound m-CPBAexo-Epoxideendo-Epoxide>99:1 (predicted based on steric hindrance)
Cyclohexene m-CPBAEpoxide-Not applicable (achiral product)
Norbornene m-CPBAexo-2,3-Epoxynorbornaneendo-2,3-Epoxynorbornane>99:1[1]

Discussion:

The epoxidation of both this compound and norbornene proceeds with high exo selectivity. This is attributed to the significant steric hindrance presented by the ethano and methano bridges, respectively, which block the endo face of the double bond from the approaching bulky peroxy acid reagent. For cyclohexene, which exists in a half-chair conformation, both faces of the double bond are sterically accessible, and the resulting epoxide is achiral. The presence of substituents on the cyclohexene ring can, however, direct the epoxidation to one face over the other.[2][3]

Experimental Protocol: Epoxidation of Norbornene with m-CPBA

A solution of norbornene (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) is cooled in an ice bath. A solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a solution of sodium bisulfite to quench excess peroxy acid, followed by a wash with sodium bicarbonate to remove m-chlorobenzoic acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

Reaction Pathway: Epoxidation

Epoxidation Olefin Cyclic Olefin TransitionState Transition State Olefin->TransitionState Reagent m-CPBA Reagent->TransitionState Product Epoxide TransitionState->Product

Caption: General reaction pathway for the epoxidation of a cyclic olefin.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the syn-addition of a hydroxyl group and a hydrogen atom across a double bond, with anti-Markovnikov regioselectivity. The stereochemical outcome is determined by the initial hydroboration step, where the borane (B79455) reagent approaches the less sterically hindered face of the alkene.

Comparative Data:

OlefinReagentMajor ProductMinor ProductProduct Ratio (Major:Minor)
This compound 1. 9-BBN 2. H₂O₂, NaOHexo-Bicyclo[2.2.2]octan-2-olendo-Bicyclo[2.2.2]octan-2-olHigh selectivity for exo (quantitative data not readily available)[4]
Cyclohexene 1. BH₃·THF 2. H₂O₂, NaOHCyclohexanol-Not applicable (achiral product)
Norbornene 1. 9-BBN 2. H₂O₂, NaOHexo-Norbornan-2-olendo-Norbornan-2-ol99.5:0.5[5]

Discussion:

Similar to epoxidation, the hydroboration of this compound and norbornene shows a strong preference for exo-attack. The use of a sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) further enhances this selectivity.[5][6][7][8] The hydroboration of norbornene with 9-BBN is highly selective, yielding almost exclusively the exo-alcohol after oxidation.[5] For this compound, while quantitative data is less common in literature, high exo selectivity is expected due to the steric shielding of the endo face. Cyclohexene, being conformationally flexible and having two equivalent faces, produces the single achiral alcohol product.

Experimental Protocol: Hydroboration-Oxidation of Norbornene with 9-BBN

Under an inert atmosphere, a solution of 9-BBN in tetrahydrofuran (B95107) (THF) is added to a solution of norbornene in THF at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled again in an ice bath, and aqueous sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide. The mixture is stirred at room temperature until the oxidation is complete. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the alcohol.

Reaction Pathway: Hydroboration-Oxidation

Hydroboration_Oxidation cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation Olefin Cyclic Olefin Organoborane Organoborane Intermediate Olefin->Organoborane Borane Borane (e.g., 9-BBN) Borane->Organoborane Alcohol Alcohol Organoborane->Alcohol Oxidant H₂O₂, NaOH Oxidant->Alcohol

Caption: Two-step reaction pathway for hydroboration-oxidation.

Dihydroxylation

Dihydroxylation introduces two hydroxyl groups across a double bond. The stereochemical outcome, either syn or anti, can be controlled by the choice of reagents. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), while anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. Here, we focus on syn-dihydroxylation.

Comparative Data:

OlefinReagentMajor ProductMinor ProductProduct Ratio (Major:Minor)
This compound 1. OsO₄ (cat.), NMOexo,exo-Bicyclo[2.2.2]octane-2,3-diolendo,endo-Bicyclo[2.2.2]octane-2,3-diolHigh selectivity for exo,exo (quantitative data not readily available)
Cyclohexene 1. OsO₄ (cat.), NMOcis-Cyclohexane-1,2-diol-Not applicable (meso product)[9]
Norbornene 1. KMnO₄ (cold, dilute)exo,exo-Norbornane-2,3-diolendo,endo-Norbornane-2,3-diol>95:5[10]

Discussion:

The syn-dihydroxylation of bicyclic olefins again demonstrates a strong preference for attack from the less hindered exo face. Both OsO₄ and KMnO₄ are bulky reagents that are sensitive to steric hindrance.[11][12] For norbornene, dihydroxylation with KMnO₄ gives the exo,exo-diol as the major product.[10] Similarly, this compound is expected to yield the exo,exo-diol with high selectivity. The dihydroxylation of cyclohexene results in the formation of cis-cyclohexane-1,2-diol, a meso compound.[9]

Experimental Protocol: Syn-Dihydroxylation of Norbornene with KMnO₄

Norbornene is dissolved in a mixture of acetone (B3395972) and water and cooled in an ice bath. A solution of potassium permanganate in water is added dropwise with vigorous stirring, maintaining the temperature below 5°C. The characteristic purple color of the permanganate disappears as it reacts, and a brown precipitate of manganese dioxide forms. After the addition is complete, the reaction is stirred for a short period. The excess permanganate is quenched with sodium bisulfite solution. The manganese dioxide is removed by filtration, and the filtrate is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the diol.

Reaction Pathway: Syn-Dihydroxylation

Syn_Dihydroxylation Olefin Cyclic Olefin Intermediate Cyclic Osmate/Manganate Ester Olefin->Intermediate Reagent OsO₄ or KMnO₄ Reagent->Intermediate Product syn-Diol Intermediate->Product Workup Workup (e.g., NMO, NaHSO₃) Workup->Product

Caption: General pathway for syn-dihydroxylation of a cyclic olefin.

Conclusion

The stereochemical outcomes of reactions on this compound, cyclohexene, and norbornene are predominantly governed by steric factors. The rigid bicyclic frameworks of this compound and norbornene lead to a strong preference for exo attack in epoxidation, hydroboration-oxidation, and syn-dihydroxylation, resulting in high diastereoselectivity. In contrast, the conformational flexibility of cyclohexene generally leads to achiral or meso products in these reactions, unless directing groups are present. This comparative guide highlights the predictable nature of stereochemical control in these systems, providing a valuable resource for synthetic chemists in the design and execution of stereoselective transformations. Further research to quantify the product ratios for reactions of this compound would provide a more complete comparative dataset.

References

Benchmarking the Performance of Bicyclo[2.2.2]octane-Containing Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane scaffold, a rigid and sterically defined bridged ring system, has emerged as a privileged motif in the design of high-performance catalysts for asymmetric synthesis. Its unique three-dimensional structure allows for precise control of the chiral environment around a catalytic center, leading to exceptional levels of stereoselectivity in a variety of chemical transformations. This guide provides an objective comparison of the performance of several classes of bicyclo[2.2.2]octane-containing catalysts, supported by experimental data, detailed protocols, and mechanistic insights.

Chiral Bicyclo[2.2.2]octane-Fused CpRh Complexes in Asymmetric C-H Activation

Chiral cyclopentadienyl (B1206354) (Cp) rhodium complexes are powerful catalysts for asymmetric C-H activation. The incorporation of a C2-symmetric bicyclo[2.2.2]octane backbone into the Cp ligand has been shown to afford excellent enantioselectivity in the reaction of N-methoxybenzamides with quinones, yielding chiral hydrophenanthridinones.

Comparative Performance Data:

EntryN-MethoxybenzamideQuinoneYield (%)[1]ee (%)[1]
1Phenyl1,4-Benzoquinone7598
24-Methylphenyl1,4-Benzoquinone8299
34-Methoxyphenyl1,4-Benzoquinone7897
44-Fluorophenyl1,4-Benzoquinone7298
52-Naphthyl1,4-Benzoquinone6595

Experimental Protocol: Asymmetric C-H Activation

A representative procedure for the asymmetric C-H activation of N-methoxybenzamides with quinones is as follows:

  • To a dried Schlenk tube under an argon atmosphere, add the chiral bicyclo[2.2.2]octane-fused CpRh(I) catalyst (typically 1-5 mol%).

  • Add the N-methoxybenzamide substrate (1.0 equiv) and the quinone (1.2 equiv).

  • Add the appropriate solvent (e.g., dichloroethane) and any necessary additives.

  • Stir the reaction mixture at the specified temperature for the required time (e.g., 24-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired chiral hydrophenanthridinone product.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_catalyst Add Catalyst prep_reagents Add Reagents prep_catalyst->prep_reagents reaction Stir at Temp. prep_reagents->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring purification Purification monitoring->purification product Final Product purification->product sulfa_michael_cycle catalyst Fe(III)-Salen Catalyst thiol_coord Thiol Coordination catalyst->thiol_coord + Thiol enone_coord Enone Coordination thiol_coord->enone_coord + Enone michael_add Nucleophilic Attack (Michael Addition) enone_coord->michael_add protonation Protonation michael_add->protonation product_release Product Release protonation->product_release product_release->catalyst Regeneration product β-Thioketone Product product_release->product dabco_catalysis DABCO DABCO Nucleophile Nucleophilic Attack on Electrophile DABCO->Nucleophile Intermediate Formation of Zwitterionic Intermediate Nucleophile->Intermediate Reaction Reaction with Second Substrate Intermediate->Reaction Product Product Formation & Catalyst Regeneration Reaction->Product Product->DABCO Regeneration

References

Safety Operating Guide

Navigating the Safe Disposal of Bicyclo[2.2.2]oct-2-ene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact with the chemical.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.Reduces the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of Bicyclo[2.2.2]oct-2-ene and its contaminated materials involves a systematic approach to minimize exposure and environmental contamination.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Handling of Spills:

  • In the event of a spill, avoid breathing vapors or dust.[1]

  • For solid materials, carefully sweep or shovel the substance into a suitable, closed container for disposal, avoiding the creation of dust.[1]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Ventilate the affected area.[2]

3. Container Management:

  • Ensure waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]

  • Label the container with the full chemical name ("this compound") and any associated hazard warnings.

4. Final Disposal:

  • This compound waste is generally considered hazardous and should be disposed of through an approved waste disposal plant or licensed industrial combustion facility.[2][3][4]

  • Never dispose of this compound down the drain or in the regular trash.[1][2][5]

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2]

  • Consult your EHS department to determine the appropriate waste codes for your specific application.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type pure_chem Unused/Expired Chemical waste_type->pure_chem Pure cont_mat Contaminated Materials (e.g., gloves, glassware) waste_type->cont_mat Contaminated spill_clean Spill Cleanup Debris waste_type->spill_clean Spill collect Collect in a Labeled, Sealed Container pure_chem->collect cont_mat->collect spill_clean->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage ehs Contact EHS for Pickup and Final Disposal storage->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling Bicyclo[2.2.2]oct-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

Bicyclo[2.2.2]oct-2-ene is a strained bicyclic alkene. Chemicals in this family can be flammable, volatile, and may possess toxicological properties that are not fully characterized.[1] Therefore, handling requires stringent safety protocols to minimize exposure and risk.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, this compound should be handled as a substance of unknown toxicity. Engineering controls, such as a certified chemical fume hood, are essential to prevent inhalation of vapors.[2] A comprehensive PPE strategy is the primary line of defense for personal safety.[3][4][5]

The following table summarizes recommended PPE based on guidelines for handling hazardous organic chemicals and data from related bicyclic compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[6]Protects eyes from splashes, vapors, and dust.
Hand Protection Nitrile rubber gloves are commonly recommended for incidental contact with organic chemicals.[5][6] Glove compatibility should be verified with the specific substance. Always inspect gloves before use and use proper removal techniques.Provides a barrier against skin contact. For prolonged or immersive contact, heavier-duty gloves may be necessary.
Body Protection A flame-retardant lab coat is recommended. For larger quantities or splash risks, a chemically resistant apron over the lab coat provides additional protection.[4][5]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is conducted within a properly functioning chemical fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]Prevents inhalation of potentially harmful vapors or aerosols.
Foot Protection Closed-toe shoes made of a chemically resistant material must be worn in the laboratory at all times.[5]Protects feet from spills and falling objects.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is critical to ensure safety and environmental compliance.

Experimental Workflow:

The following diagram outlines a logical workflow for the safe handling of this compound from preparation through to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Chemical prep_setup->prep_weigh handle_reaction Perform Reaction prep_weigh->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor disp_solid Solid Waste handle_reaction->disp_solid disp_liquid Liquid Organic Waste handle_reaction->disp_liquid cleanup_decon Decontaminate Glassware handle_monitor->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disp_container Dispose in Labeled Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container

A generalized workflow for safely handling potentially hazardous chemicals.

Step-by-Step Guidance:

  • Preparation:

    • Always don the appropriate personal protective equipment as detailed in the table above before entering the laboratory.[4]

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • When weighing the solid, use an analytical balance inside the fume hood or a balance with a draft shield.

  • Handling and Reaction:

    • Handle the chemical with care, avoiding the creation of dust.

    • Keep the container tightly closed when not in use.

    • Ensure that all reaction setups are secure and properly assembled.

    • If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames, as bicyclic alkenes can be flammable.[1]

  • Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the chemical.

    • Clean the work area thoroughly after the procedure is complete.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. Do not dispose of it down the drain.[2][7]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Solid Waste."

  • Liquid Waste: Unused material and solutions containing this compound should be collected in a clearly labeled, sealed, and chemically compatible "Hazardous Organic Liquid Waste" container.[2]

  • Container Disposal: All hazardous waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.